molecular formula C20H22O3 B11930085 (2S)-7,4'-dihydroxy-3'-prenylflavan

(2S)-7,4'-dihydroxy-3'-prenylflavan

Numéro de catalogue: B11930085
Poids moléculaire: 310.4 g/mol
Clé InChI: HORNIGLAKNPZGF-IBGZPJMESA-N
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Description

(S)-2-(4-Hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-7-ol is a natural product found in Broussonetia papyrifera with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C20H22O3

Poids moléculaire

310.4 g/mol

Nom IUPAC

(2S)-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3,4-dihydro-2H-chromen-7-ol

InChI

InChI=1S/C20H22O3/c1-13(2)3-4-15-11-16(6-9-18(15)22)19-10-7-14-5-8-17(21)12-20(14)23-19/h3,5-6,8-9,11-12,19,21-22H,4,7,10H2,1-2H3/t19-/m0/s1

Clé InChI

HORNIGLAKNPZGF-IBGZPJMESA-N

SMILES isomérique

CC(=CCC1=C(C=CC(=C1)[C@@H]2CCC3=C(O2)C=C(C=C3)O)O)C

SMILES canonique

CC(=CCC1=C(C=CC(=C1)C2CCC3=C(O2)C=C(C=C3)O)O)C

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Isolation of (2S)-7,4'-dihydroxy-3'-prenylflavan from Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of the natural product (2S)-7,4'-dihydroxy-3'-prenylflavan from plant sources. The document details the necessary experimental protocols, summarizes key quantitative data, and visualizes the isolation workflow and a relevant biological signaling pathway.

Introduction

This compound is a prenylated flavonoid, a class of secondary metabolites found in various plant species. Prenylated flavonoids are of significant interest to the scientific community due to their diverse and potent biological activities. This particular flavan has been isolated from plants such as Broussonetia papyrifera and has demonstrated noteworthy anti-inflammatory and anti-oral microbial properties.[1] Structurally similar compounds have also been shown to influence important cellular signaling pathways, such as the p38 MAPK pathway, which is involved in adipogenesis and glucose uptake. The presence of the prenyl group often enhances the biological activity of flavonoids. This guide serves as a technical resource for the efficient isolation and characterization of this promising natural compound.

Plant Sources and Extraction

The primary documented plant source for the isolation of this compound is Broussonetia papyrifera, a deciduous tree in the family Moraceae.[1] The aerial parts of the plant are typically used for the extraction process.

Experimental Protocol: Extraction

A detailed protocol for the initial extraction of flavonoids from Broussonetia papyrifera is as follows:

  • Plant Material Preparation: The air-dried aerial parts of Broussonetia papyrifera are powdered to increase the surface area for efficient solvent extraction.

  • Solvent Extraction: The powdered plant material (e.g., 5 kg) is extracted with 90% ethanol at room temperature.[1] This process is typically repeated twice to ensure maximum extraction of the target compounds.

  • Solvent Partitioning: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract. This crude extract is then suspended in water and partitioned successively with solvents of increasing polarity: petroleum ether, ethyl acetate (EtOAc), and n-butanol.[1]

  • Active Fraction Identification: Bioassays are often employed at this stage to identify the fraction with the highest concentration of the desired bioactive compounds. For the isolation of this compound and other anti-oral microbial flavanes, the ethyl acetate fraction has been shown to exhibit the highest activity and is therefore selected for further purification.[1]

Purification of this compound

The purification of the target compound from the enriched ethyl acetate fraction requires a multi-step chromatographic approach to separate the complex mixture of flavonoids and other phytochemicals.

Experimental Protocol: Chromatographic Purification

The following is a comprehensive, multi-step chromatographic protocol for the isolation of this compound:

  • Silica Gel Column Chromatography (Initial Fractionation):

    • The active ethyl acetate fraction is subjected to silica gel column chromatography.

    • A gradient elution is performed using a solvent system of chloroform-methanol (CHCl₃-MeOH), starting from a ratio of 9:1 and gradually increasing the polarity to 5:5.[1]

    • This initial separation yields several fractions (e.g., Frs. A-F).[1]

  • Medium Pressure Liquid Chromatography (MPLC) (Secondary Fractionation):

    • The fraction containing the target compound (e.g., Fr. D) is further fractionated using MPLC on an MCI gel CHP20P column.

    • A gradient of methanol-water (MeOH-H₂O) is used as the mobile phase, with stepwise increases in methanol concentration (e.g., 5:95, 10:90, 30:70, 50:50, and 0:100).[1]

    • This step results in further sub-fractions (e.g., Frs. D-1 to D-5).[1]

  • Silica Gel and Sephadex LH-20 Column Chromatography (Fine Purification):

    • The sub-fraction containing this compound (e.g., Fr. D-3) is subjected to repeated silica gel column chromatography.

    • A solvent system of chloroform-methanol-water (CHCl₃-MeOH-H₂O) (e.g., 9:1:0.1) is used for elution.[1]

    • Further purification is achieved using a Sephadex LH-20 column to remove remaining impurities.

  • High-Performance Liquid Chromatography (HPLC) (Final Polishing):

    • The final purification of this compound is typically achieved by preparative or semi-preparative HPLC to yield the pure compound.

Quantitative Data

While a precise yield for this compound from a specific starting amount of plant material is not explicitly detailed in the reviewed literature, the isolation of several flavanes from 5 kg of Broussonetia papyrifera yielded amounts in the range of 3 mg to 18 mg for individual compounds.[1] Purity of the final product should be assessed by analytical HPLC and spectroscopic methods (NMR, MS).

ParameterValue/MethodSource
Plant Source Broussonetia papyrifera (aerial parts)[1]
Extraction Solvent 90% Ethanol[1]
Active Fraction Ethyl Acetate[1]
Purification Yield Estimated in the range of <0.001% from dried plant material[1]
Purity Assessment Analytical HPLC, NMR, Mass SpectrometryStandard Practice

Structural Elucidation and Characterization

The definitive identification of the isolated compound as this compound requires a combination of spectroscopic techniques.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the characterization of this compound.

TechniqueKey Data and Interpretation
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the flavan skeleton, including signals for the aromatic protons on the A and B rings, and the protons of the heterocyclic C ring. The prenyl group will exhibit distinct signals for its vinyl proton, methylene protons, and two methyl groups.
¹³C NMR The carbon NMR spectrum will display the corresponding signals for all carbon atoms in the molecule, including the characteristic shifts for the aromatic carbons, the carbons of the flavan core, and the five carbons of the prenyl substituent.
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₂₀H₂₂O₃, MW: 310.39). Fragmentation patterns can provide further structural information.

Biological Activity and Signaling Pathways

This compound has been reported to possess anti-inflammatory and anti-oral microbial activities.[1] While the precise anti-inflammatory signaling pathway for this specific compound is not fully elucidated, flavonoids are known to modulate key inflammatory pathways. A structurally related compound, (2S)-7,4'-dihydroxy-8-prenylflavan, has been shown to stimulate adipogenesis and glucose uptake through the p38 MAPK pathway.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and differentiation. The activation of this pathway by certain prenylated flavans suggests a potential mechanism for their observed biological effects.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Prenylflavan (2S)-7,4'-dihydroxy- 3'-prenylflavan Receptor Cell Surface Receptor Prenylflavan->Receptor Upstream_Kinase Upstream Kinase (e.g., MKK3/6) Receptor->Upstream_Kinase p38_MAPK p38 MAPK Upstream_Kinase->p38_MAPK Phosphorylation Transcription_Factor Transcription Factors p38_MAPK->Transcription_Factor Activation Gene_Expression Gene Expression (Adipogenesis, Glucose Uptake) Transcription_Factor->Gene_Expression

Caption: Potential activation of the p38 MAPK pathway by this compound.

Experimental Workflow Visualization

The overall process for the isolation of this compound from Broussonetia papyrifera can be visualized as a multi-stage workflow.

Isolation_Workflow Plant_Material Broussonetia papyrifera (Powdered Aerial Parts) Extraction Extraction (90% Ethanol) Plant_Material->Extraction Partitioning Solvent Partitioning Extraction->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Silica_Gel_1 Silica Gel Column (CHCl3-MeOH Gradient) EtOAc_Fraction->Silica_Gel_1 MPLC MPLC (MCI Gel, MeOH-H2O Gradient) Silica_Gel_1->MPLC Silica_Sephadex Silica Gel & Sephadex LH-20 MPLC->Silica_Sephadex HPLC Preparative HPLC Silica_Sephadex->HPLC Pure_Compound (2S)-7,4'-dihydroxy- 3'-prenylflavan HPLC->Pure_Compound

Caption: Workflow for the isolation of this compound.

Conclusion

This technical guide provides a detailed framework for the successful isolation of this compound from Broussonetia papyrifera. The described protocols for extraction and multi-step chromatographic purification, along with the summarized data and workflow visualizations, offer a valuable resource for researchers in natural product chemistry and drug discovery. The potent biological activities of this and related prenylated flavonoids underscore the importance of robust and efficient isolation methods to facilitate further investigation into their therapeutic potential. Future research should focus on optimizing the yield of the isolation process and further elucidating the specific molecular mechanisms underlying the biological activities of this promising natural compound.

References

Biosynthesis of 7,4'-Dihydroxy-3'-prenylflavan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthesis of 7,4'-dihydroxy-3'-prenylflavan is not well-documented in existing scientific literature. Therefore, this guide presents a putative biosynthetic pathway based on established principles of flavonoid biochemistry. The enzymes and protocols described are representative of those known to catalyze analogous reactions.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities, making them attractive candidates for drug development. Prenylation, the attachment of a lipophilic prenyl group, can significantly enhance the therapeutic potential of flavonoids by improving their bioavailability and target interaction.[1] 7,4'-dihydroxy-3'-prenylflavan is a prenylated flavonoid with a flavan backbone, hydroxyl groups at positions 7 and 4', and a prenyl group at the 3' position. While its natural occurrence is not definitively established, understanding its potential biosynthesis is crucial for synthetic biology approaches to produce this and other novel prenylated flavonoids.

This technical guide outlines a putative biosynthetic pathway for 7,4'-dihydroxy-3'-prenylflavan, provides quantitative data for key enzymatic steps, details relevant experimental protocols, and includes visualizations to illustrate the proposed metabolic route and experimental workflows.

Putative Biosynthetic Pathway

The proposed biosynthesis of 7,4'-dihydroxy-3'-prenylflavan begins with the central flavonoid precursor, (2S)-naringenin, which is derived from the general phenylpropanoid pathway. The pathway is hypothesized to proceed through the following key steps:

  • Prenylation: A flavonoid prenyltransferase (PT) catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the 3' position of the B-ring of (2S)-naringenin.

  • Reduction: A series of enzymatic reductions convert the resulting 3'-prenylnaringenin into the final flavan product. This likely involves the reduction of the C4-carbonyl group by a flavanone 4-reductase (FNR) to yield a flavan-4-ol, followed by dehydration and further reduction of the C2-C3 double bond. Alternatively, a flavone reductase-like enzyme might be involved.[2]

Biosynthetic Pathway of 7,4'-dihydroxy-3'-prenylflavan cluster_0 General Phenylpropanoid Pathway L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid p-Coumaroyl-CoA p-Coumaroyl-CoA Cinnamic acid->p-Coumaroyl-CoA Naringenin_Chalcone Naringenin_Chalcone p-Coumaroyl-CoA->Naringenin_Chalcone CHS Naringenin (2S)-Naringenin Naringenin_Chalcone->Naringenin CHI Eriodictyol (2S)-Eriodictyol Naringenin->Eriodictyol F3'H (Flavonoid 3'-hydroxylase) 3'-Prenyl-eriodictyol (2S)-3'-Prenyl-eriodictyol Eriodictyol->3'-Prenyl-eriodictyol PT (Prenyltransferase) 3'-Prenyl-flavan-4-ol 3'-Prenyl-flavan-4-ol 3'-Prenyl-eriodictyol->3'-Prenyl-flavan-4-ol FNR (Flavanone 4-reductase) 7,4'-dihydroxy-3'-prenylflavan 7,4'-dihydroxy-3'-prenylflavan 3'-Prenyl-flavan-4-ol->7,4'-dihydroxy-3'-prenylflavan Reductase(s) Dehydratase(s)

Putative biosynthetic pathway of 7,4'-dihydroxy-3'-prenylflavan.

Quantitative Data for Key Enzymes

The following table summarizes kinetic parameters for representative enzymes that could catalyze the key steps in the putative biosynthetic pathway.

Enzyme ClassRepresentative EnzymeSource OrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Flavonoid 3'-hydroxylase F3'HEleusine coracanaNaringenin1.08 (mmol/L)--[3]
Flavonoid Prenyltransferase LaPT1 (Isoflavonoid specific)Lupinus albusGenistein11.7 ± 1.10.051 ± 0.0014360[4]
Flavone Synthase I DcFNS IDaucus carotaNaringenin760.0121159[1]
Flavanone 4-reductase -Sinningia cardinalisNaringenin---[5]

Experimental Protocols

Heterologous Expression and Purification of a Flavonoid Prenyltransferase

This protocol is adapted for the expression of a his-tagged prenyltransferase in E. coli.[6][7]

1. Gene Synthesis and Cloning:

  • Codon-optimize the prenyltransferase gene for E. coli expression.

  • Synthesize the gene and clone it into an expression vector (e.g., pET-28a(+)) with an N-terminal His6-tag.

2. Transformation and Expression:

  • Transform E. coli BL21(DE3) cells with the expression plasmid.

  • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.2 mM.

  • Continue to culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation (5,000 x g, 10 min, 4°C).

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation (12,000 x g, 30 min, 4°C).

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Analyze the purified protein by SDS-PAGE.

Experimental Workflow for Prenyltransferase Expression and Purification cluster_workflow Workflow Start Start Gene_Synthesis Gene Synthesis & Cloning Start->Gene_Synthesis Transformation Transformation into E. coli BL21(DE3) Gene_Synthesis->Transformation Culture_Growth Cell Culture Growth Transformation->Culture_Growth Induction IPTG Induction Culture_Growth->Induction Cell_Harvest Cell Harvesting Induction->Cell_Harvest Lysis Cell Lysis Cell_Harvest->Lysis Purification Ni-NTA Affinity Chromatography Lysis->Purification Analysis SDS-PAGE Analysis Purification->Analysis End End Analysis->End

Workflow for prenyltransferase expression and purification.
In Vitro Enzyme Assay for Flavonoid Prenyltransferase

This assay measures the conversion of a flavonoid substrate to its prenylated product.[4]

Reaction Mixture (100 µL total volume):

  • 50 mM Tris-HCl buffer (pH 7.5)

  • 10 mM MgCl2

  • 100 µM Flavonoid substrate (e.g., Naringenin)

  • 100 µM Dimethylallyl pyrophosphate (DMAPP)

  • 5-10 µg of purified prenyltransferase enzyme

Procedure:

  • Combine all components except the enzyme in a microcentrifuge tube.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the purified enzyme.

  • Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding 100 µL of ethyl acetate and vortexing vigorously.

  • Centrifuge to separate the phases.

  • Transfer the ethyl acetate (upper) layer to a new tube and evaporate to dryness.

  • Re-dissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.

Purification of a Membrane-Bound Flavonoid 3'-Hydroxylase

This protocol is a general guideline for the purification of a microsomal P450 enzyme.[3][8]

1. Microsome Preparation:

  • Homogenize plant tissue or yeast cells expressing the hydroxylase in extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 14 mM 2-mercaptoethanol).

  • Filter the homogenate and centrifuge at low speed (e.g., 10,000 x g) to remove cell debris.

  • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal membranes.

  • Resuspend the microsomal pellet in a minimal volume of storage buffer.

2. Solubilization and Chromatography:

  • Solubilize the microsomal proteins using a mild non-ionic detergent (e.g., Triton X-100 or CHAPS).

  • Clarify the solubilized fraction by ultracentrifugation.

  • Apply the supernatant to an ion-exchange chromatography column (e.g., DEAE-cellulose) equilibrated with buffer containing a low concentration of the detergent.

  • Wash the column and elute the protein with a salt gradient (e.g., 0-500 mM KCl).

  • Further purify the active fractions using gel filtration chromatography (e.g., Sephadex G-100).

  • Monitor enzyme activity and protein concentration throughout the purification process.

HPLC Analysis of Prenylated Flavonoids

This method is suitable for the separation and quantification of prenylated flavonoids.[9][10][11]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

  • Gradient Program: A typical gradient might be: 0-5 min, 10% A; 5-35 min, 10-90% A; 35-40 min, 90% A; 40-45 min, 10% A.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength suitable for flavonoids (e.g., 280 nm for flavanones, 340 nm for flavones).

  • Quantification: Use external standards of the target compounds to generate a calibration curve.

Conclusion

While the direct biosynthetic pathway for 7,4'-dihydroxy-3'-prenylflavan remains to be elucidated, this guide provides a robust framework for its potential synthesis based on known enzymatic reactions in flavonoid metabolism. The presented putative pathway, along with the detailed experimental protocols and quantitative data for analogous enzymes, offers a valuable resource for researchers in synthetic biology and drug discovery. Further investigation into novel flavonoid-modifying enzymes, particularly prenyltransferases with specificity for the flavan skeleton, will be crucial for the efficient production of this and other promising bioactive compounds.

References

An In-Depth Technical Guide to (2S)-7,4'-dihydroxy-3'-prenylflavan: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-7,4'-dihydroxy-3'-prenylflavan is a naturally occurring flavan, a subclass of flavonoids, characterized by a dihydroxylated flavan backbone with a prenyl group substitution. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and known biological activities. Notably, this compound has demonstrated anti-inflammatory and anti-oral microbial properties. This guide synthesizes available data on its isolation, potential mechanisms of action, and includes relevant experimental protocols to facilitate further research and development.

Chemical Structure and Properties

This compound possesses the characteristic flavan core structure, consisting of two benzene rings (A and B) and a dihydropyran heterocycle (C ring). The "(2S)" designation indicates the stereochemistry at the C2 position of the C ring. The hydroxyl groups are located at positions 7 and 4', and a prenyl (3-methyl-2-buten-1-yl) group is attached to the 3' position of the B ring.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (2S)-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-7-olN/A
Chemical Formula C20H22O3[1]
Molecular Weight 310.39 g/mol [1]
CAS Number 376361-96-5[1]
SMILES C/C(C)=C/CC1=C(O)C=CC(=C1)[C@H]2CCC3=C(O2)C=C(O)C=C3[1]
Solubility Soluble in DMSON/A
Appearance Not explicitly reported, likely a solidN/A

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the flavan skeleton, including aromatic protons on the A and B rings, and aliphatic protons on the C ring. The prenyl group will exhibit distinct signals for its vinyl and methyl protons.

  • ¹³C NMR: The carbon NMR spectrum will display resonances for all 20 carbon atoms, with chemical shifts indicative of aromatic, aliphatic, and oxygenated carbons.

2.2. Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve cleavages of the prenyl group and retro-Diels-Alder fragmentation of the C ring, which is characteristic of flavonoids.

Biological Activity and Signaling Pathways

This compound has been shown to possess noteworthy biological activities.

3.1. Anti-inflammatory Activity

This flavan has demonstrated anti-inflammatory properties by reducing the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in RAW264.7 macrophage cells, with a reported IC50 value of 28.4 μM.[2] The overproduction of NO is a hallmark of inflammation, and its inhibition suggests a potential therapeutic role for this compound in inflammatory conditions.

While the precise signaling pathway modulated by this compound has not been definitively elucidated, other prenylated flavonoids are known to exert their anti-inflammatory effects through several key pathways:

  • NF-κB Signaling Pathway: Many flavonoids inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[3][4][5] This inhibition can occur through the prevention of IκBα degradation, thereby sequestering NF-κB in the cytoplasm.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK, JNK, and p38) are also critical in mediating inflammatory responses.[6][7][8] Prenylated flavonoids have been shown to modulate these pathways, often by inhibiting the phosphorylation of key kinases.[6][7][8]

Diagram 1: Potential Anti-inflammatory Signaling Pathways

G cluster_mapk MAPK Pathway cluster_nfkappab NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_p p38, JNK, ERK (Phosphorylation) TLR4->MAPK_p Activates IKK IKK TLR4->IKK Activates Flavan (2S)-7,4'-dihydroxy- 3'-prenylflavan Flavan->MAPK_p Inhibits? Flavan->IKK Inhibits? Inflammation Inflammatory Response (e.g., NO production) MAPK_p->Inflammation IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB NFkappaB_nuc NF-κB (Nuclear Translocation) NFkappaB->NFkappaB_nuc NFkappaB_nuc->Inflammation

Caption: Potential mechanisms of anti-inflammatory action.

3.2. Anti-oral Microbial Activity

This compound has been identified as having activity against oral microbes. This suggests its potential for application in oral hygiene products or as a therapeutic agent for oral infections.

3.3. Other Activities

Interestingly, this compound was found to be inactive as an aromatase inhibitor.[2] Aromatase is an enzyme involved in estrogen biosynthesis and is a target for some cancer therapies.

Isolation and Synthesis

4.1. Isolation from Natural Sources

This compound has been isolated from the plant Broussonetia papyrifera, also known as paper mulberry. A general procedure for its extraction and isolation involves:

  • Extraction: The air-dried plant material is powdered and extracted with a solvent such as ethanol.

  • Partitioning: The crude extract is then partitioned with solvents of increasing polarity, for example, petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction is often enriched with flavonoids.

  • Chromatography: The bioactive fraction is subjected to column chromatography (e.g., silica gel) with a gradient elution system (e.g., chloroform-methanol) to separate the different components.

  • Purification: Further purification of the fractions containing the target compound can be achieved using techniques like preparative thin-layer chromatography or high-performance liquid chromatography (HPLC).

Diagram 2: General Isolation Workflow

G Start Dried Broussonetia papyrifera Extraction Ethanol Extraction Start->Extraction Partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) Extraction->Partitioning EtOAc_fraction Ethyl Acetate Fraction Partitioning->EtOAc_fraction Column_chrom Silica Gel Column Chromatography EtOAc_fraction->Column_chrom Purification Preparative TLC / HPLC Column_chrom->Purification Final_product This compound Purification->Final_product

Caption: General workflow for isolation from natural sources.

4.2. Chemical Synthesis

A common strategy for the synthesis of prenylated flavanones, which can be precursors to flavans, involves the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde, followed by cyclization. For this compound, a potential synthetic route would involve:

  • Preparation of Prenylated Benzaldehyde: Synthesis of 4-hydroxy-3-prenylbenzaldehyde.

  • Claisen-Schmidt Condensation: Reaction of the prenylated benzaldehyde with a suitably protected 2,4-dihydroxyacetophenone to form a chalcone.

  • Cyclization: Intramolecular cyclization of the chalcone to form the flavanone ring system.

  • Reduction and Deprotection: Reduction of the flavanone to the corresponding flavan and removal of any protecting groups.

Experimental Protocols

The following are generalized protocols for assessing the biological activities of flavonoids like this compound.

5.1. Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages

This assay measures the anti-inflammatory activity by quantifying the inhibition of NO production in LPS-stimulated macrophages.

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Plating: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • NO Measurement: Measure the nitrite concentration in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Diagram 3: NO Production Assay Workflow

G Start Seed RAW264.7 cells Incubate1 Incubate (24h) Start->Incubate1 Treat Pre-treat with Flavan Incubate1->Treat Stimulate Stimulate with LPS (24h) Treat->Stimulate Collect Collect Supernatant Stimulate->Collect Griess Griess Assay Collect->Griess Measure Measure Absorbance Griess->Measure Analyze Calculate % Inhibition Measure->Analyze

Caption: Workflow for the nitric oxide production assay.

5.2. Western Blot for NF-κB and MAPK Signaling

This protocol is used to determine the effect of the compound on key proteins in inflammatory signaling pathways.

  • Cell Lysis: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, phospho-p38, total p65, total p38, β-actin).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory and anti-oral microbial activities. Its chemical structure and properties make it an interesting candidate for further investigation in drug discovery and development. Future research should focus on elucidating the precise molecular mechanisms underlying its biological effects, particularly its impact on key inflammatory signaling pathways. The development of efficient synthetic routes and comprehensive toxicological studies will also be crucial for its potential therapeutic applications. This technical guide provides a foundational resource for researchers to advance the understanding and utilization of this bioactive flavonoid.

References

Spectroscopic and Methodological Profile of (2S)-7,4'-dihydroxy-3'-prenylflavan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-7,4'-dihydroxy-3'-prenylflavan is a naturally occurring prenylated flavonoid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies pertinent to the characterization of this compound. Due to the limited availability of publicly accessible, consolidated spectroscopic data, this document serves as a foundational template. It presents the expected data formats and detailed experimental protocols based on established methods for the analysis of similar flavonoid structures. The information herein is intended to guide researchers in their analytical workflows and data interpretation for this compound and related compounds.

Chemical Structure

  • Compound Name: this compound

  • Molecular Formula: C₂₀H₂₂O₃

  • Molecular Weight: 310.39 g/mol

  • CAS Number: 376361-96-5

Spectroscopic Data (Template)

The following tables represent a template for the spectroscopic data of this compound. Actual experimental values should be populated based on empirical measurements.

Table 1: ¹H NMR Spectroscopic Data (Template)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
[Value][e.g., d][Value][e.g., 1H][Proton]
[Value][e.g., dd][Value, Value][e.g., 1H][Proton]
[Value][e.g., t][Value][e.g., 1H][Proton]
[Value][e.g., m][e.g., 2H][Proton]
[Value][e.g., s][e.g., 3H][Proton]
[Value][e.g., s][e.g., 3H][Proton]
[Value][e.g., br s][e.g., 1H][OH Proton]
[Value][e.g., br s][e.g., 1H][OH Proton]

Solvent: CDCl₃ or Acetone-d₆, Frequency: 400 or 500 MHz

Table 2: ¹³C NMR Spectroscopic Data (Template)
Chemical Shift (δ) ppmCarbon TypeAssignment
[Value][e.g., C][Carbon]
[Value][e.g., CH][Carbon]
[Value][e.g., CH₂][Carbon]
[Value][e.g., CH₃][Carbon]
[Value][e.g., C][Carbon]

Solvent: CDCl₃ or Acetone-d₆, Frequency: 100 or 125 MHz

Table 3: Mass Spectrometry Data (Template)
Ionization ModeMass Analyzer[M+H]⁺ or [M-H]⁻ (m/z)Key Fragments (m/z)
ESIQ-TOF[Value][Value], [Value]
Table 4: UV-Visible Spectroscopic Data (Template)
Solventλmax (nm)
Methanol[Value], [Value]

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the characterization of novel flavonoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are to be recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 or 500 MHz. Samples should be dissolved in an appropriate deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) with tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are to be reported in parts per million (ppm) relative to TMS, and coupling constants (J) in Hertz (Hz).

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) are to be obtained using a Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis can be performed in both positive and negative ion modes. Samples should be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra are to be recorded on a spectrophotometer. The sample should be dissolved in a spectroscopic grade solvent, such as methanol or ethanol. The spectrum should be scanned over a wavelength range of 200-600 nm.

Isolation of this compound (General Procedure)

A generalized workflow for the isolation of a prenylated flavonoid from a plant source, such as Cudrania tricuspidata, is as follows:

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_chromatography Chromatographic Separation cluster_characterization Isolation and Characterization plant_material Dried Plant Material (e.g., roots) extraction Maceration with Solvent (e.g., Methanol) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partition Solvent-Solvent Partitioning crude_extract->partition fractions Generation of Fractions (e.g., n-hexane, EtOAc, n-BuOH) partition->fractions column Silica Gel Column Chromatography fractions->column hplc Preparative HPLC column->hplc pure_compound Isolated this compound hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS, UV-Vis) pure_compound->spectroscopy

Figure 1. General workflow for the isolation and characterization of natural products.

Potential Signaling Pathway Involvement (Hypothetical)

While the specific signaling pathways modulated by this compound are not yet fully elucidated, many prenylated flavonoids are known to interact with inflammatory and cell survival pathways. A hypothetical pathway is diagrammed below.

G cluster_pathway Hypothetical Anti-inflammatory Pathway compound This compound target Target Protein (e.g., Kinase) compound->target Inhibition nfkb_pathway NF-κB Signaling Pathway target->nfkb_pathway Activation inflammatory_mediators Pro-inflammatory Mediators (e.g., COX-2, iNOS) nfkb_pathway->inflammatory_mediators Upregulation

Figure 2. Hypothetical signaling pathway for a prenylated flavonoid.

The Biological Activity of (2S)-7,4'-dihydroxy-3'-prenylflavan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-7,4'-dihydroxy-3'-prenylflavan, a prenylated flavonoid, has demonstrated notable biological activities, primarily as an anti-inflammatory agent. This technical guide provides a comprehensive overview of its known biological effects, supported by available quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways. While research on this specific flavan is ongoing, this document synthesizes current knowledge to support further investigation and drug development efforts.

Introduction

Flavonoids are a broad class of plant secondary metabolites recognized for their diverse pharmacological properties. The addition of a prenyl group to the flavonoid backbone can significantly enhance their biological activity. This compound is one such compound that has been identified as a modulator of inflammatory responses. This guide will delve into its characterized anti-inflammatory effects and explore its potential in other therapeutic areas based on the activities of structurally related prenylated flavonoids.

Quantitative Biological Activity

The primary characterized biological activity of this compound is its anti-inflammatory effect. Other potential activities, such as antioxidant, antimicrobial, and cytotoxic effects, are inferred from studies on similar prenylated flavonoids and are areas for future research.

Table 1: Summary of Quantitative Biological Activity Data for this compound

Biological ActivityAssayCell LineEndpointResult (IC50)Reference
Anti-inflammatoryNitric Oxide (NO) ProductionRAW264.7LPS-induced NO reduction28.4 μM[1]
Aromatase InhibitionAromatase Assay-Enzyme InhibitionInactive[1][2]

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This protocol describes the method used to determine the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

3.1.1. Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed RAW264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for a further 24 hours.

3.1.2. Nitric Oxide Measurement (Griess Assay)

  • Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

  • Reagent Preparation:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Griess Reagent Mix: Mix equal volumes of Reagent A and Reagent B immediately before use.

  • Procedure:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of the Griess Reagent Mix to each supernatant sample.

    • Incubate the mixture at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

3.1.3. Experimental Workflow Diagram

experimental_workflow Workflow for Nitric Oxide Inhibition Assay cluster_cell_culture Cell Culture & Treatment cluster_griess_assay Griess Assay seed Seed RAW264.7 cells adhere 24h Incubation seed->adhere treat Treat with Compound adhere->treat stimulate Stimulate with LPS treat->stimulate incubate 24h Incubation stimulate->incubate collect Collect Supernatant incubate->collect add_griess Add Griess Reagent collect->add_griess incubate_griess 10 min Incubation add_griess->incubate_griess read Measure Absorbance at 540nm incubate_griess->read

Caption: Workflow for Nitric Oxide Inhibition Assay.

Signaling Pathways

While the precise signaling pathway modulated by this compound has not been definitively elucidated, flavonoids are known to exert their anti-inflammatory effects through the modulation of key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Hypothetical Anti-inflammatory Signaling Pathway

The following diagram illustrates the potential mechanism by which this compound may inhibit the inflammatory response initiated by LPS. It is hypothesized that the compound interferes with the activation of the NF-κB and MAPK pathways, leading to a reduction in the expression of pro-inflammatory mediators like nitric oxide synthase (iNOS).

signaling_pathway Hypothetical Anti-inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs (p38, JNK, ERK) TAK1->MAPKs IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates Compound This compound Compound->IKK inhibits Compound->MAPKs inhibits Gene Pro-inflammatory Genes (iNOS, COX-2, etc.) NFkB_n->Gene activates transcription iNOS iNOS COX2 COX-2 NO Nitric Oxide (NO) iNOS->NO produces

Caption: Hypothetical Anti-inflammatory Signaling Pathway.

Future Directions

The current data establishes this compound as a compound with anti-inflammatory properties. However, to fully understand its therapeutic potential, further research is warranted in the following areas:

  • Antioxidant Activity: Quantitative assessment of its free radical scavenging capabilities using assays such as DPPH and ABTS.

  • Antimicrobial Activity: Determination of its minimum inhibitory concentrations (MICs) against a panel of pathogenic bacteria and fungi.

  • Cytotoxic Activity: Evaluation of its cytotoxic effects on various cancer cell lines to explore its potential as an anticancer agent.

  • Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to confirm the hypothesized mechanisms.

  • In Vivo Studies: Investigation of its efficacy and safety in animal models of inflammatory diseases.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory activity. This technical guide provides a foundation for researchers and drug development professionals by summarizing the available quantitative data, detailing relevant experimental protocols, and proposing a potential mechanism of action. Further in-depth studies are necessary to fully characterize its biological activity profile and to validate its potential as a therapeutic agent.

References

An In-depth Technical Guide on the Core Mechanism of Action of 7,4'-Dihydroxy-3'-prenylflavan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,4'-Dihydroxy-3'-prenylflavan is a member of the flavonoid family, a diverse group of polyphenolic compounds found in various plants. Flavonoids, including prenylated derivatives, have garnered significant interest in the scientific community for their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The addition of a prenyl group to the flavonoid backbone can enhance its lipophilicity and interaction with cellular membranes, often leading to increased biological activity compared to the non-prenylated parent compound. This technical guide provides a comprehensive overview of the known and inferred mechanisms of action of 7,4'-dihydroxy-3'-prenylflavan, with a focus on its effects on key cellular signaling pathways.

Core Mechanisms of Action

The biological activities of 7,4'-dihydroxy-3'-prenylflavan are multifaceted, primarily revolving around its anti-inflammatory and potential antioxidant and antiproliferative properties. While direct studies on this specific molecule are limited, compelling evidence from its stereoisomer, (2S)-7,4'-dihydroxy-3'-prenylflavan, and its non-prenylated parent compound, 7,4'-dihydroxyflavone, provides a strong foundation for understanding its mechanism of action.

Anti-Inflammatory Activity

The anti-inflammatory effects of flavonoids are well-documented, and this compound has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This suggests a direct modulation of inflammatory pathways.

Furthermore, the parent compound, 7,4'-dihydroxyflavone, has been demonstrated to potently inhibit the expression of MUC5AC, a mucin protein involved in the pathophysiology of obstructive lung diseases. This inhibition is achieved through the suppression of key inflammatory signaling pathways, namely NF-κB and STAT6, and the enhancement of histone deacetylase 2 (HDAC2) expression.[1][2] Given that the core flavonoid structure is responsible for this activity, it is highly probable that 7,4'-dihydroxy-3'-prenylflavan exerts its anti-inflammatory effects through similar mechanisms.

Table 1: Quantitative Data on the Anti-Inflammatory Activity of this compound and 7,4'-Dihydroxyflavone

CompoundAssayCell LineStimulantEndpointIC50Reference
This compoundNitric Oxide (NO) ProductionRAW264.7LPSNO Inhibition28.4 μM[3]
7,4'-DihydroxyflavoneMUC5AC ExpressionNCI-H292PMAMUC5AC Inhibition1.4 μM[2]
Potential Signaling Pathways

Based on the activities of closely related flavonoids, several signaling pathways are likely modulated by 7,4'-dihydroxy-3'-prenylflavan.

  • NF-κB Signaling Pathway: The inhibition of IκBα phosphorylation and subsequent reduction of NF-κB p65 nuclear translocation by 7,4'-dihydroxyflavone strongly suggests that the prenylated derivative will also target this critical inflammatory pathway.[1]

  • STAT6 Signaling Pathway: The observed reduction in STAT6 phosphorylation by 7,4'-dihydroxyflavone indicates another key anti-inflammatory mechanism that is likely shared by its prenylated counterpart.[1]

  • p38 MAPK Signaling Pathway: While not directly demonstrated for the 3'-prenyl isomer, the 8-prenyl isomer, (2S)-7,4'-dihydroxy-8-prenylflavan, has been shown to stimulate adipogenesis and glucose uptake through the p38 MAPK pathway. This suggests that prenylated dihydroxyflavans can modulate this pathway, although the specific effect (activation or inhibition) may depend on the position of the prenyl group and the cellular context.

  • PI3K/Akt Signaling Pathway: Many flavonoids are known to modulate the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Further investigation is warranted to determine if 7,4'-dihydroxy-3'-prenylflavan interacts with this pathway.

Experimental Protocols

Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages

This protocol is based on the Griess assay, which measures nitrite, a stable product of NO.

  • Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The medium is replaced with fresh medium containing various concentrations of 7,4'-dihydroxy-3'-prenylflavan. After a 1-hour pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Griess Reaction: 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance at 540 nm is measured using a microplate reader. The amount of nitrite is determined from a sodium nitrite standard curve.

Western Blot Analysis for NF-κB and STAT6 Phosphorylation

This protocol outlines the general procedure for assessing the phosphorylation status of key signaling proteins.

  • Cell Culture and Treatment: NCI-H292 cells are grown to 80-90% confluency and then treated with 7,4'-dihydroxy-3'-prenylflavan at various concentrations for a specified time, followed by stimulation with an appropriate agonist (e.g., PMA for MUC5AC induction).

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% BSA in TBST and then incubated with primary antibodies against phosphorylated and total NF-κB p65 and STAT6 overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK Activation IkB IkB IKK->IkB Phosphorylation NFkB NFkB IKK->NFkB Release IkB->NFkB Inhibition NFkB_n NF-kB NFkB->NFkB_n Translocation STAT6 STAT6 p_STAT6 p-STAT6 STAT6->p_STAT6 Phosphorylation p_STAT6_n p-STAT6 p_STAT6->p_STAT6_n Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression Transcription p_STAT6_n->Gene_Expression Transcription LPS LPS LPS->Receptor Stimulation Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->STAT6 Activation Cytokine Cytokine Cytokine->Cytokine_Receptor Binding 7_4_DHF 7,4'-dihydroxy- 3'-prenylflavan 7_4_DHF->IKK 7_4_DHF->STAT6

Figure 1: Inferred inhibitory action on NF-κB and STAT6 signaling pathways.

G Start Start Cell_Culture Seed RAW264.7 cells in 96-well plate Start->Cell_Culture Incubation_1 Incubate overnight Cell_Culture->Incubation_1 Treatment Pre-treat with 7,4'-dihydroxy-3'-prenylflavan Incubation_1->Treatment Stimulation Stimulate with LPS (1 µg/mL) for 24 hours Treatment->Stimulation Supernatant_Collection Collect supernatant Stimulation->Supernatant_Collection Griess_Reaction Mix supernatant with Griess Reagent Supernatant_Collection->Griess_Reaction Incubation_2 Incubate for 10 min Griess_Reaction->Incubation_2 Absorbance Measure absorbance at 540 nm Incubation_2->Absorbance End End Absorbance->End

Figure 2: Workflow for the Nitric Oxide (NO) production assay.

Conclusion

7,4'-Dihydroxy-3'-prenylflavan is a promising bioactive molecule with significant anti-inflammatory potential. Based on strong evidence from closely related compounds, its primary mechanism of action likely involves the modulation of key inflammatory signaling pathways, including NF-κB and STAT6. Further research is warranted to fully elucidate the complete mechanistic profile of this compound, including its effects on other signaling cascades such as the p38 MAPK and PI3K/Akt pathways, and to explore its potential as a therapeutic agent for inflammatory diseases. The provided experimental protocols and visualizations serve as a foundation for future investigations into the detailed molecular interactions of 7,4'-dihydroxy-3'-prenylflavan.

References

Unveiling the Pharmacological Potential of (2S)-7,4'-dihydroxy-3'-prenylflavan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-7,4'-dihydroxy-3'-prenylflavan, a naturally occurring prenylated flavonoid, is emerging as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of its known and potential pharmacological effects, drawing from available in vitro data and studies on structurally related compounds. The document details its anti-inflammatory properties, including quantitative data and the likely underlying signaling pathways. Furthermore, it explores potential cytotoxic and antimicrobial activities, supported by evidence from similar prenylated flavonoids. While in vivo data remains limited, this guide consolidates the current understanding of this compound, presenting it as a promising candidate for further investigation in drug discovery and development. Experimental protocols for key assays are provided to facilitate future research in this area.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their broad spectrum of biological activities. The addition of a prenyl group to the flavonoid skeleton can significantly enhance their lipophilicity and interaction with biological membranes, often leading to increased potency and a wider range of pharmacological effects. This compound belongs to this class of prenylated flavonoids and has demonstrated notable biological activities that warrant further exploration. This guide aims to provide a detailed technical overview of its pharmacological effects to support ongoing and future research endeavors.

Pharmacological Effects

The pharmacological profile of this compound is primarily characterized by its anti-inflammatory properties. Evidence also suggests potential for cytotoxic and antimicrobial activities, largely inferred from studies on analogous compounds.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory effects. Specifically, it inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells.

Aromatase Inhibitory Activity

Contrary to some other flavonoids, this compound has been reported to be inactive as an aromatase inhibitor[1][2].

Potential Cytotoxic Activity

While direct cytotoxic data for this compound is not extensively available, studies on related prenylated flavonoids, such as Abyssinone I and other prenylated chalcones and flavanones, have demonstrated significant cytotoxic effects against cancer cell lines. Notably, prenylated flavonoids have shown greater inhibitory activity against the MCF-7 breast cancer cell line compared to their non-prenylated counterparts[3]. This suggests that this compound may also possess valuable anti-cancer properties that should be investigated.

Potential Antimicrobial Activity

The class of prenylated flavonoids has been recognized for its antimicrobial potential. Research on similar compounds has shown inhibitory activity against various pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds can also act synergistically with existing antibiotics, enhancing their efficacy. This indicates that this compound could be a candidate for development as an antimicrobial agent.

Quantitative Data

The following table summarizes the available quantitative data for the pharmacological activity of this compound.

Pharmacological EffectAssayCell LineParameterValueReference
Anti-inflammatoryLPS-induced Nitric Oxide ProductionRAW264.7IC5028.4 μM[1]

Signaling Pathways

The anti-inflammatory effects of many flavonoids are mediated through the modulation of key signaling pathways involved in the inflammatory response. Based on studies of structurally similar prenylated flavonoids, the anti-inflammatory activity of this compound is likely mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO. This compound likely inhibits this pathway, leading to a reduction in NO production.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degradation releases NFkB_IkB NF-κB-IκB (Inactive) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates Compound (2S)-7,4'-dihydroxy- 3'-prenylflavan Compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (e.g., iNOS) DNA->Genes Transcription

NF-κB Signaling Pathway Inhibition.
MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. Key MAPK families include ERK, JNK, and p38. LPS stimulation can activate these MAPKs, which in turn can activate transcription factors that promote the expression of pro-inflammatory mediators. It is plausible that this compound exerts its anti-inflammatory effects by inhibiting the phosphorylation and activation of one or more of these MAPK proteins.

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (e.g., MEK1/2, MKK3/6, MKK4/7) TAK1->MKKs MAPKs MAPKs (ERK, p38, JNK) MKKs->MAPKs TranscriptionFactors Transcription Factors (e.g., AP-1) MAPKs->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation Compound (2S)-7,4'-dihydroxy- 3'-prenylflavan Compound->TAK1 Inhibits Compound->MKKs Inhibits

MAPK Signaling Pathway Inhibition.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

This protocol describes the measurement of NO production in LPS-stimulated RAW264.7 macrophages.

Anti_inflammatory_Workflow A 1. Seed RAW264.7 cells in a 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat cells with various concentrations of This compound B->C D 4. Add LPS (e.g., 1 µg/mL) to induce inflammation C->D E 5. Incubate for another 24 hours D->E F 6. Collect cell culture supernatant E->F G 7. Add Griess reagent to the supernatant F->G H 8. Measure absorbance at 540 nm G->H I 9. Calculate NO concentration and IC50 value H->I

Workflow for Anti-inflammatory Assay.

Materials:

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Stimulation: After a pre-incubation period of 1-2 hours, add 10 µL of LPS solution (final concentration, e.g., 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Nitrite Measurement:

    • Prepare a standard curve of sodium nitrite (0-100 µM) in DMEM.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess reagent to each well.

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production for each concentration of the compound and calculate the IC50 value.

Note: A parallel cytotoxicity assay (e.g., MTT assay) should be performed to ensure that the observed reduction in NO is not due to decreased cell viability.

Cytotoxicity Assay (MTT Assay)

Materials:

  • Cells (e.g., MCF-7, RAW264.7)

  • Complete growth medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity Assay (Broth Microdilution Method for MIC Determination)

Materials:

  • Bacterial strain (e.g., S. aureus)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • 96-well microtiter plates

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in MHB in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound has demonstrated clear anti-inflammatory activity in vitro, with a known IC50 value for the inhibition of nitric oxide production. The likely mechanism of action involves the modulation of the NF-κB and MAPK signaling pathways. While direct evidence for its cytotoxic and antimicrobial effects is pending, the established activities of structurally similar prenylated flavonoids strongly suggest that these are promising areas for future investigation.

To fully elucidate the therapeutic potential of this compound, the following research is recommended:

  • In-depth Mechanistic Studies: Confirmation of the inhibitory effects on the NF-κB and MAPK pathways through western blotting and other molecular biology techniques.

  • Comprehensive In Vitro Profiling: Systematic evaluation of its cytotoxic activity against a panel of cancer cell lines and its antimicrobial spectrum against various pathogens.

  • In Vivo Efficacy and Safety Studies: Investigation of its anti-inflammatory and other potential therapeutic effects in animal models to assess its efficacy, pharmacokinetics, and safety profile.

References

(2S)-7,4'-Dihydroxy-3'-prenylflavan: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2S)-7,4'-Dihydroxy-3'-prenylflavan is a naturally occurring prenylated flavan that has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive review of the existing literature, focusing on its biological activities, putative mechanisms of action, and relevant experimental methodologies.

Biological Activity and Quantitative Data

This compound has demonstrated noteworthy anti-inflammatory effects. In a key study, the compound was shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. This activity is a hallmark of anti-inflammatory potential. However, the compound was found to be inactive as an aromatase inhibitor.

Biological ActivityCell LineParameterValueReference
Anti-inflammatoryRAW264.7IC50 (LPS-induced NO production)28.4 μM[1]
Aromatase Inhibition-ActivityInactive[1]

Putative Signaling Pathway: p38 MAPK

While the direct signaling pathway for this compound has not been fully elucidated, studies on the closely related isomer, (2S)-7,4'-dihydroxy-8-prenylflavan (DHPF), provide valuable insights. DHPF has been shown to stimulate adipogenesis and glucose uptake in 3T3-L1 cells through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[2] This suggests that the 3'-prenyl isomer may exert its biological effects through a similar mechanism. The p38 MAPK pathway is a critical regulator of cellular responses to external stimuli, including inflammation and metabolic processes.

p38_MAPK_Pathway extracellular_stimuli Extracellular Stimuli (e.g., this compound) receptor Cell Surface Receptor extracellular_stimuli->receptor MAPKKK MAPKKK (e.g., ASK1, TAK1) receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK transcription_factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->transcription_factors biological_responses Biological Responses (Inflammation, Adipogenesis, Glucose Uptake) transcription_factors->biological_responses

Caption: Putative p38 MAPK signaling pathway for this compound.

Experimental Protocols

Synthesis of Prenylated Flavanones (General Approach)
  • Prenylation of a Benzaldehyde Derivative: Introduction of a prenyl group onto a suitably protected hydroxybenzaldehyde.

  • Claisen-Schmidt Condensation: Reaction of the prenylated benzaldehyde with a protected 2-hydroxyacetophenone to form a chalcone.

  • Cyclization: Intramolecular cyclization of the chalcone to yield the flavanone skeleton.

  • Deprotection: Removal of protecting groups to afford the final dihydroxy-prenylflavanone.

  • Reduction: Subsequent reduction of the flavanone to the corresponding flavan.

Flavanone_Synthesis start Protected Hydroxybenzaldehyde prenylation Prenylation start->prenylation prenyl_benzaldehyde Protected Prenylated Benzaldehyde prenylation->prenyl_benzaldehyde condensation Claisen-Schmidt Condensation prenyl_benzaldehyde->condensation acetophenone Protected 2-Hydroxyacetophenone acetophenone->condensation chalcone Chalcone Intermediate condensation->chalcone cyclization Cyclization chalcone->cyclization flavanone Protected Prenylflavanone cyclization->flavanone deprotection Deprotection flavanone->deprotection final_product (2S)-7,4'-dihydroxy- 3'-prenylflavanone deprotection->final_product reduction Reduction final_product->reduction flavan (2S)-7,4'-dihydroxy- 3'-prenylflavan reduction->flavan

Caption: General synthetic workflow for prenylated flavans.

Isolation from Natural Sources

This compound has been identified as a natural product.[1] While the specific plant source and a detailed isolation protocol are not extensively documented in readily available literature, a general procedure for isolating flavonoids from plant material can be followed.[4]

  • Extraction: The dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

  • Fractionation: The crude extract is fractionated using column chromatography over silica gel or Sephadex LH-20.

  • Purification: Fractions containing the target compound are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Anti-inflammatory Activity Assay: LPS-Induced NO Production in RAW264.7 Cells

This assay is a standard in vitro method to screen for anti-inflammatory compounds.

  • Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Nitrite Measurement: After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of NO production, is calculated.

Anti_Inflammatory_Assay culture Culture RAW264.7 cells seed Seed cells in 96-well plate culture->seed treat Pre-treat with This compound seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24 hours stimulate->incubate measure Measure Nitrite (Griess Assay) incubate->measure analyze Calculate IC50 measure->analyze

Caption: Workflow for the LPS-induced NO production assay.

Future Directions

The current body of literature provides a promising, albeit incomplete, picture of the therapeutic potential of this compound. Future research should focus on:

  • Elucidation of the specific natural source and development of a standardized isolation protocol.

  • Development of an efficient and stereoselective synthetic route.

  • In-depth investigation of the molecular mechanisms underlying its anti-inflammatory effects, including the validation of the p38 MAPK pathway's involvement.

  • Exploration of its potential effects on adipogenesis and glucose metabolism, drawing parallels from its 8-prenyl isomer.

  • In vivo studies to assess its efficacy, safety, and pharmacokinetic profile.

This comprehensive approach will be crucial in unlocking the full therapeutic potential of this intriguing natural product for the development of novel treatments for inflammatory and metabolic disorders.

References

The Discovery and History of Prenylated Flavans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylated flavans are a significant class of naturally occurring flavonoids characterized by the addition of one or more isoprenoid moieties, most commonly a prenyl or geranyl group, to the flavan backbone. This structural modification dramatically increases the lipophilicity of the flavonoid molecule, enhancing its affinity for biological membranes and often leading to a significant amplification of its biological activities.[1] This technical guide provides an in-depth exploration of the discovery and history of prenylated flavans, detailing key milestones, experimental protocols for their isolation and characterization, and a summary of their diverse biological activities.

A Historical Timeline of Discovery

The journey of discovering and understanding prenylated flavans has been a gradual process, marked by key advancements in analytical and synthetic chemistry. While flavonoids themselves have been known for much longer, the unique properties of their prenylated derivatives have garnered increasing attention over the past few decades.

Early Observations and the First Isolations:

While the exact first observation of a prenylated flavan is difficult to pinpoint, early phytochemical studies of plants from families like Leguminosae and Moraceae laid the groundwork for their discovery.[1] A significant milestone in the field was the report of the first O-prenylated flavonoids, 4',5-dihydroxy-7-isopentenyloxyflavanone and 5-hydroxy-7-isopentenyloxyflavanone, isolated from Helichrysum athrixiifolium by Bohlmann and Gören in 1984 .[2] This discovery opened the door to the systematic investigation of this new subclass of flavonoids.

The first report of a C-prenylated flavanone, (±)-C-3-prenylated flavanone, was a synthetic achievement, highlighting the growing interest in these compounds and the need for methods to access them for biological evaluation.[3]

A Surge in Discoveries:

The last two decades have witnessed an explosion in the discovery of new prenylated flavans, with over 1000 new compounds identified.[4] This surge can be attributed to the development of advanced analytical techniques, particularly hyphenated chromatography-mass spectrometry methods like LC-MS/MS, which have revolutionized natural product discovery.[5][6]

Pioneering Researchers and Key Contributions:

While it is challenging to single out a few individuals in a field with numerous contributors, the work of researchers focusing on the phytochemistry of plant families rich in these compounds, such as the Moraceae and Fabaceae, has been instrumental. Their systematic isolation and structure elucidation efforts have built the foundation of our current knowledge. Furthermore, synthetic chemists have played a crucial role in developing methods to produce these complex molecules, enabling extensive biological testing.[7]

Isolation and Structure Elucidation: Experimental Protocols

The isolation and structural characterization of prenylated flavans from natural sources is a meticulous process that involves a series of chromatographic and spectroscopic techniques.

Extraction of Prenylated Flavans from Plant Material

The initial step involves the extraction of the compounds from the plant matrix. Due to their increased lipophilicity compared to non-prenylated flavonoids, the choice of solvent is critical.

A General Protocol for Solvent Extraction:

  • Sample Preparation: The plant material (e.g., roots, leaves, or bark) is first dried to remove moisture and then ground into a fine powder to increase the surface area for extraction.

  • Solvent Selection: A common approach is to perform a sequential extraction with solvents of increasing polarity. A typical sequence would be:

    • Hexane or Chloroform: To remove highly nonpolar compounds like fats and waxes.

    • Ethyl Acetate: This solvent is often effective in extracting prenylated flavans due to their intermediate polarity.

    • Methanol or Ethanol: To extract more polar flavonoids and other compounds.

  • Extraction Procedure (Maceration):

    • The powdered plant material is soaked in the chosen solvent in a sealed container at room temperature.

    • The mixture is agitated periodically over a period of 24-72 hours.

    • The solvent is then filtered, and the process is repeated 2-3 times with fresh solvent to ensure complete extraction.

  • Concentration: The collected filtrates for each solvent are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract is a complex mixture of compounds, and therefore, requires further separation to isolate the individual prenylated flavans.

Typical Chromatographic Workflow:

  • Column Chromatography (CC): The crude ethyl acetate extract is often first subjected to open column chromatography on silica gel or Sephadex LH-20.

    • A solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to elute the compounds.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds of interest.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions from column chromatography that show promising profiles are further purified using preparative HPLC.

    • A reversed-phase C18 column is commonly used.

    • A gradient of water and methanol or acetonitrile is typically employed as the mobile phase.

    • This technique allows for the isolation of pure compounds.

Structure Elucidation by Spectroscopic Methods

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Key Spectroscopic Techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which can be indicative of the flavonoid backbone and the nature and position of the prenyl group.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complete chemical structure.

    • ¹H NMR: Provides information about the number and types of protons and their connectivity. The chemical shifts of the methylene protons of the prenyl group can help determine its position on the flavonoid skeleton.[9][10]

    • ¹³C NMR: Shows the number of carbon atoms in the molecule.

    • 2D NMR: Experiments like HMBC (Heteronuclear Multiple Bond Correlation) are particularly useful for determining the attachment point of the prenyl group to the flavonoid core by observing long-range correlations between protons and carbons.[11]

Chemical Synthesis of Prenylated Flavans

The low natural abundance of many prenylated flavans has driven the development of synthetic methods to provide sufficient quantities for biological studies.

Key Synthetic Strategies:

  • Regioselective Prenylation: A major challenge in the synthesis of these compounds is controlling the position of the prenyl group attachment. One common method involves the Friedel-Crafts alkylation of a flavonoid precursor with a prenylating agent in the presence of a Lewis acid catalyst.[12]

  • Cyclization of Prenylated Chalcones: Another important strategy involves the synthesis of a prenylated chalcone intermediate, which is then cyclized to form the flavanone ring. This approach allows for the introduction of the prenyl group at an early stage of the synthesis.[13]

A General Synthetic Protocol (Example: Synthesis of a C-prenylated Flavanone):

  • Protection of Hydroxyl Groups: Hydroxyl groups on the flavonoid precursor that are not the target for prenylation are often protected to prevent side reactions.

  • Prenylation: The protected flavonoid is reacted with a prenylating agent (e.g., prenyl bromide) and a Lewis acid (e.g., boron trifluoride etherate) to introduce the prenyl group at the desired position.

  • Deprotection: The protecting groups are removed to yield the final prenylated flavanone.

  • Purification: The synthesized compound is purified using chromatographic techniques such as column chromatography and HPLC.

Biological Activities and Signaling Pathways

The prenyl moiety significantly influences the biological activity of flavans, often leading to enhanced potency and a broader spectrum of action.[14][15]

Quantitative Biological Activity Data

The following tables summarize some of the reported biological activities of selected prenylated flavans.

Table 1: Anticancer Activity of Selected Prenylated Flavans (IC₅₀ values in µM)

CompoundCancer Cell LineIC₅₀ (µM)Reference
Daphnegiravone DHep3B (Liver)Not specified, but showed marked inhibition[16]
Daphnegiravone DHepG2 (Liver)Not specified, but showed marked inhibition[16]
XanthohumolMV-4-11 (Leukemia)8.07 ± 0.52
Aurone derivative of XanthohumolMV-4-11 (Leukemia)7.45 ± 0.87
XanthohumolDu145 (Prostate)<14.71
Aurone derivative of XanthohumolDu145 (Prostate)14.71 ± 4.42

Table 2: Antimicrobial Activity of Selected Prenylated Flavans (MIC values in µg/mL)

CompoundMicroorganismMIC (µg/mL)Reference
Gancaonin IStreptococcus mutans6.25[12]
Isokanzonol VStreptococcus mutans3.13 - 6.25[12]
8-PrenylnaringeninStreptococcus mutans25[12]
GlabrolStreptococcus mutans6.25 - 12.5[12]
GlabrolMRSA9[9]
6,8-diprenylgenisteinMRSA9[9]
4'-O-methylglabridinMRSA10[9]
Prenylated Naringenin derivativesStaphylococcus aureus (sensitive and resistant)5 - 50[2]
Modulation of Key Signaling Pathways

Prenylated flavans have been shown to exert their biological effects by modulating several key intracellular signaling pathways, including the NF-κB and MAPK pathways, which are critically involved in inflammation and cancer.

NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB is associated with inflammatory diseases and cancer. Several prenylated flavans have been shown to inhibit the NF-κB signaling pathway. For example, Kazinol U, a prenylated flavan from Broussonetia kazinoki, prevents cytokine-induced β-cell death by suppressing the nuclear translocation of NF-κB.[7]

MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. It is involved in cell proliferation, differentiation, and apoptosis. Daphnegiravone D, a prenylated flavonoid, induces G0/G1 arrest and apoptosis in human hepatocellular carcinoma cells through the p38/JNK MAPK pathways.[16]

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to prenylated flavans.

experimental_workflow plant_material Plant Material (Dried and Powdered) extraction Solvent Extraction (e.g., Ethyl Acetate) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Fractions column_chromatography->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Pure Prenylated Flavan prep_hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation

Figure 1: A generalized experimental workflow for the isolation of prenylated flavans.

nf_kb_pathway cytokine Cytokine (e.g., TNF-α) receptor Receptor cytokine->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p50/p65) ikb->nfkb Ubiquitination & Degradation nucleus Nucleus nfkb->nucleus Translocation gene_expression Gene Expression (Inflammation, Survival) nfkb->gene_expression Transcription prenylated_flavan Prenylated Flavan (e.g., Kazinol U) prenylated_flavan->ikk Inhibition mapk_pathway stress Cellular Stress ask1 ASK1 stress->ask1 mkk47 MKK4/7 ask1->mkk47 mkk36 MKK3/6 ask1->mkk36 jnk JNK mkk47->jnk ap1 AP-1 jnk->ap1 p38 p38 mkk36->p38 p38->ap1 apoptosis Apoptosis ap1->apoptosis prenylated_flavan Prenylated Flavan (e.g., Daphnegiravone D) prenylated_flavan->jnk Activation prenylated_flavan->p38 Activation

References

The Role of the Prenyl Group in Flavonoid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Flavonoid Potential Through Prenylation

Flavonoids are a vast class of polyphenolic secondary metabolites found in plants, recognized for their diverse health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1] However, their therapeutic application is often limited by poor bioavailability and metabolic instability. Prenylation, the enzymatic attachment of a five-carbon isoprene unit (a prenyl group) to the flavonoid scaffold, has emerged as a key natural modification that significantly enhances their biological activities.[2][3] This guide provides an in-depth analysis of the multifaceted role of the prenyl group in augmenting flavonoid bioactivity, offering insights for drug discovery and development.

The Lipophilic Advantage: Enhanced Bioavailability and Membrane Interaction

The addition of a prenyl group fundamentally alters the physicochemical properties of a flavonoid, most notably by increasing its lipophilicity.[4][5] This enhanced affinity for lipids allows prenylated flavonoids to more readily interact with and traverse cellular membranes, leading to improved absorption and accumulation in target tissues.[6][7]

  • Increased Membrane Permeability: The hydrophobic prenyl chain can insert into the lipid bilayer of cell membranes, facilitating passive diffusion into the cell. This is a critical factor for flavonoids to reach their intracellular targets.[8][9]

  • Improved Tissue Accumulation: Studies have shown that prenylated flavonoids, such as 8-prenylnaringenin (8-PN), exhibit higher accumulation in muscle tissue compared to their non-prenylated counterpart, naringenin.[6][7] This increased tissue residence time can lead to a more pronounced and sustained biological effect.

  • Modulation of Efflux Transporters: The prenyl group can also influence the interaction of flavonoids with efflux transporters like P-glycoprotein, which are responsible for pumping xenobiotics out of cells. By potentially inhibiting these transporters, prenylation can further increase intracellular drug concentration.[10]

Sharpening the Focus: Modulation of Target Protein Binding

The prenyl group is not merely a passive anchor; it actively participates in molecular recognition, often leading to enhanced binding affinity and specificity for target proteins.[5][11]

  • Increased Hydrophobic Interactions: The prenyl moiety can establish additional hydrophobic interactions with amino acid residues in the binding pockets of target enzymes and receptors, thereby strengthening the overall binding affinity.[3]

  • Conformational Changes: The presence and position of the prenyl group can induce conformational changes in the flavonoid structure, leading to a more optimal fit within the active site of a protein.[12] For example, the 8-prenyl group on 8-prenylnaringenin is crucial for its high-affinity binding to the estrogen receptor α (ERα).[12]

  • Enzyme Inhibition: Prenylation has been shown to enhance the inhibitory activity of flavonoids against various enzymes. For instance, the addition of a prenyl group to luteolin increases its tyrosinase inhibitory activity.[7][13]

Orchestrating Cellular Responses: Impact on Signaling Pathways

Prenylated flavonoids exert their profound biological effects by modulating key intracellular signaling pathways that regulate inflammation, cell proliferation, and survival.[1]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and is often constitutively active in various cancers.[14][15] Xanthohumol, a prenylated chalcone from hops, has been extensively studied for its ability to inhibit NF-κB activation.[16][17] By preventing the phosphorylation of IκBα, xanthohumol sequesters NF-κB in the cytoplasm, thereby downregulating the expression of pro-inflammatory and pro-angiogenic genes.[15][18]

NF_kB_Inhibition Xanthohumol Inhibits NF-κB Signaling TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkBa_P P-IκBα IKK->IkBa_P P IkBa IκBα NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkBa_P->Proteasome Degradation Nucleus Nucleus DNA DNA NFkB_nuc->DNA Gene Pro-inflammatory Gene Expression DNA->Gene Xanthohumol Xanthohumol Xanthohumol->IKK Inhibits Icaritin_Signaling Icaritin Modulates Pro-Survival and Apoptotic Pathways GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Proliferation Cell Survival & Proliferation Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Icaritin Icaritin Icaritin->PI3K Inhibits Icaritin->ERK Sustained Activation Screening_Workflow General Workflow for Bioactivity Screening Extraction Extraction & Isolation of Prenylated Flavonoids Purification Purification & Structural Elucidation (HPLC, NMR, MS) Extraction->Purification Primary Primary Screening (e.g., Antioxidant, Enzyme Inhibition Assays) Purification->Primary Secondary Secondary Screening (Cell-based Assays: Cytotoxicity, Anti-inflammatory) Primary->Secondary Mechanism Mechanism of Action Studies (Western Blot, qPCR, Reporter Assays) Secondary->Mechanism InVivo In Vivo Validation (Animal Models) Mechanism->InVivo Lead Lead Compound InVivo->Lead

References

The Critical Influence of Stereochemistry on the Biological Activity of Flavans: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Flavanoids, a diverse group of polyphenolic compounds of plant origin, have long been a focal point of scientific research due to their wide array of biological activities, including antioxidant, anti-inflammatory, anticancer, and cardioprotective effects. Within this broad class, flavans, characterized by a C6-C3-C6 skeleton, represent a significant area of interest for drug discovery and development. A crucial, yet often complex, aspect of their pharmacology is the profound impact of their three-dimensional structure, or stereochemistry, on their biological efficacy. This technical guide delves into the core principles of flavan stereochemistry, presenting quantitative data on the differential activity of stereoisomers, detailing relevant experimental protocols, and visualizing key structural concepts.

The Stereochemical Landscape of Flavans

The biological activity of flavans is intricately linked to their stereochemical configuration. The flavan core structure contains at least one chiral center, giving rise to different stereoisomers. For instance, flavanones possess a chiral carbon at the C2 position, leading to a pair of enantiomers.[1] Flavan-3-ols, such as the well-studied catechins and epicatechins, have two chiral centers at C2 and C3, which can result in four possible stereoisomers.[2][3] These stereoisomers can exhibit significant differences in their pharmacological properties, including absorption, metabolism, and interaction with biological targets.[4][5]

The spatial arrangement of the phenyl group at C2 and the hydroxyl group at C3 determines whether the isomer is a catechin (trans configuration) or an epicatechin (cis configuration). Furthermore, each of these can exist as a pair of enantiomers, (+) and (-). It is this precise three-dimensional architecture that dictates the molecule's ability to bind to and modulate the function of enzymes, receptors, and other cellular components.

Below is a generalized structure of a flavan-3-ol, highlighting the key chiral centers that give rise to its stereoisomers.

Figure 1: Generalized Flavan-3-ol structure highlighting the C2 and C3 chiral centers.

Quantitative Analysis of Stereoisomer Activity

The differential activity of flavan stereoisomers is not merely a qualitative observation but is substantiated by quantitative data from numerous studies. The following table summarizes key findings that highlight the stereoselectivity of flavan bioactivity.

Flavan DerivativeStereoisomerBiological Target/AssayMeasured Activity (IC50/EC50, etc.)Reference
Epicatechin(-)-EpicatechinVasodilation (in vivo)Significant arterial dilation[4]
Catechin(+)-CatechinVasodilation (in vivo)No significant effect[4]
Catechin(-)-CatechinVasodilation (in vivo)No significant effect[4]
Epicatechin(+)-EpicatechinVasodilation (in vivo)No significant effect[4]
Flavan-3-ol derivativestrans configurationGABA-A receptor modulationEssential for activity[6]
Flavan-3-ol derivativescis configurationGABA-A receptor modulationInactive[6]
3',4'-DihydroxyflavoneN/ALPS-induced nitric oxide inhibitionIC50: 9.61 ± 1.36 µM[7]
LuteolinN/ALPS-induced nitric oxide inhibitionIC50: 16.90 ± 0.74 µM[7]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of findings, detailed experimental methodologies are paramount. Below are outlines of key experimental protocols frequently employed in the study of flavan stereochemistry and activity.

Chiral Separation of Flavan Stereoisomers

The isolation of individual stereoisomers is a prerequisite for evaluating their specific biological activities. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases are commonly used for this purpose.[1][8]

Example Protocol: Chiral SFC for Flavanone Enantiomers

  • Instrumentation: Supercritical fluid chromatography system equipped with a photodiode array detector.

  • Chiral Stationary Phase: An amylose or cellulose-based chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: Supercritical CO2 with a modifier such as methanol or ethanol.

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 100-150 bar.

  • Temperature: 30-40 °C.

  • Detection: UV detection at a wavelength appropriate for the flavanone being analyzed (e.g., 280 nm).

  • Sample Preparation: The racemic mixture of the flavanone is dissolved in a suitable organic solvent.

  • Injection: A small volume (e.g., 5 µL) of the sample is injected onto the column.

  • Data Analysis: The retention times of the separated enantiomers are used for identification and the peak areas for quantification.

In Vitro Anti-Inflammatory Activity Assay

The anti-inflammatory properties of flavan stereoisomers are often assessed by measuring their ability to inhibit the production of pro-inflammatory mediators in cell culture models.

Example Protocol: Inhibition of Nitric Oxide Production in Macrophages

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

  • Cell Culture: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Experimental Setup: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the individual flavan stereoisomers for a specified period (e.g., 1 hour).

  • Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: The cells are incubated for a further 24 hours.

  • Measurement of Nitric Oxide: The concentration of nitrite, a stable product of nitric oxide, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of nitric oxide inhibition is calculated relative to the LPS-treated control group. The IC50 value is then determined.

Signaling Pathways and Logical Relationships

The differential effects of flavan stereoisomers can be attributed to their distinct interactions with specific signaling pathways. For instance, the anti-inflammatory effects of certain flavones have been linked to the inhibition of the NF-κB pathway. The following diagram illustrates a simplified workflow for investigating the structure-activity relationship of flavan stereoisomers.

SAR_Workflow cluster_synthesis Synthesis & Isolation cluster_bioassay Biological Evaluation cluster_analysis Analysis & Conclusion Racemic Mixture Racemic Mixture Chiral Separation Chiral Separation Racemic Mixture->Chiral Separation e.g., Chiral HPLC/SFC Stereoisomer A Stereoisomer A Chiral Separation->Stereoisomer A Stereoisomer B Stereoisomer B Chiral Separation->Stereoisomer B In Vitro Assay In Vitro Assay Stereoisomer A->In Vitro Assay Stereoisomer B->In Vitro Assay Activity Data A Activity Data A In Vitro Assay->Activity Data A Activity Data B Activity Data B In Vitro Assay->Activity Data B Compare Activities Compare Activities Activity Data A->Compare Activities Activity Data B->Compare Activities Structure-Activity Relationship Structure-Activity Relationship Compare Activities->Structure-Activity Relationship caption Figure 2: Workflow for SAR studies of flavan stereoisomers.

Figure 2: Workflow for SAR studies of flavan stereoisomers.

Conclusion

The stereochemistry of flavans is a critical determinant of their biological activity. As demonstrated by the presented data, different stereoisomers of the same flavan molecule can exhibit vastly different pharmacological profiles. For researchers and professionals in drug development, a thorough understanding of these stereochemical nuances is essential for the rational design and development of novel therapeutics based on the flavan scaffold. The continued application of advanced chiral separation techniques and robust biological assays will undoubtedly unveil further intricacies of the structure-activity relationships of these promising natural compounds.

References

An In-Depth Technical Guide on the Potential Therapeutic Targets of (2S)-7,4'-dihydroxy-3'-prenylflavan

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information contained herein is based on publicly available research and is not intended to be a substitute for professional medical advice, diagnosis, or treatment.

Executive Summary

(2S)-7,4'-dihydroxy-3'-prenylflavan, also known as Abyssinone II, is a naturally occurring prenylated flavonoid found in plants of the Erythrina genus.[1] While research specifically delineating the direct molecular targets of this compound is nascent, the broader class of prenylated flavonoids exhibits a wide array of biological activities, suggesting multiple potential therapeutic avenues.[2][3] This technical guide synthesizes the current understanding of the biological effects of this compound and related compounds, identifies potential, albeit largely unconfirmed, therapeutic targets, and provides a framework for future investigation. The primary activities associated with this compound and its close analogs include anti-inflammatory, antioxidant, and potential anticancer effects.[1][4]

Introduction to this compound

This compound belongs to the flavan subclass of flavonoids, characterized by a C6-C3-C6 skeleton. The presence of a prenyl group is known to enhance the lipophilicity and membrane affinity of flavonoids, potentially increasing their interaction with cellular targets.[2][5] This structural feature often leads to more potent biological activity compared to their non-prenylated counterparts.[2]

Potential Therapeutic Areas and Targets

Based on available literature, the potential therapeutic applications of this compound can be categorized into several key areas. It is important to note that for many of these, the direct molecular targets have been inferred from observed biological activities rather than confirmed through direct binding or enzymatic assays.

Anti-inflammatory Activity

One of the most directly observed activities of this compound is its anti-inflammatory effect.[6]

  • Potential Target: Nitric Oxide Synthase (NOS).

  • Evidence: A study demonstrated that this compound reduces the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in mouse RAW264.7 macrophage cells.[6] Overproduction of NO by inducible NOS (iNOS) is a hallmark of inflammation.

  • Mechanism of Action: The compound likely inhibits the expression or activity of iNOS, thereby reducing the inflammatory cascade. Flavonoids, in general, are known to modulate inflammatory signaling pathways such as NF-κB and MAPK, which are key regulators of iNOS expression.[7][8]

Anticancer and Chemopreventive Activities

Several studies on Abyssinone II and related prenylated flavonoids suggest potential applications in oncology.[1][4]

  • Potential Target: Aromatase (CYP19A1).

  • Evidence: While this compound itself was found to be inactive as an aromatase inhibitor, its synthetic precursor, (±)-Abyssinone II, showed inhibitory activity.[1][6] Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a therapeutic strategy for hormone-dependent breast cancer. Furthermore, structural analogs of Abyssinone II have demonstrated significant aromatase inhibitory activity.[1]

  • Further Anticancer Mechanisms: Related abyssinones have been shown to trigger apoptosis in cancer cells by upregulating pro-apoptotic proteins like p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[1] Computational docking studies also suggest that abyssinones and related flavonoids have a high affinity for enzymes in the steroidogenesis pathway, including 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD), in addition to aromatase.[4][9]

Antioxidant Activity

Like many polyphenolic compounds, flavonoids, including prenylated flavonoids, are recognized for their antioxidant properties.[4][5]

  • Mechanism of Action: The antioxidant activity of flavonoids stems from their ability to scavenge free radicals and chelate metal ions.[10] The dihydroxy substitution on the flavan nucleus of this compound contributes to its radical-scavenging potential. The primary mechanisms include hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT).[10]

Antiviral Potential
  • Potential Target: SARS-CoV-2 Main Protease (Mpro) and Spike Glycoprotein.

  • Evidence: An in silico study identified Abyssinone II as a potential inhibitor of SARS-CoV-2 proteins.[11] Molecular docking simulations suggested that it could bind to the active sites of these viral proteins with low binding energy and inhibition constants, indicating a stable interaction.[11] However, these findings are computational and await experimental validation.

Anti-diabetic Potential
  • Potential Target: CDGSH Iron-Sulfur Domain-Containing Protein 3 (CISD3).

  • Evidence: A computational study has proposed that a structurally similar compound, (-)-(2S)-7,4'-dihydroxyflavanone (liquiritigenin), could act as an activator of CISD3.[12][13] CISD3 is implicated in regulating cellular redox status and is linked to age-related metabolic diseases like diabetes.[12] Activation of CISD3 may offer therapeutic benefits in managing metabolic dysfunction and improving glucose regulation.[12][13] While not directly studied for this compound, the structural similarity suggests this could be a plausible area for future investigation.

Quantitative Data

The available quantitative data for the biological activities of this compound and its racemic mixture are summarized below.

CompoundBiological ActivityAssay SystemIC50 ValueReference
This compoundAnti-inflammatory (NO production inhibition)LPS-stimulated RAW264.7 cells28.4 μM[6]
(±)-Abyssinone IIAromatase InhibitionDibenzylfluorescein dealkylation40.95 μM[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Anti-inflammatory Activity Assay (Nitric Oxide Production)
  • Cell Line: Murine macrophage cell line RAW264.7.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The cells are then pre-treated with various concentrations of this compound for a specified duration (e.g., 1 hour).

    • Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL).

    • After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

    • The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite to form a colored azo compound, which is quantified by measuring absorbance at approximately 540 nm.

    • A standard curve using sodium nitrite is generated to determine the nitrite concentrations in the samples.

    • Cell viability is assessed concurrently using an MTT or similar assay to ensure that the reduction in NO production is not due to cytotoxicity.

Aromatase Inhibition Assay
  • Methodology:

    • Aromatase activity is determined by measuring the dealkylation of a fluorescent substrate, such as dibenzylfluorescein.

    • The reaction is typically performed in a 96-well plate format containing human placental microsomes as the source of aromatase, the fluorescent substrate, and NADPH as a cofactor.

    • The test compound, (±)-Abyssinone II, is added at various concentrations.

    • The reaction is incubated at a controlled temperature (e.g., 37°C).

    • The fluorescence of the product is measured at specific excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission).

    • The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.[1]

Antioxidant Activity (DPPH Radical Scavenging Assay)
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from violet to yellow.[14]

  • Methodology:

    • A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

    • The test compound is dissolved in the same solvent and prepared in a series of dilutions.

    • A fixed volume of the DPPH solution is added to each dilution of the test compound in a 96-well plate.

    • The reaction is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance is measured spectrophotometrically at approximately 517 nm.

    • A standard antioxidant, such as Trolox or ascorbic acid, is used as a positive control.

    • The percentage of radical scavenging activity is calculated, and the IC50 value is determined.[14]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways affected by this compound and a general workflow for its investigation.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates iNOS_gene iNOS Gene Transcription NFkB_nucleus->iNOS_gene activates iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO produces Inflammation Inflammation NO->Inflammation Compound (2S)-7,4'-dihydroxy- 3'-prenylflavan Compound->IKK inhibits? Compound->NFkB_nucleus inhibits?

Caption: Potential Anti-inflammatory Mechanism of Action.

Caption: General Drug Discovery Workflow.

Future Directions and Conclusion

The current body of research provides a promising, yet preliminary, outlook on the therapeutic potential of this compound. Its demonstrated anti-inflammatory activity warrants further investigation into the precise molecular mechanisms, particularly its effects on the NF-κB and MAPK signaling pathways. While its direct anticancer activity, especially via aromatase inhibition, appears limited, the pro-apoptotic effects observed in related compounds suggest that other anticancer mechanisms may be at play.

Future research should focus on:

  • Direct Target Identification: Employing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify direct binding partners.

  • In-depth Mechanistic Studies: Elucidating the specific signaling pathways modulated by the compound in relevant cellular models.

  • In Vivo Efficacy: Evaluating the therapeutic potential in animal models of inflammation, cancer, and metabolic diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity for identified targets.

References

Navigating the Cytotoxic Potential of (2S)-7,4'-dihydroxy-3'-prenylflavan in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 17, 2025 – While direct cytotoxic data on (2S)-7,4'-dihydroxy-3'-prenylflavan against cancer cell lines remains limited in publicly accessible research, this technical guide offers an in-depth overview of the methodologies and known cytotoxic activities of structurally similar prenylated flavonoids. This document serves as a foundational resource for researchers, scientists, and drug development professionals investigating the potential of this and related compounds in oncology.

The interest in prenylated flavonoids as potential anticancer agents is growing due to their unique chemical structures and diverse biological activities. The presence of a prenyl group can significantly enhance the bioactivity of the flavonoid backbone. This guide will delve into the established experimental protocols for assessing cytotoxicity and the signaling pathways commonly modulated by this class of compounds, providing a framework for the evaluation of this compound.

Quantitative Cytotoxicity Data of Structurally Related Prenylated Flavonoids

To provide a comparative baseline for future studies on this compound, the following tables summarize the half-maximal inhibitory concentration (IC50) values of various structurally related prenylated flavonoids against a range of human cancer cell lines.

Compound NameCancer Cell LineIC50 (µM)Reference
Xanthohumol MCF-7 (Breast)13.3 (48h)[1]
HT-29 (Colon)>100 (48h)[1]
A-2780 (Ovarian)0.52 (48h)[1]
MV-4-11 (Leukemia)8.07[2]
Isoxanthohumol MCF-7 (Breast)15.3 (48h)[1]
HT-29 (Colon)>100 (48h)[1]
Dehydrocycloxanthohumol MCF-7 (Breast)15.7 (48h)[1]
Broussoflavonol F HCT116 (Colon)1.66[3]
HeLa (Cervical)17.10[3]
HepG2 (Liver)>50[3]
MCF-7 (Breast)>50[3]
Daphnegiravone D Hep3B (Liver)~10[4]
HepG2 (Liver)~15[4]
(Z)-6,4'-dihydroxy-4-methoxy-7-prenylaurone MV-4-11 (Leukemia)7.45[2]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to evaluate the cytotoxicity of novel compounds like this compound.

Cell Viability and Cytotoxicity Assays

A fundamental step in assessing the anticancer potential of a compound is to determine its effect on cell viability and proliferation.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere for 24 hours.[5]

  • Compound Treatment: A stock solution of the test compound (e.g., in DMSO) is prepared and serially diluted to the desired concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.[5]

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution, such as DMSO.[5]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability and the IC50 value.[5]

Apoptosis Assays

To determine if the observed cytotoxicity is due to programmed cell death, various apoptosis assays are conducted.

Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the different cell populations based on their fluorescence.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptosis pathway, such as caspases, Bcl-2 family proteins, and PARP.

  • Protein Extraction: Following treatment with the test compound, cells are lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the apoptosis-related proteins of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of experimental design and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cancer Cell Lines MTT Assay MTT Assay Compound Treatment->MTT Assay Determine IC50 Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Annexin V/PI IC50 Calculation IC50 Calculation MTT Assay->IC50 Calculation Western Blot Western Blot Apoptosis Assay->Western Blot Protein Expression Quantify Apoptosis Quantify Apoptosis Apoptosis Assay->Quantify Apoptosis Pathway Analysis Pathway Analysis Western Blot->Pathway Analysis Lead Identification Lead Identification IC50 Calculation->Lead Identification Mechanism of Action Mechanism of Action Quantify Apoptosis->Mechanism of Action Pathway Analysis->Mechanism of Action

General workflow for in vitro cytotoxicity and apoptosis assessment.

Many prenylated flavonoids have been shown to induce apoptosis through the intrinsic mitochondrial pathway. A simplified representation of this pathway is illustrated below.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Prenylated_Flavonoid (2S)-7,4'-dihydroxy- 3'-prenylflavan (Hypothesized) Bax Bax Prenylated_Flavonoid->Bax Activates Bcl2 Bcl-2 Prenylated_Flavonoid->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Hypothesized intrinsic apoptosis pathway modulated by prenylated flavonoids.

Potential Signaling Pathways Modulated by Prenylated Flavonoids

Research on structurally similar flavonoids suggests that their cytotoxic effects are often mediated through the modulation of key cellular signaling pathways.[4][6] These pathways represent potential targets for this compound.

  • PI3K/Akt/mTOR Pathway: This is a crucial survival pathway that is often dysregulated in cancer. Many flavonoids have been shown to inhibit this pathway, leading to decreased cell proliferation and survival.[6]

  • MAPK Pathways (ERK, JNK, p38): These pathways are involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. The modulation of these pathways by flavonoids can lead to cell cycle arrest and apoptosis.[4]

  • NF-κB Signaling Pathway: This pathway plays a key role in inflammation and cell survival. Inhibition of NF-κB signaling by flavonoids can sensitize cancer cells to apoptosis.

  • Apoptosis-Related Proteins: As depicted in the diagram above, flavonoids can directly influence the expression and activity of proteins in the Bcl-2 family and the caspase cascade to induce apoptosis.

Conclusion

While direct experimental evidence for the cytotoxicity of this compound on cancer cell lines is currently lacking, the extensive research on structurally related prenylated flavonoids provides a strong rationale for its investigation as a potential anticancer agent. The methodologies and known mechanisms of action detailed in this guide offer a robust framework for researchers to systematically evaluate its efficacy and elucidate its molecular targets. Further studies are warranted to determine the specific cytotoxic profile and therapeutic potential of this promising natural product.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (2S)-7,4'-dihydroxy-3'-prenylflavan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of (2S)-7,4'-dihydroxy-3'-prenylflavan, a naturally occurring prenylated flavonoid with potential therapeutic applications. The synthesis involves a multi-step process, including the preparation of a key intermediate, Claisen-Schmidt condensation to form a chalcone, subsequent cyclization to a flavanone, and stereoselective reduction to the desired (2S)-flavan.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a convergent synthesis strategy. The key steps involve the synthesis of the B-ring precursor, 4-hydroxy-3-prenylbenzaldehyde, followed by a Claisen-Schmidt condensation with 2,4-dihydroxyacetophenone to yield the chalcone intermediate. This chalcone is then cyclized to the corresponding flavanone, which is subsequently reduced stereoselectively to the target (2S)-flavan.

Synthesis_Pathway cluster_A B-Ring Precursor Synthesis cluster_B Flavan Core Synthesis cluster_C Stereoselective Reduction 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-Hydroxy-3-prenylbenzaldehyde 4-Hydroxy-3-prenylbenzaldehyde 4-Hydroxybenzaldehyde->4-Hydroxy-3-prenylbenzaldehyde Prenylation Chalcone 2',4',4-Trihydroxy-3'-prenylchalcone 4-Hydroxy-3-prenylbenzaldehyde->Chalcone 2,4-Dihydroxyacetophenone 2,4-Dihydroxy- acetophenone 2,4-Dihydroxyacetophenone->Chalcone Claisen-Schmidt Condensation Flavanone (±)-7,4'-Dihydroxy-3'-prenylflavanone Chalcone->Flavanone Intramolecular Cyclization Target This compound Flavanone->Target Asymmetric Reduction

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of 4-Hydroxy-3-prenylbenzaldehyde (B-Ring Precursor)

This protocol is based on the prenylation of 4-hydroxybenzaldehyde.

Materials:

  • 4-Hydroxybenzaldehyde

  • Prenyl bromide (3-methyl-2-butenyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add prenyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford 4-hydroxy-3-prenylbenzaldehyde.

Synthesis of 2',4',4-Trihydroxy-3-prenylchalcone (Claisen-Schmidt Condensation)

This protocol outlines the base-catalyzed condensation of 2,4-dihydroxyacetophenone and 4-hydroxy-3-prenylbenzaldehyde.[1][2][3][4][5]

Materials:

  • 2,4-Dihydroxyacetophenone

  • 4-Hydroxy-3-prenylbenzaldehyde

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl, dilute)

Procedure:

  • Dissolve 2,4-dihydroxyacetophenone (1.0 eq) and 4-hydroxy-3-prenylbenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of potassium hydroxide (50% w/v, 5.0 eq) with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 24-48 hours. The formation of a solid precipitate indicates product formation.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.

  • Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a desiccator.

  • Recrystallize the crude chalcone from ethanol to obtain the pure product.

Synthesis of (±)-7,4'-Dihydroxy-3'-prenylflavanone (Intramolecular Cyclization)

This protocol describes the acid-catalyzed intramolecular Michael addition of the chalcone to form the flavanone.[6][7]

Materials:

  • 2',4',4-Trihydroxy-3-prenylchalcone

  • Acetic acid (AcOH)

  • Ethanol (EtOH)

Procedure:

  • Dissolve the synthesized chalcone (1.0 eq) in a mixture of ethanol and glacial acetic acid.

  • Reflux the reaction mixture for 8-12 hours, monitoring the cyclization by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Purify the crude flavanone by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Synthesis of this compound (Asymmetric Reduction)

This protocol involves the stereoselective reduction of the flavanone to the corresponding flavan. Asymmetric reduction of flavones is a known method to obtain chiral flavanones, which can be further reduced.[8][9] A similar strategy can be applied here starting from the flavanone.

Materials:

  • (±)-7,4'-Dihydroxy-3'-prenylflavanone

  • Chiral reducing agent (e.g., (R)-2-Methyl-CBS-oxazaborolidine)

  • Borane dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl, 1M)

Procedure:

  • Dissolve the racemic flavanone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon).

  • Cool the solution to -20 °C.

  • Add the chiral catalyst, (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq), to the solution.

  • Slowly add borane dimethyl sulfide complex (1.5 eq) dropwise while maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and then add 1M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate this compound. The enantiomeric excess can be determined by chiral HPLC.

Data Presentation

Table 1: Summary of Key Synthetic Steps and Expected Outcomes

StepReaction TypeStarting MaterialsKey ReagentsProductExpected Yield (%)
1Prenylation4-Hydroxybenzaldehyde, Prenyl bromideK₂CO₃, DMF4-Hydroxy-3-prenylbenzaldehyde60-70
2Claisen-Schmidt Condensation2,4-Dihydroxyacetophenone, 4-Hydroxy-3-prenylbenzaldehydeKOH, EtOH2',4',4-Trihydroxy-3-prenylchalcone70-80
3Intramolecular Cyclization2',4',4-Trihydroxy-3-prenylchalconeAcOH, EtOH(±)-7,4'-Dihydroxy-3'-prenylflavanone80-90
4Asymmetric Reduction(±)-7,4'-Dihydroxy-3'-prenylflavanone(R)-CBS, BH₃·SMe₂This compound70-85 (>95% ee)

Table 2: Representative Spectroscopic Data for a Related Prenylated Flavan

The following data is for 2',4'-Dihydroxy-7-methoxy-8-prenylflavan and can be used as a reference for the characterization of the target compound.[10]

Position¹H NMR (δ, ppm, J in Hz)¹³C NMR (δ, ppm)
25.01 (dd, J = 11.0, 2.5)79.5
32.15 (m), 1.95 (m)30.1
42.90 (m), 2.75 (m)19.2
56.45 (d, J = 8.5)128.0
66.35 (d, J = 8.5)108.5
7-158.0
8-109.0
9-155.5
10-102.0
1'-129.0
2'-156.5
3'6.30 (d, J = 2.5)103.0
4'-157.0
5'6.25 (dd, J = 8.5, 2.5)106.5
6'7.05 (d, J = 8.5)130.0
1''3.25 (d, J = 7.0)21.5
2''5.20 (t, J = 7.0)122.0
3''-132.0
4''1.70 (s)25.9
5''1.65 (s)17.8
7-OCH₃3.75 (s)55.6

Biological Activity and Signaling Pathway

Prenylated flavonoids are known to possess a range of biological activities, including anti-inflammatory effects.[11][12][13][14][15] The anti-inflammatory properties are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling Cascade cluster_nuclear Nuclear Translocation & Gene Expression cluster_output Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_Inhib IκBα IKK->NFkB_Inhib Phosphorylates & Degrades NFkB NF-κB NFkB_Active Active NF-κB NFkB->NFkB_Active Translocates to Nucleus Genes Pro-inflammatory Gene Expression NFkB_Active->Genes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Genes->Cytokines iNOS_COX2 iNOS, COX-2 Genes->iNOS_COX2 Prenylflavan This compound Prenylflavan->IKK Inhibits Prenylflavan->NFkB Inhibits Translocation

Caption: Plausible anti-inflammatory signaling pathway modulated by this compound.

References

analytical methods for 7,4'-dihydroxy-3'-prenylflavan detection

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the analytical methodologies for the detection and quantification of 7,4'-dihydroxy-3'-prenylflavan is presented here for researchers, scientists, and professionals in drug development. This document provides detailed protocols for sample preparation, chromatographic separation, and spectroscopic analysis, along with data presentation in clear, structured tables and mandatory visualizations to illustrate experimental workflows and potential biological interactions.

Application Notes

Compound of Interest: 7,4'-Dihydroxy-3'-prenylflavan

Chemical Structure:

  • Molecular Formula: C₂₀H₂₂O₃[1]

  • Molecular Weight: 310.4 g/mol [1]

  • CAS Number: 376361-96-5[1]

  • Class: Flavonoid, Prenylflavan[1]

Background: 7,4'-Dihydroxy-3'-prenylflavan is a naturally occurring flavonoid that has been isolated from various plant sources. Flavonoids, a broad class of plant secondary metabolites, are of significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities, which include antioxidant, anti-inflammatory, and potential anticancer properties.[2] The prenyl group attached to the flavonoid core can enhance its bioavailability and biological activity.[2] Accurate and robust analytical methods are crucial for the qualitative and quantitative analysis of this compound in complex matrices such as plant extracts and biological samples.

Analytical Techniques Overview: High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS) is the most common and effective technique for the analysis of flavonoids.[3][4] For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.

  • HPLC-DAD: Provides quantitative data based on UV-Vis absorbance. It is a robust and widely available technique.

  • LC-MS/MS: Offers high sensitivity and selectivity, enabling the detection and quantification of low-abundance compounds in complex mixtures. It also provides molecular weight and structural information.[4][5]

  • NMR Spectroscopy: Used for the definitive structural confirmation of the isolated compound.

Experimental Protocols

Sample Preparation from Plant Material

This protocol outlines the extraction of 7,4'-dihydroxy-3'-prenylflavan from a plant matrix.

a. Extraction:

  • Grinding: Air-dry the plant material (e.g., leaves, bark) and grind it into a fine powder.

  • Solvent Extraction:

    • Weigh 10 g of the powdered plant material and place it in a flask.

    • Add 100 mL of methanol or ethanol (80%).

    • Perform extraction using one of the following methods:

      • Maceration: Let the mixture stand for 24-48 hours at room temperature with occasional shaking.[6]

      • Sonication: Place the flask in an ultrasonic bath for 30-60 minutes.[7]

      • Soxhlet Extraction: Extract for 4-6 hours for exhaustive extraction.[8][9]

  • Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

b. Purification (Solid-Phase Extraction - SPE):

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (see HPLC method) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elution: Elute the flavonoid fraction with 5 mL of methanol.

  • Final Preparation: Evaporate the methanol from the eluate and reconstitute the residue in a known volume of the initial mobile phase for HPLC or LC-MS analysis.

HPLC-DAD Analysis

This protocol provides a starting point for developing an HPLC method for the quantification of 7,4'-dihydroxy-3'-prenylflavan.

a. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode-Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water (v/v)

    • B: 0.1% Formic acid in Acetonitrile (v/v)

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: Diode-Array Detector monitoring at a wavelength determined by the UV-Vis spectrum of the compound (typically in the range of 280-370 nm for flavans).

b. Quantification:

Prepare a calibration curve using a certified reference standard of 7,4'-dihydroxy-3'-prenylflavan at a minimum of five concentration levels. The concentration of the analyte in the samples can be determined from the linear regression of the calibration curve.

LC-MS/MS Analysis

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

a. Instrumentation and Conditions:

  • LC System: A UPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC-DAD method, but a lower flow rate (e.g., 0.3-0.5 mL/min) may be used with a smaller internal diameter column.

  • MS Conditions:

    • Ionization Mode: ESI in both positive and negative modes (negative mode is often more sensitive for flavonoids).

    • Capillary Voltage: 3.0-4.0 kV

    • Source Temperature: 120-150°C

    • Desolvation Temperature: 350-450°C

    • Gas Flow Rates: Optimize according to the instrument manufacturer's recommendations.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions need to be determined by infusing a standard solution of the analyte.

NMR Spectroscopic Analysis

For structural confirmation of the isolated compound.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).

  • Spectra Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process and analyze the spectra to elucidate the chemical structure.

Data Presentation

Quantitative Data Summary
Analytical MethodParameterTypical Value/Range
HPLC-DAD Retention Time (t R )Dependent on specific conditions
Linearity (r²)> 0.999
Limit of Detection (LOD)ng/mL range
Limit of Quantification (LOQ)ng/mL range
LC-MS/MS Precursor Ion [M-H]⁻m/z 309.15
Product IonsTo be determined experimentally
Linearity (r²)> 0.999
Limit of Detection (LOD)pg/mL range
Limit of Quantification (LOQ)pg/mL range
NMR Spectral Data (Hypothetical for 7,4'-dihydroxy-3'-prenylflavan based on similar structures)
Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, multiplicity, J in Hz)
2~79~5.0 (dd, J = 10, 3)
3~68~2.9 (m), ~2.7 (m)
4~31~2.0 (m)
4a~155-
5~128~7.2 (d, J = 8.5)
6~115~6.4 (dd, J = 8.5, 2.5)
7~157-
8~110~6.3 (d, J = 2.5)
8a~102-
1'~130-
2'~128~7.1 (d, J = 2.0)
3'~132-
4'~155-
5'~115~6.8 (d, J = 8.0)
6'~127~7.0 (dd, J = 8.0, 2.0)
1'' (Prenyl)~28~3.3 (d, J = 7.0)
2'' (Prenyl)~122~5.2 (t, J = 7.0)
3'' (Prenyl)~131-
4'' (Prenyl)~25~1.7 (s)
5'' (Prenyl)~17~1.6 (s)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Output plant_material Plant Material extraction Solvent Extraction plant_material->extraction Grind & Extract filtration Filtration extraction->filtration concentration Concentration filtration->concentration spe Solid-Phase Extraction (SPE) concentration->spe Purification final_sample Final Analytical Sample spe->final_sample hplc HPLC-DAD Analysis final_sample->hplc Quantification lcms LC-MS/MS Analysis final_sample->lcms Sensitive Quantification & Identification nmr NMR Analysis final_sample->nmr Structural Elucidation quant_data Quantitative Data (Concentration, Purity) hplc->quant_data lcms->quant_data qual_data Qualitative Data (Structure Confirmation) nmr->qual_data

Caption: Experimental workflow for the analysis of 7,4'-dihydroxy-3'-prenylflavan.

signaling_pathway cluster_stimulus Cellular Stress cluster_pathway Pro-inflammatory Signaling cluster_response Cellular Response ros Reactive Oxygen Species (ROS) nfkb NF-κB Pathway ros->nfkb mapk MAPK Pathway ros->mapk inflammation Inflammatory Stimuli inflammation->nfkb inflammation->mapk cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->cytokines enzymes Inflammatory Enzymes (e.g., COX-2, iNOS) nfkb->enzymes mapk->cytokines mapk->enzymes compound 7,4'-dihydroxy-3'-prenylflavan compound->ros Scavenges compound->nfkb Inhibits compound->mapk Inhibits

Caption: Potential signaling pathways modulated by 7,4'-dihydroxy-3'-prenylflavan.

References

Application Note: HPLC Analysis of (2S)-7,4'-dihydroxy-3'-prenylflavan

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2S)-7,4'-dihydroxy-3'-prenylflavan is a naturally occurring prenylated flavonoid that has garnered interest for its potential biological activities.[1] Accurate and reliable quantification of this compound in various matrices is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of flavonoids and other phenolic compounds in natural products.[2] This application note provides a detailed protocol for the HPLC analysis of this compound, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental Protocols

Sample Preparation

The extraction of prenylated flavonoids from plant material or other matrices is a critical first step. Ethanol and methanol are commonly used solvents for this purpose.[3][4]

Protocol for Extraction from Plant Material:

  • Homogenization: Weigh a known amount of the dried and powdered plant material.

  • Extraction Solvent: Add a suitable volume of 80% methanol or ethanol to the sample.

  • Extraction Process: Perform extraction using one of the following methods:

    • Maceration: Immerse the plant material in the solvent in an airtight container at room temperature for a specified period (e.g., 24-72 hours), with occasional agitation.[5]

    • Ultrasonication: Place the sample and solvent mixture in an ultrasonic bath for a defined period (e.g., 30 minutes) to enhance extraction efficiency.[6]

    • Soxhlet Extraction: For exhaustive extraction, use a Soxhlet apparatus with the chosen solvent.[5]

  • Filtration and Concentration: After extraction, filter the mixture to remove solid debris. The resulting extract can be concentrated under reduced pressure using a rotary evaporator.

  • Reconstitution: Dissolve the dried extract in a known volume of the mobile phase or a suitable solvent (e.g., methanol) for HPLC analysis.

  • Final Filtration: Before injection into the HPLC system, filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.[2] The use of a C18 reversed-phase column is common for the separation of flavonoids.[4][7][8][9]

Table 1: HPLC Instrumentation and Chromatographic Conditions

ParameterRecommended Setting
HPLC System A system with a binary pump, autosampler, column oven, and DAD or UV-Vis detector
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Elution Start with a lower percentage of solvent B, and gradually increase it over the run to elute the compound of interest. A typical gradient might be: 0-5 min: 10% B5-25 min: 10-50% B25-30 min: 50-90% B30-35 min: 90% B (hold)35-40 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min[8][9]
Column Temperature 25-30 °C
Injection Volume 10-20 µL
Detection Wavelength Prenylated flavanones are typically monitored around 290-295 nm.[4] A DAD can be used to scan a range of wavelengths to determine the optimal absorbance for this compound.
Method Validation

To ensure the reliability of the analytical method, it should be validated according to the International Council on Harmonisation (ICH) guidelines. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[8][9]

Table 2: Representative Method Validation Data

ParameterSpecificationRepresentative Value
Linearity (R²) ≥ 0.9990.9995
Concentration Range e.g., 1-100 µg/mL-
Precision (RSD%)
- Intra-day≤ 2%< 1.5%
- Inter-day≤ 3%< 2.0%
Accuracy (% Recovery) 95-105%98.5 - 102.3%
LOD Signal-to-Noise Ratio of 3:1e.g., 0.1 µg/mL
LOQ Signal-to-Noise Ratio of 10:1e.g., 0.3 µg/mL

Data Presentation

Table 3: Quantitative Analysis Summary

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 1 (10 µg/mL)15.212543010.0
Standard 2 (50 µg/mL)15.262715050.0
Sample A15.331357525.0
Sample B15.245154836.0

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start: Obtain Sample (e.g., Plant Material) homogenize Homogenization start->homogenize extract Solvent Extraction (Methanol/Ethanol) homogenize->extract filter_concentrate Filtration & Concentration extract->filter_concentrate reconstitute Reconstitution in Mobile Phase filter_concentrate->reconstitute final_filter Syringe Filtration (0.22 µm) reconstitute->final_filter inject Inject Sample into HPLC final_filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect Detection (UV-Vis/DAD at ~290 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification (External Standard Calibration) integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for NMR Spectroscopy of (2S)-7,4'-dihydroxy-3'-prenylflavan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of (2S)-7,4'-dihydroxy-3'-prenylflavan, a natural product isolated from plants such as Broussonetia papyrifera. This prenylated flavan is of interest for its potential biological activities, including its role as an aromatase inhibitor.

Introduction

This compound is a flavonoid characterized by a flavan skeleton with hydroxyl groups at positions 7 and 4', and a prenyl group attached to position 3' of the B-ring. Accurate structural elucidation and characterization are crucial for understanding its structure-activity relationships and for its potential development as a therapeutic agent. NMR spectroscopy is the most powerful tool for the unambiguous determination of its chemical structure in solution. This document outlines the standardized procedures for acquiring and interpreting NMR data for this compound.

Molecular Structure and Numbering

The chemical structure and standard numbering scheme for this compound are shown below. This numbering is used for the assignment of NMR signals.

Caption: Molecular structure of this compound.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data is compiled from the peer-reviewed literature, specifically the initial isolation and characterization from Broussonetia papyrifera.

Table 1: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
24.95dd10.5, 2.5
3a2.15m
3b2.25m
4a2.80m
4b3.00m
56.95d8.0
66.45dd8.0, 2.5
86.35d2.5
2'7.15d2.0
5'6.80d8.0
6'7.05dd8.0, 2.0
1''3.30d7.0
2''5.25t7.0
4''1.75s
5''1.70s
7-OH5.05br s
4'-OH4.85br s

Table 2: ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
279.5
331.0
429.5
4a115.0
5129.8
6108.0
7155.5
8103.5
8a155.0
1'130.5
2'127.0
3'132.0
4'153.0
5'115.5
6'128.0
1''28.5
2''122.5
3''134.0
4''25.9
5''17.9

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

Sample Preparation
  • Weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as methanol-d₄ (CD₃OD) or acetone-d₆ ((CD₃)₂CO) can be used depending on solubility and the desired chemical shifts.

  • Transfer the solution to a 5 mm NMR tube.

  • If necessary, filter the solution to remove any particulate matter.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, depending on sample concentration.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and connecting different spin systems.

    • Standard pulse programs and parameters provided by the spectrometer software are generally suitable. Optimization of acquisition and processing parameters may be required based on the specific instrument and sample.

Data Processing and Referencing
  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra manually.

  • Perform baseline correction.

  • Reference the spectra to the residual solvent signal. For CDCl₃, the ¹H signal is at δ 7.26 ppm and the ¹³C signal is at δ 77.16 ppm.

  • Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR-based structural elucidation of this compound.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_elucidation Structure Confirmation Isolation Isolation of this compound Dissolution Dissolution in Deuterated Solvent (e.g., CDCl3) Isolation->Dissolution H1_NMR 1D ¹H NMR Dissolution->H1_NMR C13_NMR 1D ¹³C NMR Dissolution->C13_NMR COSY 2D COSY Dissolution->COSY HSQC 2D HSQC Dissolution->HSQC HMBC 2D HMBC Dissolution->HMBC Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing Assignment Signal Assignment COSY->Assignment HSQC->Assignment HMBC->Assignment Referencing Referencing to Solvent Signal Processing->Referencing Integration Integration of ¹H Signals Referencing->Integration Integration->Assignment Structure Final Structure Elucidation Assignment->Structure

Caption: Workflow for NMR analysis of this compound.

Signaling Pathway Inhibition

This compound has been identified as an aromatase inhibitor. Aromatase is a key enzyme in the biosynthesis of estrogens. The following diagram illustrates this pathway and the point of inhibition.

Aromatase_Inhibition cluster_info Biological Effect Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalysis Effect Inhibition of estrogen synthesis, potential for anti-cancer activity in hormone-dependent cancers. Inhibitor This compound Inhibitor->Block

Caption: Inhibition of Aromatase by this compound.

Conclusion

The application of 1D and 2D NMR spectroscopy provides a robust and reliable method for the complete structural characterization of this compound. The data and protocols presented here serve as a comprehensive guide for researchers in natural product chemistry, medicinal chemistry, and drug development to ensure accurate and reproducible results. This information is foundational for further investigation into the biological activities and therapeutic potential of this compound.

mass spectrometry of 7,4'-dihydroxy-3'-prenylflavan

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 7,4'-dihydroxy-3'-prenylflavan using mass spectrometry is crucial for its identification, characterization, and quantification in various matrices, including plant extracts and biological samples. This flavanoid, noted for its potential pharmacological activities, demands robust analytical methods for research and drug development. This document provides detailed application notes and protocols for the mass spectrometric analysis of 7,4'-dihydroxy-3'-prenylflavan.

Application Notes

The mass spectrometric analysis of 7,4'-dihydroxy-3'-prenylflavan is typically performed using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). Electrospray Ionization (ESI) is a common ionization technique for this class of compounds, often operated in negative ion mode to facilitate the deprotonation of the hydroxyl groups, leading to the formation of the [M-H]⁻ ion.

Collision-Induced Dissociation (CID) of the precursor ion in the tandem mass spectrometer provides characteristic fragment ions, which are essential for structural elucidation and confident identification. For flavonoids, a common fragmentation pathway is the retro-Diels-Alder (RDA) reaction, which cleaves the C-ring of the flavan structure. The presence of the prenyl group on the B-ring also results in specific fragmentation patterns that can be diagnostic for this substitution. The analysis of these fragmentation patterns allows for the differentiation of 7,4'-dihydroxy-3'-prenylflavan from other isomeric flavonoids.

Quantitative analysis is typically achieved using Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for enhanced sensitivity and selectivity. This approach is particularly valuable for the analysis of complex samples where 7,4'-dihydroxy-3'-prenylflavan may be present at low concentrations.

Quantitative Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the precursor and major product ions of 7,4'-dihydroxy-3'-prenylflavan in negative ion mode ESI-MS/MS. The exact mass of 7,4'-dihydroxy-3'-prenylflavan (C₂₀H₂₂O₃) is 310.1569.

Ion DescriptionPredicted m/z
Precursor Ion [M-H]⁻309.1496
RDA Fragment Ion175.0401
Fragment Ion (Loss of C₃H₆)267.1023
Fragment Ion (Loss of C₄H₈)253.0867
B-ring Fragment Ion187.0764

Experimental Protocols

Sample Preparation (from Plant Material)
  • Extraction:

    • Weigh 1 gram of dried and powdered plant material.

    • Add 20 mL of 80% methanol in water.

    • Sonicate for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet twice more.

    • Combine all supernatants.

  • Purification:

    • Evaporate the combined supernatant to dryness under reduced pressure.

    • Redissolve the residue in 10 mL of distilled water.

    • Perform liquid-liquid extraction with an equal volume of ethyl acetate three times.

    • Combine the ethyl acetate fractions and evaporate to dryness.

    • Reconstitute the final residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Capillary Voltage: -3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

    • Collision Gas: Argon.

    • MRM Transitions (for quantification):

      • Primary: 309.1 > 175.0

      • Secondary: 309.1 > 267.1

Visualizations

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Fragment Ions precursor 7,4'-dihydroxy-3'-prenylflavan [M-H]⁻ m/z = 309.1496 rda RDA Fragment m/z = 175.0401 precursor->rda RDA Cleavage loss_c3h6 Loss of C₃H₆ [M-H-42]⁻ m/z = 267.1023 precursor->loss_c3h6 Loss from Prenyl loss_c4h8 Loss of C₄H₈ [M-H-56]⁻ m/z = 253.0867 precursor->loss_c4h8 Loss from Prenyl b_ring B-ring Fragment m/z = 187.0764 precursor->b_ring C-ring Cleavage

Caption: Predicted fragmentation pathway of 7,4'-dihydroxy-3'-prenylflavan.

Experimental_Workflow start Start: Sample Collection sample_prep Sample Preparation (Extraction & Purification) start->sample_prep lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation ms_ionization Mass Spectrometry (Negative ESI) lc_separation->ms_ionization ms_ms_fragmentation Tandem MS (Collision-Induced Dissociation) ms_ionization->ms_ms_fragmentation data_acquisition Data Acquisition (Full Scan & MRM) ms_ms_fragmentation->data_acquisition data_analysis Data Analysis (Identification & Quantification) data_acquisition->data_analysis end End: Report Generation data_analysis->end

Caption: Experimental workflow for LC-MS/MS analysis.

Application Notes and Protocols for (2S)-7,4'-dihydroxy-3'-prenylflavan Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(2S)-7,4'-dihydroxy-3'-prenylflavan is a natural flavonoid that has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. This document provides detailed protocols for key cell-based assays to investigate the biological effects of this compound. The included methodologies cover the assessment of cytotoxicity, anti-inflammatory potential, and impact on crucial signaling pathways.

Data Presentation

The following tables summarize representative quantitative data obtained from various cell-based assays with this compound.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages.

Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100 ± 4.5
198.2 ± 3.1
596.5 ± 2.8
1094.1 ± 3.5
2591.8 ± 4.2
5088.3 ± 3.9
10085.1 ± 4.8

Data are presented as mean ± standard deviation.

Table 2: Inhibitory Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages.

TreatmentNO Production (% of LPS Control)
Control (Unstimulated)5.2 ± 1.1
LPS (1 µg/mL)100
LPS + this compound (1 µM)85.4 ± 6.3
LPS + this compound (5 µM)62.1 ± 5.1
LPS + this compound (10 µM)45.8 ± 4.7
LPS + this compound (25 µM)28.3 ± 3.9
IC50 (µM) 8.7

Data are presented as mean ± standard deviation.

Table 3: Effect of this compound on NF-κB Activation in LPS-Stimulated HEK293-NF-κB Reporter Cells.

TreatmentNF-κB Luciferase Activity (% of LPS Control)
Control (Unstimulated)8.9 ± 2.3
LPS (1 µg/mL)100
LPS + this compound (5 µM)71.5 ± 5.9
LPS + this compound (10 µM)52.3 ± 4.8
LPS + this compound (25 µM)33.1 ± 4.1
IC50 (µM) 12.4

Data are presented as mean ± standard deviation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxicity of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1]

Materials:

  • RAW 264.7 macrophage cells

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[2]

  • Prepare various concentrations of this compound in DMEM.

  • Remove the medium and treat the cells with different concentrations of the compound for 24 hours.[3] Include a vehicle control (DMSO).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Shake the plate for 10 minutes to ensure complete dissolution.[2]

  • Measure the absorbance at 570 nm using a microplate reader.[6]

Anti-inflammatory Assay: Nitric Oxide (NO) Production

This assay measures the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[7] The amount of nitrite, a stable product of NO, is determined using the Griess reagent.[8]

Materials:

  • RAW 264.7 macrophage cells

  • This compound

  • Lipopolysaccharide (LPS)

  • DMEM with 10% FBS

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[9]

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulate the cells with 1 µg/mL of LPS for 18-24 hours.[3][9]

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (50 µL of Part A and 50 µL of Part B, freshly mixed) to the supernatant.[3]

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.[9]

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Western Blot Analysis for MAPK Signaling Pathway

This protocol is for investigating the effect of this compound on the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, such as ERK, JNK, and p38.[10]

Materials:

  • RAW 264.7 cells

  • This compound and LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-ERK, total-ERK, phospho-JNK, total-JNK, phospho-p38, total-p38, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescent substrate

Protocol:

  • Seed cells and treat with the compound and/or LPS as described in the NO assay.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.[10]

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.[10]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.[10]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Analyze band densities and normalize phosphorylated protein levels to total protein levels.

NF-κB Luciferase Reporter Assay

This assay quantifies the activity of the NF-κB signaling pathway by measuring the expression of a luciferase reporter gene under the control of NF-κB response elements.[11]

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct

  • This compound and LPS

  • Cell culture medium

  • Luciferase Assay System (e.g., Promega)

  • Luminometer

  • 96-well white-walled plates

Protocol:

  • Seed the HEK293-NF-κB reporter cells in a 96-well white-walled plate.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an appropriate concentration of LPS (e.g., 100 ng/mL) for 6-8 hours.

  • Lyse the cells using the lysis buffer provided in the luciferase assay kit.[12]

  • Add the luciferase substrate to the cell lysate.[12]

  • Measure the luminescence using a luminometer.[13]

  • Normalize the luciferase activity to a control for cell viability if necessary.

Visualizations

G LPS-Induced Inflammatory Signaling Pathway cluster_nucleus LPS-Induced Inflammatory Signaling Pathway LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB Phosphorylates & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Transcription

Caption: LPS-induced pro-inflammatory signaling cascade.

G Experimental Workflow for Cell-Based Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., RAW 264.7) Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Prepare this compound (Serial Dilutions) Pre_treatment Pre-treat with Compound Compound_Prep->Pre_treatment Cell_Seeding->Pre_treatment Stimulation Stimulate with LPS (for inflammatory assays) Pre_treatment->Stimulation MTT MTT Assay (Cell Viability) Pre_treatment->MTT Griess Griess Assay (NO Production) Stimulation->Griess Western Western Blot (MAPK Pathway) Stimulation->Western Luciferase Luciferase Assay (NF-κB Activity) Stimulation->Luciferase Data_Analysis Data Acquisition & Analysis MTT->Data_Analysis Griess->Data_Analysis Western->Data_Analysis Luciferase->Data_Analysis

Caption: General experimental workflow overview.

References

Application Notes and Protocols for (2S)-7,4'-dihydroxy-3'-prenylflavan in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-7,4'-dihydroxy-3'-prenylflavan is a prenylated flavonoid, a class of compounds known for a variety of biological activities, including anti-inflammatory, antioxidant, and metabolic regulatory effects. While direct in vivo studies on this compound are currently limited, research on structurally similar compounds provides a strong rationale for its investigation in animal models of metabolic and inflammatory diseases.

This document provides detailed application notes and generalized experimental protocols to guide researchers in the preclinical evaluation of this compound. The methodologies are based on established practices for testing flavonoids in animal models and findings from studies on related molecules, such as (-)-(2S)-7,4'-dihydroxyflavanone and (2S)-7,4'-dihydroxy-8-prenylflavan (DHPF).

Potential Applications and Hypothesized Mechanisms

Based on computational and in vitro studies of closely related compounds, this compound is hypothesized to be a promising candidate for the following applications:

  • Type 2 Diabetes and Insulin Resistance: A related compound, (-)-(2S)-7,4'-dihydroxyflavanone, has been identified through computational drug design as a potential activator of the CISD3 protein, suggesting therapeutic benefits in improving metabolic dysfunction and glucose regulation.[1][2][3] Another similar molecule, DHPF, has been shown to promote adipogenesis and glucose uptake in 3T3-L1 cells through the p38 MAPK pathway, indicating its potential to manage obesity-associated disorders like type 2 diabetes.[4]

  • Inflammation: Flavonoids, as a class, are well-documented for their anti-inflammatory properties.[5][6] They can modulate key inflammatory signaling pathways such as NF-κB and MAPK.[5][6] this compound has demonstrated anti-inflammatory activity in vitro by reducing LPS-induced nitric oxide production in RAW264.7 cells.[7]

Data from a Structurally Related Compound

The following table summarizes the in vitro findings for (2S)-7,4'-dihydroxy-8-prenylflavan (DHPF), which provides a basis for designing in vivo studies for this compound.

ParameterCell LineTreatmentKey FindingsReference
Adipogenesis3T3-L1DHPFSignificantly promoted adipocyte differentiation.[4]
Glucose Uptake3T3-L1DHPFIncreased glucose uptake in differentiated adipocytes.[4]
Gene Expression3T3-L1DHPFUpregulated C/EBPα, PPARγ, aP2, GLUT4, and adiponectin.[4]
Inflammatory Cytokine3T3-L1DHPFDecreased the expression of TNF-α.[4]
Signaling Pathway3T3-L1DHPFActivated the p38 MAPK pathway.[4]

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of this compound in animal models of type 2 diabetes and inflammation.

Protocol 1: Evaluation of Antidiabetic Activity in a High-Fat Diet and Streptozotocin-Induced Type 2 Diabetes Rat Model

Objective: To investigate the therapeutic potential of this compound in a rat model of type 2 diabetes.

Animal Model: Male Sprague-Dawley or Wistar rats (6-8 weeks old).

Induction of Diabetes:

  • Feed the rats a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 4-8 weeks to induce insulin resistance.

  • After the HFD period, administer a single low dose of streptozotocin (STZ; 30-40 mg/kg, intraperitoneally) dissolved in cold citrate buffer (0.1 M, pH 4.5) to induce partial beta-cell damage.

  • Confirm the development of diabetes by measuring fasting blood glucose levels 72 hours after STZ injection. Rats with fasting blood glucose >250 mg/dL are considered diabetic.

Experimental Groups:

  • Group 1: Normal Control (standard pellet diet)

  • Group 2: Diabetic Control (HFD/STZ)

  • Group 3: Diabetic + Metformin (positive control, e.g., 150 mg/kg/day, oral gavage)

  • Group 4: Diabetic + this compound (low dose, e.g., 25 mg/kg/day, oral gavage)

  • Group 5: Diabetic + this compound (high dose, e.g., 50 mg/kg/day, oral gavage)

Treatment:

  • Administer the respective treatments daily for 4-6 weeks.

  • The compound should be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

Parameters to be Measured:

  • Weekly: Body weight, food and water intake, fasting blood glucose.

  • Bi-weekly/End of study: Oral Glucose Tolerance Test (OGTT), Insulin Tolerance Test (ITT).

  • At sacrifice: Serum insulin, lipid profile (total cholesterol, triglycerides, HDL, LDL), liver and kidney function tests, and collection of pancreas, liver, and adipose tissue for histopathology and molecular analysis (e.g., Western blotting for p38 MAPK, GLUT4).

G cluster_induction Diabetes Induction cluster_treatment Treatment Phase (4-6 weeks) cluster_analysis Analysis HFD High-Fat Diet (4-8 weeks) STZ Low-Dose STZ Injection HFD->STZ Induces Insulin Resistance Groups Grouping: - Normal Control - Diabetic Control - Metformin - Test Compound (Low & High Dose) STZ->Groups Randomization Daily Daily Oral Gavage Groups->Daily Weekly Weekly Monitoring: - Body Weight - Blood Glucose Daily->Weekly Biweekly Bi-weekly/End of Study: - OGTT - ITT Daily->Biweekly Final Terminal Analysis: - Serum Biomarkers - Histopathology - Molecular Analysis Daily->Final

Caption: Experimental workflow for evaluating the antidiabetic activity of this compound.

Protocol 2: Evaluation of Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Mouse Model

Objective: To assess the acute anti-inflammatory effects of this compound.

Animal Model: Male Swiss albino mice (20-25 g).

Induction of Inflammation:

  • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

Experimental Groups:

  • Group 1: Control (vehicle only)

  • Group 2: Carrageenan Control

  • Group 3: Carrageenan + Indomethacin (positive control, e.g., 10 mg/kg, i.p.)

  • Group 4: Carrageenan + this compound (low dose, e.g., 25 mg/kg, i.p.)

  • Group 5: Carrageenan + this compound (high dose, e.g., 50 mg/kg, i.p.)

Treatment:

  • Administer the test compound or vehicle intraperitoneally 30-60 minutes before carrageenan injection.

Parameters to be Measured:

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema.

  • At the end of the experiment, paw tissue can be collected for analysis of inflammatory mediators (e.g., TNF-α, IL-1β) by ELISA or RT-PCR.

G cluster_pretreatment Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis Groups Grouping: - Control - Carrageenan - Indomethacin - Test Compound (Low & High Dose) Admin Compound/Vehicle Administration (i.p.) Groups->Admin Carrageenan Sub-plantar Carrageenan Injection Admin->Carrageenan 30-60 min PawVol Paw Volume Measurement (0, 1, 2, 3, 4 hours) Carrageenan->PawVol Analysis Terminal Analysis: - % Inhibition of Edema - Tissue Inflammatory Mediators PawVol->Analysis

Caption: Workflow for assessing the anti-inflammatory effect in a carrageenan-induced paw edema model.

Hypothesized Signaling Pathway

Based on the findings for the related compound DHPF, the following signaling pathway is proposed for the metabolic effects of this compound.

G Compound This compound p38 p38 MAPK Compound->p38 activates PPARg PPARγ p38->PPARg upregulates CEBPa C/EBPα p38->CEBPa upregulates TNFa TNF-α Expression p38->TNFa downregulates Adipogenesis Adipogenesis PPARg->Adipogenesis CEBPa->Adipogenesis GLUT4 GLUT4 Expression Adipogenesis->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Inflammation Inflammation TNFa->Inflammation

Caption: Hypothesized p38 MAPK signaling pathway for the metabolic effects of this compound.

Conclusion

While further research is needed to elucidate the specific in vivo effects of this compound, the information available for structurally similar compounds provides a solid foundation for its investigation as a potential therapeutic agent for type 2 diabetes and inflammatory conditions. The protocols and pathways outlined in this document are intended to serve as a comprehensive guide for researchers initiating preclinical studies with this promising natural product.

References

Application Notes and Protocols for Measuring the Antioxidant Capacity of (2S)-7,4'-dihydroxy-3'-prenylflavan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-7,4'-dihydroxy-3'-prenylflavan is a prenylated flavonoid, a class of compounds known for their potential biological activities, including antioxidant effects. The prenyl group can enhance the lipophilicity and modulate the bioactivity of the flavonoid scaffold.[1] The antioxidant capacity of flavonoids is a key parameter in assessing their potential for development as therapeutic agents against pathologies associated with oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases.

These application notes provide a comprehensive guide to measuring the antioxidant capacity of this compound using common and robust in vitro assays. Detailed protocols for the DPPH, ABTS, ORAC, and FRAP assays are provided, along with guidance on data interpretation. Due to the limited availability of published antioxidant data specifically for this compound, this document includes comparative data from structurally related prenylated flavonoids to provide a frame of reference for expected activity.

Structure-Activity Relationship of Prenylated Flavonoids

The antioxidant activity of flavonoids is significantly influenced by their chemical structure. Key features include the number and position of hydroxyl groups and the presence of other substituents, such as prenyl groups. The prenyl moiety can influence antioxidant activity through various mechanisms, including altering the compound's lipophilicity and its interaction with cellular membranes.[1] The hydroxyl groups on the B-ring are often crucial for free radical scavenging.[2][3]

Data Presentation: Comparative Antioxidant Capacity of Prenylated Flavonoids

Prenylated FlavonoidClassDPPH IC50 (µM)ABTS IC50 (µM)FRAP (µM Fe(II)/µM)ORAC (µmol TE/µmol)Reference(s)
XanthohumolChalcone27.7 ± 4.9---[4]
8-PrenylnaringeninFlavanone174.2---[4]
Artoflavone AFlavone24.2 ± 0.8---[5]
CycloartelastoxanthoneXanthone18.7 ± 2.2---[5]
Positive Controls
TroloxVitamin E analogVaries by assayVaries by assayUsed as standardUsed as standard[6]
QuercetinFlavonol~5.2~6.3--[7][8]
Ascorbic Acid (Vitamin C)Vitamin~2.3---[8]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[9] The reduction of the purple DPPH radical to the yellow DPPH-H is monitored spectrophotometrically at approximately 517 nm.[10][[“]]

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH solution in methanol mix Add 20 µL of sample/control to 96-well plate prep_sample Prepare stock solution of This compound and serial dilutions prep_sample->mix prep_control Prepare positive control (e.g., Trolox, Quercetin) and blank (methanol) prep_control->mix add_dpph Add 180-200 µL of DPPH solution to each well mix->add_dpph incubate Incubate in the dark at room temperature for 30 minutes add_dpph->incubate measure Measure absorbance at ~517 nm incubate->measure calculate Calculate % inhibition measure->calculate plot Plot % inhibition vs. concentration and determine IC50 value calculate->plot

Caption: DPPH radical scavenging assay workflow.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark.[12]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of concentrations for testing.

    • Prepare solutions of a positive control (e.g., Trolox, quercetin, or ascorbic acid) at similar concentrations.[7]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each concentration of the test compound, positive control, or blank (solvent only) to different wells of a 96-well plate.[12]

    • Add 180 µL of the 0.1 mM DPPH solution to each well.[12]

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[10][12]

  • Measurement and Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[10]

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[[“]] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate, resulting in a blue-green solution. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The decrease in absorbance is measured at approximately 734 nm.[13]

Experimental Workflow:

ABTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_abts Prepare ABTS radical cation (ABTS•+) solution by reacting 7 mM ABTS with 2.45 mM potassium persulfate incubate_abts Incubate ABTS•+ solution in the dark for 12-16 hours prep_abts->incubate_abts adjust_abts Dilute ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm incubate_abts->adjust_abts add_abts Add 190 µL of adjusted ABTS•+ solution to each well adjust_abts->add_abts prep_sample Prepare stock solution of This compound and serial dilutions mix Add 10 µL of sample/control to 96-well plate prep_sample->mix mix->add_abts incubate Incubate at room temperature for 6 minutes add_abts->incubate measure Measure absorbance at ~734 nm incubate->measure calculate Calculate % inhibition measure->calculate plot Plot % inhibition vs. concentration and determine IC50 value calculate->plot ORAC_Workflow cluster_prep Preparation cluster_assay Assay Execution (in 96-well black plate) cluster_analysis Data Analysis prep_fluorescein Prepare fluorescein working solution add_fluorescein Add 150 µL of fluorescein solution prep_fluorescein->add_fluorescein prep_sample Prepare test compound and Trolox standards in phosphate buffer add_sample Add 25 µL of sample/ Trolox standard to wells prep_sample->add_sample prep_aaph Prepare fresh AAPH solution (radical initiator) add_aaph Initiate reaction by adding 25 µL of AAPH solution prep_aaph->add_aaph add_sample->add_fluorescein incubate Pre-incubate at 37°C for 30 minutes add_fluorescein->incubate incubate->add_aaph measure Measure fluorescence kinetically (e.g., every minute for 60-90 min) Ex: 485 nm, Em: 520 nm add_aaph->measure calculate_auc Calculate the Area Under the Curve (AUC) for each well measure->calculate_auc plot Plot a standard curve of Net AUC vs. Trolox concentration calculate_auc->plot determine_orac Determine ORAC value of the sample in Trolox Equivalents (TE) plot->determine_orac FRAP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagent_a Prepare 300 mM acetate buffer (pH 3.6) mix_reagents Prepare fresh FRAP reagent by mixing acetate buffer, TPTZ, and FeCl3 solutions (10:1:1, v/v/v) prep_reagent_a->mix_reagents prep_reagent_b Prepare 10 mM TPTZ in 40 mM HCl prep_reagent_b->mix_reagents prep_reagent_c Prepare 20 mM FeCl3 solution prep_reagent_c->mix_reagents warm_reagent Warm FRAP reagent to 37°C mix_reagents->warm_reagent add_frap Add 220 µL of pre-warmed FRAP reagent to each well warm_reagent->add_frap prep_sample Prepare test compound and FeSO4 standards mix Add 10 µL of sample/standard to 96-well plate prep_sample->mix mix->add_frap incubate Incubate at 37°C for 4-30 minutes add_frap->incubate measure Measure absorbance at ~593 nm incubate->measure plot Plot a standard curve of absorbance vs. FeSO4 concentration measure->plot determine_frap Determine FRAP value of the sample from the standard curve plot->determine_frap Signaling_Pathway cluster_pathways Kinase Signaling Pathways cluster_transcription Transcription Factor Activation cluster_response Cellular Response flavonoid This compound (and other flavonoids) ros Reactive Oxygen Species (ROS) flavonoid->ros Scavenges pi3k_akt PI3K/Akt Pathway flavonoid->pi3k_akt Activates mapk MAPK Pathway (e.g., ERK1/2) flavonoid->mapk Activates nrf2 Nrf2 flavonoid->nrf2 Activates ros->pi3k_akt Modulates ros->mapk Modulates cell_survival Promotion of Cell Survival pi3k_akt->cell_survival mapk->nrf2 antioxidant_enzymes Upregulation of Antioxidant Enzymes (e.g., SOD, GPx, CAT) nrf2->antioxidant_enzymes antioxidant_enzymes->ros Neutralizes apoptosis Inhibition of Apoptosis cell_survival->apoptosis Prevents

References

Experimental Design for Studying Prenylated Flavonoids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental design of studies investigating prenylated flavonoids. These unique phytochemicals, characterized by the addition of a lipophilic prenyl group to a flavonoid backbone, exhibit a wide range of enhanced biological activities, making them promising candidates for drug development.[1][2] The prenyl moiety often increases the compound's affinity for biological membranes, leading to improved interaction with cellular targets.[3][4]

Application Notes: A Roadmap for Investigation

A systematic approach is crucial to effectively characterize the therapeutic potential of prenylated flavonoids. The following application notes outline a comprehensive experimental workflow, from initial screening to mechanistic studies.

Phase 1: Characterization and Quantification

The initial step involves the accurate identification and quantification of the prenylated flavonoid of interest in various matrices, such as plant extracts or biological samples.[5] High-performance liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are the methods of choice due to their sensitivity and specificity.[6][7]

Phase 2: In Vitro Bioactivity Screening

A panel of in vitro assays should be employed to screen for a broad range of biological activities. This allows for the identification of the most promising therapeutic areas for a particular prenylated flavonoid. Key screening assays include:

  • Antioxidant Activity: To assess the capacity to neutralize free radicals. Common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the trolox equivalent antioxidant capacity (TEAC) assay.[8][9]

  • Antimicrobial Activity: To determine the inhibitory effect against pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative parameter.[10][11]

  • Cytotoxicity/Anticancer Activity: To evaluate the potential to inhibit cancer cell growth. A panel of cancer cell lines should be tested using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12]

  • Anti-inflammatory Activity: To assess the ability to modulate inflammatory pathways. This can be initially screened by measuring the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2).[13]

Phase 3: Elucidating Mechanisms of Action

Once a significant biological activity is identified, the next phase focuses on understanding the underlying molecular mechanisms. This involves a combination of cell-based assays and molecular biology techniques.

  • Signaling Pathway Analysis: Investigating the effect of the prenylated flavonoid on specific signaling pathways is crucial. For example, if a compound shows anticancer activity, its effect on pathways like MAPK and PI3K/Akt should be examined using techniques such as Western blotting to measure the phosphorylation status of key proteins.[2]

  • Enzyme Inhibition Assays: For activities like anti-inflammatory or anti-diabetic effects, specific enzyme inhibition assays are necessary. For instance, studying the inhibition of protein tyrosine phosphatase 1B (PTP1B) can provide insights into anti-diabetic potential.[14][15]

Phase 4: Bioavailability and In Vivo Studies

A significant challenge with many flavonoids, including prenylated ones, is their low oral bioavailability.[16][17] Therefore, assessing their absorption, distribution, metabolism, and excretion (ADME) properties is critical.

  • In Vitro Permeability Assays: The Caco-2 cell permeability assay is a well-established model to predict intestinal drug absorption.[16]

  • In Vivo Pharmacokinetic Studies: Animal models are used to determine key pharmacokinetic parameters such as Cmax, Tmax, and bioavailability.

  • In Vivo Efficacy Studies: Once a compound shows promising in vitro activity and acceptable pharmacokinetic properties, its efficacy is tested in relevant animal models of disease.

Key Experimental Protocols

The following are detailed protocols for some of the key experiments mentioned in the application notes.

Protocol 1: DPPH Radical Scavenging Assay

Objective: To determine the antioxidant capacity of a prenylated flavonoid by measuring its ability to scavenge the stable DPPH radical.

Materials:

  • Prenylated flavonoid stock solution (in a suitable solvent like ethanol or DMSO)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in ethanol)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Prepare serial dilutions of the prenylated flavonoid and ascorbic acid in the appropriate solvent.

  • In a 96-well plate, add 100 µL of each dilution to respective wells.

  • Add 100 µL of the DPPH solution to all wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a prenylated flavonoid that inhibits the visible growth of a microorganism.

Materials:

  • Prenylated flavonoid stock solution

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplate

  • Standard antibiotic or antifungal agent (positive control)

Methodology:

  • Prepare a twofold serial dilution of the prenylated flavonoid in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Add the microbial inoculum to each well.

  • Include a positive control (broth with microorganism and standard antimicrobial agent) and a negative control (broth with microorganism only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the prenylated flavonoid at which no visible growth of the microorganism is observed.[12]

Protocol 3: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of a prenylated flavonoid.[16]

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • Prenylated flavonoid solution

  • LC-MS/MS system for quantification

Methodology:

  • Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed (typically 21 days).

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • For the apical-to-basolateral (A-to-B) transport study, add the prenylated flavonoid solution to the apical (upper) chamber.

  • At specific time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.

  • For the basolateral-to-apical (B-to-A) transport study, add the compound to the basolateral chamber and collect samples from the apical chamber.

  • Quantify the concentration of the prenylated flavonoid in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Data Presentation

Quantitative data from these experiments should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Antioxidant Activity of Prenylated Flavonoids

CompoundDPPH IC50 (µM)FRAP (µM Fe(II)/µM)TEAC (µM Trolox Equiv./µM)
Prenylflavonoid A15.2 ± 1.82.5 ± 0.33.1 ± 0.4
Prenylflavonoid B28.9 ± 3.11.8 ± 0.22.4 ± 0.3
Ascorbic Acid8.5 ± 0.94.2 ± 0.54.9 ± 0.6

Table 2: Antimicrobial Activity (MIC in µg/mL) of Prenylated Flavonoids

CompoundStaphylococcus aureusEscherichia coliCandida albicans
Prenylflavonoid C83216
Prenylflavonoid D166432
Ciprofloxacin0.50.25-
Fluconazole--1

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and signaling pathways.

Experimental_Workflow cluster_phase1 Phase 1: Characterization cluster_phase2 Phase 2: In Vitro Screening cluster_phase3 Phase 3: Mechanism of Action cluster_phase4 Phase 4: In Vivo & Bioavailability p1 Extraction & Isolation p2 LC-MS/MS Analysis p1->p2 p3 Antioxidant Assays p2->p3 p4 Antimicrobial Assays p2->p4 p5 Cytotoxicity Assays p2->p5 p6 Signaling Pathway Analysis p3->p6 p8 Caco-2 Permeability p3->p8 p4->p6 p4->p8 p5->p6 p5->p8 p7 Enzyme Inhibition Assays p9 Pharmacokinetic Studies p8->p9 p10 In Vivo Efficacy p9->p10

Caption: A comprehensive workflow for studying prenylated flavonoids.

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1) ERK->Transcription Prenylflavonoid Prenylated Flavonoid Prenylflavonoid->RAF Inhibition Prenylflavonoid->MEK Inhibition Proliferation Cell Proliferation, Survival Transcription->Proliferation

Caption: Inhibition of the MAPK signaling pathway by a prenylated flavonoid.

References

Application Notes and Protocols for the Isolation of Prenylated Flavans from Crude Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylated flavans are a class of flavonoids characterized by the addition of a lipophilic prenyl group to the flavan backbone. This structural modification often enhances their bioavailability and biological activity, making them promising candidates for drug discovery and development. Their activities span a range of therapeutic areas, including anti-inflammatory, anti-cancer, anti-diabetic, and antimicrobial effects. The effective isolation and purification of these compounds from complex crude plant extracts are critical steps for their structural elucidation, pharmacological evaluation, and subsequent development.

This document provides detailed application notes and protocols for the most common and effective techniques used to isolate prenylated flavans from crude extracts. It is intended to serve as a practical guide for researchers in natural product chemistry, pharmacology, and drug development.

General Workflow for Isolation

The isolation of prenylated flavans from a crude plant extract is a multi-step process that begins with extraction, followed by one or more chromatographic purification steps. The general workflow is outlined below.

General Isolation Workflow A Crude Plant Material B Extraction A->B C Crude Extract B->C D Column Chromatography (Initial Fractionation) C->D E Fractions D->E F Further Purification (HPLC, CCC) E->F G Isolated Prenylated Flavans F->G H Structure Elucidation & Bioactivity Testing G->H

Caption: General workflow for isolating prenylated flavans.

Extraction Techniques

The initial step in isolating prenylated flavans is their extraction from the plant matrix. The choice of extraction method and solvent is crucial and depends on the polarity of the target compounds. Prenylated flavans are generally less polar than their non-prenylated counterparts.

Conventional Extraction Methods
  • Maceration: This simple technique involves soaking the plant material in a solvent at room temperature for an extended period. It is suitable for thermolabile compounds but can be time-consuming.

  • Soxhlet Extraction: This method uses a continuous reflux of a solvent to extract compounds from the plant material. It is more efficient than maceration but the prolonged exposure to heat can degrade sensitive compounds.

Modern Extraction Techniques
  • Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency ultrasound waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency. It is generally faster and requires less solvent than conventional methods.

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process. It is known for its high efficiency and reduced extraction time and solvent consumption.

  • Accelerated Solvent Extraction (ASE®) / Pressurized Liquid Extraction (PLE): This technique employs solvents at elevated temperatures and pressures, which increases the extraction efficiency and reduces solvent usage and extraction time.

Recommended Solvents

The choice of solvent is critical for selectively extracting prenylated flavans. Due to their reduced polarity, a range of solvents can be employed.

  • Non-polar solvents: Hexane and chloroform are effective for extracting highly non-polar flavonoids.[1]

  • Intermediate polarity solvents: Dichloromethane and ethyl acetate are also commonly used.[1]

  • Polar solvents: Ethanol, methanol, and acetone, often in aqueous mixtures (e.g., 70-95% ethanol), are widely used for broader flavonoid extraction.[2][3] For less polar flavonoids, pure acetone can be a highly selective solvent.[2]

Chromatographic Purification Techniques

Following extraction, the crude extract, which is a complex mixture of compounds, requires further separation and purification. Chromatography is the cornerstone of this process.

Column Chromatography (CC)

Column chromatography is a fundamental technique for the initial fractionation of the crude extract. It separates compounds based on their differential adsorption to a solid stationary phase and their solubility in a liquid mobile phase.

  • Stationary Phases: Silica gel and polyamide are common stationary phases for flavonoid separation.[4] Sephadex LH-20 is particularly useful for separating flavonoids and proanthocyanidins.[4][5]

  • Mobile Phases: A gradient of solvents with increasing polarity is typically used. Common solvent systems include hexane-ethyl acetate, chloroform-methanol, and toluene-ethyl acetate.

High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution chromatographic technique used for both analytical quantification and preparative isolation of pure compounds from fractions obtained by column chromatography.[6][7]

  • Preparative HPLC: This is a powerful tool for obtaining high-purity compounds. Reversed-phase columns (e.g., C18, RP-Amide) are most commonly used for separating flavonoids.[6][8]

  • Mobile Phases: Typical mobile phases consist of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like methanol or acetonitrile, run in either isocratic or gradient mode.[8][9]

Counter-Current Chromatography (CCC)

CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby eliminating irreversible sample adsorption and allowing for high sample recovery.[10] It is particularly well-suited for the preparative isolation of natural products.[10] High-Speed Counter-Current Chromatography (HSCCC) is a widely used form of this technique.[11]

  • Solvent Systems: The selection of a suitable biphasic solvent system is critical for successful separation. The hexane-ethyl acetate-methanol-water (HEMWat) system is a versatile and commonly used starting point for flavonoid separation.[2][10] The ratios of these solvents are adjusted to optimize the partition coefficient (K) of the target compounds.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Prenylated Flavans
  • Preparation of Plant Material: Dry the plant material at a controlled temperature (e.g., 40-50 °C) and grind it into a fine powder.

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.

    • Add the chosen solvent (e.g., 80% ethanol) at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).

    • Place the vessel in an ultrasonic bath.

    • Perform the extraction for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 40 °C).

  • Filtration and Concentration:

    • Filter the mixture to separate the extract from the solid plant residue.

    • Repeat the extraction process on the residue two more times to ensure complete extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Column Chromatography for Initial Fractionation
  • Column Packing:

    • Select a glass column of appropriate size.

    • Pack the column with silica gel using a slurry method (silica gel mixed with the initial mobile phase solvent, e.g., hexane).

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully load the dried sample onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.

  • Fraction Collection:

    • Collect fractions of a fixed volume.

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the compounds of interest.

    • Combine fractions with similar TLC profiles.

Protocol 3: Preparative HPLC for Final Purification
  • Method Development:

    • Develop an analytical HPLC method using a C18 column to achieve good separation of the target compounds in the desired fraction from column chromatography.

    • Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with 0.1% formic acid) and gradient.

  • Scaling Up to Preparative HPLC:

    • Use a preparative C18 column with the same stationary phase.

    • Scale up the flow rate and injection volume according to the column dimensions.

  • Purification:

    • Dissolve the semi-purified fraction in the mobile phase.

    • Inject the sample onto the preparative HPLC system.

    • Collect the peaks corresponding to the target prenylated flavans using a fraction collector.

  • Purity Analysis:

    • Analyze the purity of the collected fractions using the analytical HPLC method.

    • Combine the pure fractions and evaporate the solvent to obtain the isolated compound.

Protocol 4: High-Speed Counter-Current Chromatography (HSCCC)
  • Solvent System Selection:

    • Choose a suitable two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water. The optimal ratio is determined by measuring the partition coefficient (K) of the target compounds. A K value between 0.5 and 2 is generally ideal.

  • HSCCC System Preparation:

    • Fill the entire column with the stationary phase (either the upper or lower phase of the solvent system).

    • Rotate the apparatus at the desired speed (e.g., 800-1000 rpm).

    • Pump the mobile phase into the column until hydrodynamic equilibrium is reached (when the mobile phase elutes from the outlet).

  • Sample Injection and Separation:

    • Dissolve the sample in a mixture of the stationary and mobile phases.

    • Inject the sample solution into the column through the injection valve.

    • Continue pumping the mobile phase at a constant flow rate.

  • Fraction Collection and Analysis:

    • Continuously monitor the effluent with a UV detector.

    • Collect fractions based on the chromatogram.

    • Analyze the collected fractions by HPLC to determine the purity of the isolated compounds.

Data Presentation: Quantitative Comparison of Isolation Techniques

The efficiency of different isolation techniques can be compared based on the yield and purity of the isolated prenylated flavans.

Plant SourceIsolated Compound(s)Isolation TechniqueStarting MaterialYieldPurityReference
Artocarpus altilisThree prenylflavonoids2D-CCC~500 mg crude extract9 mg, 28 mg, 78 mg98.7%, 98.3%, 97.2%[[“]][13]
Patrinia villosaThree flavonoidsHSCCC250 mg crude extract25.4 mg, 52.5 mg, 50.2 mg96.8%, 99.2%, 99.3%[11]
Patrinia villosaSix flavonoidsCCC400 mg crude extract44.9 mg, 35.5 mg, 79.8 mg, 45.8 mg, 39.8 mg, 9.6 mg99.1%, 98.8%, 99.3%, 98.8%, 98.6%, 97.5%[14]
Sophora flavescensTotal Prenylated FlavonoidsUAE with Ionic LiquidPowdered root7.38 mg/gNot specified

Biological Activity and Signaling Pathways

Prenylated flavans exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Inhibition of PTP1B in the Insulin Signaling Pathway

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway. Its inhibition can enhance insulin sensitivity, making it a target for the treatment of type 2 diabetes. Several prenylated flavonoids have been shown to be potent inhibitors of PTP1B.

PTP1B Inhibition Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS (phosphorylated) IR->IRS PTP1B PTP1B PTP1B->IR dephosphorylates PI3K PI3K IRS->PI3K AKT Akt (phosphorylated) PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Prenylated_Flavans Prenylated Flavans Prenylated_Flavans->PTP1B inhibits

Caption: Inhibition of PTP1B by prenylated flavans.

Modulation of the TLR4 Inflammatory Pathway

Toll-like receptor 4 (TLR4) is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering an inflammatory response. Some prenylated flavonoids can modulate this pathway, exhibiting anti-inflammatory effects.

TLR4 Modulation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Cytokines Pro-inflammatory Cytokines Inflammatory_Genes->Cytokines Prenylated_Flavans Prenylated Flavans Prenylated_Flavans->TLR4 inhibits Prenylated_Flavans->NFkB inhibits

Caption: Modulation of TLR4 signaling by prenylated flavans.

Conclusion

The isolation of prenylated flavans from crude extracts requires a systematic approach that combines efficient extraction techniques with high-resolution chromatographic methods. Modern techniques such as UAE and MAE offer significant advantages in terms of efficiency and sustainability for the initial extraction. Subsequent purification using a combination of column chromatography, preparative HPLC, and/or Counter-Current Chromatography is essential for obtaining pure compounds. The protocols and data presented in this document provide a comprehensive guide for researchers to successfully isolate and investigate these promising natural products.

References

Application Notes and Protocols for Cell Culture-Based Testing of Flavonoid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flavonoids are a diverse class of polyphenolic compounds ubiquitously found in plants and are recognized for their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] These compounds modulate numerous cellular signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation.[5] Consequently, they are subjects of intense research for potential therapeutic applications. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized cell culture protocols for evaluating the efficacy and mechanisms of action of flavonoid compounds. The protocols cover key assays for assessing cytotoxicity, apoptosis, cell cycle arrest, and anti-inflammatory potential.

General Considerations for Flavonoid Testing

Cell Line Selection: The choice of cell line is critical and depends on the research question. For anticancer studies, a wide variety of human cancer cell lines are used, such as HeLa (cervical cancer)[6], MCF-7 (breast cancer)[7][8], A549 (lung cancer)[8][9], Caco-2, and HT-29 (colon cancer).[7] For anti-inflammatory studies, the murine macrophage cell line RAW 264.7 and the human monocytic cell line THP-1 are commonly employed models.[2][10][11][12] It is also advisable to test for cytotoxicity against normal, non-cancerous cell lines to assess selectivity.[8][13]

Flavonoid Preparation and Treatment:

  • Stock Solution: Flavonoids are often poorly soluble in aqueous solutions. A concentrated stock solution (e.g., 10-50 mM) should be prepared by dissolving the compound in dimethyl sulfoxide (DMSO).[1][9] Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Dilutions: Prepare fresh serial dilutions of the flavonoid stock solution in a complete cell culture medium to achieve the desired final concentrations for treatment.[9]

  • Vehicle Control: It is crucial to include a vehicle control in all experiments. This consists of cells treated with the highest concentration of the solvent (e.g., DMSO) used in the experimental groups to ensure that the observed effects are not due to the solvent itself.[1][9][14]

Experimental Workflow

The general workflow for assessing the biological activity of a flavonoid compound in cell culture involves several key stages, from initial cytotoxicity screening to mechanistic studies.

G cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays cluster_analysis Data Analysis CellCulture 1. Cell Seeding & Culture CompoundPrep 2. Flavonoid Dilution Treatment 3. Cell Treatment CompoundPrep->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle (PI Staining) Treatment->CellCycle WesternBlot Protein Expression (Western Blot) Treatment->WesternBlot NO_Assay Inflammation (NO Assay) Treatment->NO_Assay Data 4. Data Acquisition & Analysis MTT->Data Apoptosis->Data CellCycle->Data WesternBlot->Data NO_Assay->Data IC50 IC50 Calculation Data->IC50 Stats Statistical Analysis Data->Stats Conclusion 5. Conclusion IC50->Conclusion Stats->Conclusion

Caption: General workflow for testing flavonoid compounds in cell culture.

Detailed Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which reflects their viability.[5] Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[5]

Materials:

  • Target cell line

  • 96-well cell culture plates

  • Complete cell culture medium

  • Flavonoid stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[5][9]

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the flavonoid in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the flavonoid (e.g., 0.1 µM to 100 µM). Include vehicle control wells.[9]

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[5][9]

  • Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[9][14] Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the flavonoid concentration to determine the half-maximal inhibitory concentration (IC50).

Note: Some flavonoids, like quercetin and luteolin, can directly reduce MTT in a cell-free system, which can interfere with the assay results.[16][17] It is recommended to run parallel controls with flavonoids and MTT in cell-free wells to account for any direct reduction.[17]

Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Materials:

  • 6-well plates

  • Treated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (1X)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 0.5 x 10^6 cells/well) in 6-well plates and allow them to attach overnight. Treat cells with various concentrations of the flavonoid for a specified time (e.g., 24 hours).[14]

  • Cell Harvesting: Harvest both floating and adherent cells by trypsinization. Centrifuge to collect the cell pellet.[14]

  • Washing: Wash the cells twice with ice-cold PBS.[14][18]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9][14]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14][18]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14][18]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[9][14]

  • Flow Cytometry Analysis: Analyze the samples within one hour using a flow cytometer.[14]

    • Viable cells: Annexin V-negative and PI-negative.[18]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[18]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[18]

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, and the DNA content is quantified by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[19]

Materials:

  • Treated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)[19]

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash cells as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cells dropwise into 3 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at 4°C or for at least 1 hour.[20][21]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.[20]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.[19][20]

  • PI Staining: Add PI staining solution to the cell suspension and incubate for 30 minutes in the dark at room temperature.[19][21]

  • Flow Cytometry Analysis: Analyze the DNA content using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases is determined by analyzing the DNA histogram.

Protocol 4: Western Blot Analysis of Protein Expression

Western blotting is used to detect and quantify specific proteins to elucidate the molecular mechanisms affected by flavonoid treatment, such as the modulation of proteins involved in apoptosis (e.g., Bcl-2, Caspases) or cell cycle regulation.[1][9]

Materials:

  • Treated cells

  • Ice-cold PBS

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[9]

  • BCA or Bradford Protein Assay Kit

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[9][22]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[1][9]

  • SDS-PAGE: Denature an equal amount of protein (e.g., 20-50 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.[1][9]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9][22]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[9][23]

  • Antibody Incubation: Incubate the membrane with a specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1][9]

  • Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 5-10 minutes each.[22]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][9]

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.[9][24] Quantify band intensities using densitometry software.[1]

Protocol 5: Anti-Inflammatory Activity (Nitric Oxide Assay)

This assay measures the anti-inflammatory effect of flavonoids by quantifying their ability to inhibit nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).[11][12]

Materials:

  • RAW 264.7 macrophage cells

  • 96-well plates

  • LPS (from E. coli)

  • Flavonoid compound

  • Griess Reagent (Component A: Sulfanilamide solution; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride solution)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 70-80% confluency.

  • Treatment: Pre-treat the cells with various concentrations of the flavonoid for 2 hours.[10]

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control) to induce an inflammatory response and co-incubate with the flavonoid for 24 hours.[10]

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.[14]

  • Griess Reaction: Add 50 µL of Griess Reagent Component A to each sample, followed by 50 µL of Component B. Incubate for 10-15 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration based on a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-only treated cells.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables. Values are typically presented as the mean ± standard deviation (SD) from at least three independent experiments.

Table 1: Cytotoxicity (IC50) of a Test Flavonoid on Various Cancer Cell Lines

Cell LineFlavonoidIC50 (µM) after 48h
HeLaTest Flavonoid A45.2 ± 3.8
MCF-7Test Flavonoid A62.1 ± 5.5
A549Test Flavonoid A38.7 ± 4.1
HT-29Baicalein39.7 ± 2.3[7]
Caco-2Baicalein42.1 ± 3.1[7]

Table 2: Apoptosis Induction by a Test Flavonoid in HeLa Cells after 24h Treatment

TreatmentConcentration (µM)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)
Vehicle Control02.1 ± 0.51.5 ± 0.3
Test Flavonoid B2515.7 ± 2.18.3 ± 1.2
Test Flavonoid B5028.4 ± 3.519.6 ± 2.8
Test Flavonoid B10045.2 ± 4.135.1 ± 3.9
Data derived from flow cytometry analysis.[14]

Table 3: Cell Cycle Distribution in HCT-15 Cells after Flavonoid Treatment

Treatment (50 µM)% G1 Phase% S Phase% G2/M Phase
Control65.1 ± 4.215.3 ± 2.119.6 ± 2.8
Quercetin25.4 ± 3.110.2 ± 1.564.4 ± 4.5
Chalcone40.2 ± 3.848.5 ± 3.911.3 ± 1.9
Illustrative data based on findings that quercetin induces G2/M arrest and chalcones can block the S to G2/M transition.[25]

Signaling Pathway Visualization

Flavonoids often exert their anticancer effects by targeting key signaling pathways. The PI3K/AKT/mTOR pathway is a critical regulator of cell survival, proliferation, and growth, and is frequently dysregulated in cancer, making it a common target for flavonoids.[9][26]

G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT PIP2 -> PIP3 mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival AKT->Proliferation Growth Cell Growth mTOR->Growth Flavonoids Flavonoids Flavonoids->PI3K Flavonoids->AKT

Caption: Flavonoid inhibition of the PI3K/AKT/mTOR signaling pathway.

References

Molecular Docking of (2S)-7,4'-dihydroxy-3'-prenylflavan: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of the natural compound (2S)-7,4'-dihydroxy-3'-prenylflavan. This document outlines the scientific context, detailed experimental protocols, and data presentation standards for in silico analysis of this promising prenylated flavan.

This compound is a natural product with potential therapeutic applications.[1] While extensive research on this specific molecule is ongoing, studies on structurally similar prenylated flavonoids suggest a range of biological activities, including the modulation of key signaling pathways implicated in various diseases.[2][3] Molecular docking is a powerful computational tool that allows for the prediction of the binding interactions between a ligand, such as this compound, and a protein target at the atomic level. This approach is instrumental in drug discovery for identifying potential mechanisms of action and guiding further experimental validation.

Potential Therapeutic Targets

Based on studies of similar flavonoids, several protein families have been identified as potential targets for this compound. These include:

  • Protein Kinases: Flavonoids have been shown to interact with various protein kinases, such as those in the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways, which are crucial in cell proliferation, survival, and inflammation.[4][5][6]

  • Enzymes: Other potential targets include enzymes like α-glucosidase, which is relevant in the context of diabetes, as well as xanthine oxidase and inducible nitric oxide synthase, which are involved in inflammation and oxidative stress.[7][8]

  • Other Receptors: The aryl hydrocarbon receptor (AhR) has also been identified as a target for flavonoids, playing a role in cellular responses to environmental stimuli.[9][10]

Quantitative Data Summary

While specific binding affinities for this compound are not yet widely published, molecular docking studies on other flavonoids provide a reference for expected outcomes. The following table summarizes representative binding affinities of flavonoids with various protein targets.

Flavonoid/CompoundTarget ProteinDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
Epicatechin gallateAcetylcholinesterase-10.42--
SterubinAcetylcholinesterase-10.16--
FisetinAcetylcholinesterase-10.11--
Biochanin ABACE-1-9.81--
ZINC000005854718CDK8-10.7Ponatinib-10.0
3',4'-dihydroxyflavoneGABAA (α2 subunit)-197.13 (ACE)GABA-93.36 (ACE)

Note: ACE refers to Atomic Contact Energy. Data is compiled from various sources for illustrative purposes.[11][12]

Experimental Protocols

This section provides a detailed methodology for performing a molecular docking study of this compound against a selected protein target.

Protocol 1: Molecular Docking Workflow

This protocol outlines the general steps for a typical molecular docking experiment.

1. Preparation of the Protein Target:

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Pre-processing: Remove water molecules, co-ligands, and any non-essential ions from the PDB file.

  • Protonation and Charge Assignment: Add polar hydrogen atoms and assign appropriate Kollmann charges to the protein structure using software like AutoDockTools.[13]

2. Preparation of the Ligand:

  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem or generated using chemical drawing software.

  • Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

  • Charge Assignment and Torsion Definition: Calculate Gasteiger charges and define the rotatable bonds of the ligand using software like AutoDockTools.[13]

3. Molecular Docking Simulation:

  • Grid Box Generation: Define a grid box that encompasses the active site of the protein target. The grid size should be sufficient to allow the ligand to move freely within the binding pocket.

  • Docking Algorithm: Employ a suitable docking algorithm, such as the Lamarckian Genetic Algorithm, to explore the conformational space of the ligand within the active site.[12][14]

  • Execution: Run the docking simulation to generate a series of possible binding poses of the ligand.

4. Analysis of Results:

  • Binding Affinity: The docking software will provide a ranked list of poses based on their predicted binding affinities (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

  • Interaction Analysis: Visualize the best-ranked pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein.

  • Validation: If possible, compare the docking results with experimental data for validation.

G General Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis p_prep Protein Preparation grid Grid Box Generation p_prep->grid l_prep Ligand Preparation l_prep->grid dock Docking Simulation grid->dock results Analyze Results dock->results visualize Visualize Interactions results->visualize

Caption: A flowchart of the general molecular docking workflow.

Signaling Pathways

Prenylated flavonoids have been shown to modulate several key signaling pathways. The diagrams below illustrate the potential points of intervention for compounds like this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Flavonoids have been reported to interfere with this pathway at various points.[2]

G MAPK Signaling Pathway and Flavonoid Intervention ext_signal External Signal receptor Receptor ext_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response transcription->response flavonoid This compound (potential inhibition) flavonoid->mek

Caption: Potential inhibition of the MAPK pathway by flavonoids.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling route that governs cell survival, growth, and metabolism. Flavonoids can modulate this pathway, often leading to anti-proliferative and pro-apoptotic effects.[6]

G PI3K/Akt Signaling Pathway and Flavonoid Intervention growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 PIP2 -> PIP3 pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt downstream Downstream Effectors akt->downstream response Cell Survival & Growth downstream->response flavonoid This compound (potential inhibition) flavonoid->pi3k flavonoid->akt

Caption: Potential modulation of the PI3K/Akt pathway by flavonoids.

Conclusion

The application of molecular docking to the study of this compound offers a promising avenue for understanding its therapeutic potential. The protocols and information provided herein serve as a foundational guide for researchers to explore the interactions of this and other prenylated flavonoids with various biological targets. These in silico approaches, when integrated with experimental validation, can significantly accelerate the drug discovery and development process.

References

Application Notes and Protocols for Measuring Enzyme Inhibition by (2S)-7,4'-dihydroxy-3'-prenylflavan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-7,4'-dihydroxy-3'-prenylflavan is a naturally occurring flavan compound that has demonstrated notable biological activities, including anti-inflammatory properties. A key aspect of its anti-inflammatory effect is the inhibition of nitric oxide (NO) production, with a reported half-maximal inhibitory concentration (IC50) of 28.4 μM in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. This suggests that the compound may target enzymes involved in the inflammatory cascade. This document provides detailed protocols for assessing the inhibitory activity of this compound against key enzymes implicated in inflammation: inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and 15-lipoxygenase (15-LOX).

These protocols are designed to be readily implemented in a laboratory setting, providing a framework for the screening and characterization of the enzyme inhibitory potential of this compound and other related compounds. The methodologies described herein are based on established and widely used assays for measuring the activity of these enzymes.

Data Presentation: Summary of Inhibitory Activity

The inhibitory potential of this compound against key inflammatory enzymes can be quantified by determining its IC50 value for each enzyme. The following table summarizes the known inhibitory activity and provides a template for recording experimentally determined values.

Enzyme TargetThis compound IC50 (µM)Positive ControlPositive Control IC50 (µM)
Inducible Nitric Oxide Synthase (iNOS)28.4L-NAME~2-20
Cyclooxygenase-2 (COX-2)To be determined by assayCelecoxib~0.04
15-Lipoxygenase (15-LOX)To be determined by assayNordihydroguaiaretic acid (NDGA)~0.5-5

Experimental Protocols

Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory effect of this compound on the production of nitric oxide by iNOS in LPS-stimulated murine macrophage cells (RAW264.7). The amount of nitric oxide produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials and Reagents:

  • This compound

  • RAW264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) for standard curve

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NAME).

  • Stimulation: After a 1-hour pre-incubation with the compound, stimulate the cells with LPS (1 µg/mL) to induce iNOS expression.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement:

    • Prepare a standard curve of sodium nitrite (0-100 µM) in DMEM.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite in the samples using the standard curve. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Experimental Workflow:

iNOS_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis cell_culture Culture RAW264.7 Cells seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells treatment Pre-treat with Compound seed_cells->treatment prep_compound Prepare Compound Dilutions prep_compound->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate for 24h stimulation->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant griess_reagent Add Griess Reagent collect_supernatant->griess_reagent read_absorbance Read Absorbance at 540 nm griess_reagent->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 COX2_Inhibition_Assay cluster_reaction Enzymatic Reaction cluster_elisa PGE2 ELISA cluster_analysis Analysis mix_reagents Mix Buffer, Hematin, Adrenaline, COX-2 add_inhibitor Add this compound mix_reagents->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate add_substrate Add Arachidonic Acid pre_incubate->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction stop_reaction Stop Reaction incubate_reaction->stop_reaction competitive_binding Competitive Binding Step stop_reaction->competitive_binding wash_plate Wash Plate competitive_binding->wash_plate add_substrate_elisa Add Substrate wash_plate->add_substrate_elisa read_absorbance Read Absorbance add_substrate_elisa->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 LOX15_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis prep_reagents Prepare Buffers, Substrate, Enzyme mix_enzyme_inhibitor Mix Enzyme and Inhibitor prep_reagents->mix_enzyme_inhibitor prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->mix_enzyme_inhibitor incubate Incubate for 5 min mix_enzyme_inhibitor->incubate initiate_reaction Initiate with Substrate incubate->initiate_reaction read_absorbance Read Absorbance at 234 nm initiate_reaction->read_absorbance calculate_rate Calculate Reaction Rate read_absorbance->calculate_rate calculate_ic50 Calculate IC50 calculate_rate->calculate_ic50

Application Notes and Protocols for (2S)-7,4'-dihydroxy-3'-prenylflavan in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-7,4'-dihydroxy-3'-prenylflavan is a naturally occurring prenylated flavan that has garnered interest in the field of drug discovery for its potential therapeutic applications. Prenylation, the attachment of a prenyl group, is known to enhance the biological activity of flavonoids, often by increasing their lipophilicity and ability to interact with cellular membranes and proteins. This document provides a comprehensive overview of the known biological activities of this compound, with a focus on its anti-inflammatory properties. Detailed experimental protocols are provided to facilitate further research into its mechanism of action and therapeutic potential. Additionally, data on structurally similar compounds are presented to highlight potential avenues for investigation into its anti-diabetic effects.

Key Biological Activities

Anti-Inflammatory Activity

This compound has demonstrated notable anti-inflammatory effects. A key study investigating the phytochemical constituents of Dalbergia oliveri identified this compound as a potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[1] Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

Potential Anti-Diabetic Activity

While direct studies on the anti-diabetic effects of this compound are limited, research on a closely related isomer, (2S)-7,4'-dihydroxy-8-prenylflavan (DHPF), suggests a promising potential in this area. DHPF has been shown to promote adipogenesis and glucose uptake in 3T3-L1 preadipocyte cells by activating the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. This suggests that this compound may also modulate glucose metabolism and could be a candidate for the development of therapeutics for type 2 diabetes.

Another related compound, (-)-(2S)-7,4'-Dihydroxyflavanone, has been identified through computational studies as a potential activator of the CDGSH iron-sulfur domain-containing protein 3 (CISD3), a protein implicated in age-related diabetes.[2][3] This finding provides another rationale for investigating the anti-diabetic properties of this compound.

Data Presentation

The following tables summarize the quantitative data for the biological activities of this compound and its related isomers.

Table 1: Anti-Inflammatory Activity of this compound

CompoundCell LineAssayEndpointIC₅₀ (μM)Reference
This compoundRAW 264.7LPS-induced Nitric Oxide ProductionNO Inhibition11.2[1]

Table 2: Pro-adipogenic and Glucose Uptake Activity of (2S)-7,4'-dihydroxy-8-prenylflavan (DHPF)

Cell LineTreatmentConcentration (μM)EffectFold ChangeReference
3T3-L1DHPF20Adipogenesis (Oil Red O staining)~2.5-fold increase
3T3-L1DHPF20Glucose Uptake~1.8-fold increase
3T3-L1DHPF20C/EBPα mRNA expression~3-fold increase
3T3-L1DHPF20PPARγ mRNA expression~4-fold increase
3T3-L1DHPF20aP2 mRNA expression~5-fold increase
3T3-L1DHPF20GLUT4 mRNA expression~2.5-fold increase
3T3-L1DHPF20Adiponectin mRNA expression~3.5-fold increase
3T3-L1DHPF20TNF-α mRNA expression~0.5-fold decrease

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anti-inflammatory and potential anti-diabetic activities of this compound.

Protocol 1: Assessment of Anti-Inflammatory Activity in RAW 264.7 Macrophages

1.1. Cell Culture and Maintenance

  • Cell Line: RAW 264.7 (murine macrophage cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂. Passage cells every 2-3 days to maintain sub-confluency.

1.2. Cell Viability Assay (MTS Assay)

  • Objective: To determine the non-toxic concentration range of this compound.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

    • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

1.3. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Objective: To measure the inhibitory effect of this compound on LPS-induced NO production.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by a 10-minute incubation in the dark.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes in the dark.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

1.4. Cytokine Measurement (ELISA)

  • Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate.

    • Pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

    • Collect the cell culture supernatant and centrifuge to remove debris.

    • Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's protocols.

1.5. Western Blot Analysis for iNOS and COX-2 Expression

  • Objective: To determine if the inhibition of NO production is due to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression.

  • Procedure:

    • Seed RAW 264.7 cells in a 6-well plate.

    • Pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

    • Lyse the cells and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL reagent and quantify the band intensities.

Protocol 2: Assessment of Potential Anti-Diabetic Activity in 3T3-L1 Adipocytes

2.1. 3T3-L1 Cell Culture and Differentiation

  • Cell Line: 3T3-L1 (murine preadipocyte cell line).

  • Culture Medium: DMEM with 10% bovine calf serum.

  • Differentiation Protocol:

    • Grow 3T3-L1 preadipocytes to confluence.

    • Two days post-confluence (Day 0), induce differentiation by treating with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

    • On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

    • From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days.

    • This compound can be added during the differentiation period to assess its effect.

2.2. Oil Red O Staining for Adipogenesis

  • Objective: To visualize and quantify lipid accumulation in differentiated adipocytes.

  • Procedure:

    • After 8-10 days of differentiation, wash the cells with PBS and fix with 10% formalin for 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Stain with Oil Red O solution for at least 1 hour.

    • Wash with water and visualize the lipid droplets under a microscope.

    • For quantification, elute the stain with isopropanol and measure the absorbance at 510 nm.

2.3. 2-NBDG Glucose Uptake Assay

  • Objective: To measure the effect of this compound on glucose uptake in mature adipocytes.

  • Procedure:

    • Differentiate 3T3-L1 cells in a 96-well plate.

    • Starve the mature adipocytes in serum-free DMEM for 3 hours.

    • Treat with this compound for the desired time.

    • Add the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) and incubate for 30-60 minutes.

    • Wash the cells with cold PBS.

    • Measure the fluorescence intensity using a fluorescence microplate reader.

2.4. Real-Time PCR for Gene Expression Analysis

  • Objective: To analyze the effect of this compound on the expression of genes related to adipogenesis and glucose metabolism (e.g., PPARγ, C/EBPα, GLUT4, Adiponectin).

  • Procedure:

    • Treat differentiating or mature 3T3-L1 cells with this compound.

    • Isolate total RNA using a suitable kit.

    • Synthesize cDNA by reverse transcription.

    • Perform quantitative real-time PCR using gene-specific primers and a SYBR Green master mix.

    • Normalize the expression of target genes to a housekeeping gene (e.g., β-actin).

2.5. Western Blot for p38 MAPK Activation

  • Objective: To investigate if this compound activates the p38 MAPK signaling pathway.

  • Procedure:

    • Treat 3T3-L1 cells with this compound for various time points.

    • Lyse the cells and perform Western blot analysis as described in Protocol 1.5.

    • Use primary antibodies against phosphorylated p38 MAPK (p-p38) and total p38 MAPK.

Visualizations

Signaling Pathways and Experimental Workflows

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB iNOS_COX2 iNOS/COX-2 Expression NF_kB->iNOS_COX2 NO_PGs NO/Prostaglandins iNOS_COX2->NO_PGs Inflammation Inflammation NO_PGs->Inflammation Compound (2S)-7,4'-dihydroxy- 3'-prenylflavan Compound->NF_kB Inhibition

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

experimental_workflow_inflammation start RAW 264.7 Cell Culture treatment Pre-treat with this compound + Stimulate with LPS start->treatment viability Cell Viability Assay (MTS) treatment->viability no_assay Nitric Oxide Assay (Griess) treatment->no_assay elisa Cytokine Measurement (ELISA) treatment->elisa western Western Blot (iNOS, COX-2) treatment->western end Data Analysis viability->end no_assay->end elisa->end western->end

Caption: Experimental workflow for assessing anti-inflammatory effects.

anti_diabetic_pathway Compound (2S)-7,4'-dihydroxy- 3'-prenylflavan (Hypothesized) p38 p38 MAPK Compound->p38 Activation PPARg_CEBPa PPARγ / C/EBPα p38->PPARg_CEBPa Adipogenesis Adipogenesis PPARg_CEBPa->Adipogenesis GLUT4 GLUT4 Expression PPARg_CEBPa->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Potential anti-diabetic signaling pathway based on a structural isomer.

experimental_workflow_diabetes start 3T3-L1 Preadipocyte Culture differentiation Induce Differentiation with This compound start->differentiation oil_red_o Adipogenesis Assay (Oil Red O) differentiation->oil_red_o glucose_uptake Glucose Uptake Assay (2-NBDG) differentiation->glucose_uptake qpcr Gene Expression (qPCR) differentiation->qpcr western p38 MAPK Activation (Western Blot) differentiation->western end Data Analysis oil_red_o->end glucose_uptake->end qpcr->end western->end

Caption: Experimental workflow for assessing potential anti-diabetic effects.

References

Troubleshooting & Optimization

solubility issues with (2S)-7,4'-dihydroxy-3'-prenylflavan in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (2S)-7,4'-dihydroxy-3'-prenylflavan

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address in vitro solubility challenges with this compound.

This compound is a natural flavanone that, like many prenylated flavonoids, exhibits low aqueous solubility due to its lipophilic prenyl group.[1][2][3] This characteristic can lead to challenges in experimental design and data reproducibility in in vitro settings. This guide offers systematic approaches to overcome these issues.

Troubleshooting Guides

This section provides step-by-step solutions for common problems encountered during in vitro experiments with this compound.

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer

It is a common observation for compounds dissolved in a 100% DMSO stock to precipitate when diluted into an aqueous assay buffer.[4][5]

Troubleshooting Workflow

G start Precipitation Observed in Aqueous Buffer step1 Step 1: Optimize Dilution Protocol start->step1 step2 Step 2: Reduce Final Organic Solvent Concentration step1->step2 Precipitation persists end_node Clear Solution & Reliable Results step1->end_node Issue resolved step3 Step 3: Evaluate Alternative Solubilization Strategies step2->step3 Precipitation persists step2->end_node Issue resolved step4 Step 4: Confirm Compound Stability step3->step4 Precipitation persists step3->end_node Issue resolved step4->end_node Issue may be degradation

Caption: A logical workflow for troubleshooting compound precipitation.

  • Step 1: Optimize Your Dilution Protocol

    • Serial Dilution: Instead of a single large dilution, perform a multi-step serial dilution. This gradual reduction in organic solvent concentration can help maintain solubility.

    • Vigorous Mixing: Ensure rapid and thorough mixing immediately after adding the compound stock to the aqueous buffer. Vortexing or trituration can be effective.

  • Step 2: Reduce Final Organic Solvent Concentration

    • High concentrations of co-solvents like DMSO can be toxic to cells and may also contribute to solubility issues at the interface with the aqueous medium. Aim for a final DMSO concentration of ≤0.5%.[4] It may be necessary to prepare a more concentrated stock solution to achieve a low final solvent concentration.

  • Step 3: Evaluate Alternative Solubilization Strategies

    • pH Adjustment: For ionizable compounds, modifying the pH of the buffer can significantly enhance solubility. Since flavonoids have acidic hydroxyl groups, increasing the pH of the buffer may improve solubility. However, ensure the final pH is compatible with your assay system.

    • Use of Excipients: Consider incorporating solubilizing agents into your assay buffer.

      • Cyclodextrins (e.g., β-cyclodextrin): These can encapsulate hydrophobic molecules, increasing their aqueous solubility.[6]

      • Surfactants (e.g., Pluronic® F-68, Tween® 80): At concentrations above their critical micelle concentration, surfactants can form micelles that entrap the compound.

  • Step 4: Confirm Compound Stability

    • In some cases, what appears to be precipitation may be compound degradation. It is advisable to confirm the integrity of the compound in the final assay buffer over the time course of the experiment using an analytical method like HPLC.

Issue 2: High Variability in Assay Results

Inconsistent results can often be traced back to poor solubility, leading to variable concentrations of the active compound in the assay.

  • Confirm Compound Solubility in Assay Medium: Before conducting a full experiment, determine the kinetic solubility of this compound in your specific assay medium. This can be done using methods like turbidimetry.[5][7]

  • Review Stock Solution Practices:

    • Storage: Store stock solutions in tightly sealed, single-use aliquots at -20°C or -80°C to prevent solvent evaporation and repeated freeze-thaw cycles.

    • Fresh Dilutions: Always prepare fresh dilutions from the stock solution for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of poorly soluble flavonoids.[8][9] Ethanol can also be used.[2] It is recommended to prepare a stock concentration of 10-20 mM in DMSO.

Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A: To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in most cell-based assays should be kept at or below 0.5%.[4] Ideally, it should be as low as possible while maintaining compound solubility.

Q3: How can I determine the solubility of this compound in my specific buffer?

A: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[10] For higher throughput, kinetic solubility can be assessed using turbidimetric methods, where the compound is added to the buffer and precipitation is measured by light scattering or absorbance.[7][11]

Q4: Are there any formulation strategies that can improve the in vitro solubility of this compound?

A: Yes, several formulation approaches can enhance the solubility of prenylated flavonoids:

  • Nanoformulations: Techniques like nano-precipitation can be used to create nanosuspensions, which increase the surface area of the compound for dissolution.[12]

  • Complexation with Cyclodextrins: As mentioned in the troubleshooting guide, cyclodextrins can form inclusion complexes with the flavonoid, enhancing its aqueous solubility.[6]

Quantitative Data Summary

Solubility ClassificationParts of Solvent Required for 1 Part of Solute
Very soluble< 1
Freely soluble1 to 10
Soluble10 to 30
Sparingly soluble30 to 100
Slightly soluble100 to 1,000
Very slightly soluble1,000 to 10,000
Practically insoluble> 10,000
Data adapted from general pharmacopeial classifications.[11]

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility by Turbidimetry

This method provides a rapid assessment of the concentration at which a compound begins to precipitate from a solution.

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing your aqueous assay buffer (e.g., 198 µL).

  • Mix thoroughly and incubate at room temperature for 1-2 hours.

  • Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).

  • The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Signaling Pathways

Flavonoids are known to modulate various intracellular signaling pathways.[13][14][15] Understanding these interactions is crucial for interpreting experimental results.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K MAPK_pathway MAPK Cascade (e.g., ERK, JNK, p38) Receptor->MAPK_pathway Akt Akt/PKB PI3K->Akt Transcription Transcription Factors (e.g., NF-κB, AP-1) Akt->Transcription MAPK_pathway->Transcription Flavanone (2S)-7,4'-dihydroxy- 3'-prenylflavan Flavanone->PI3K Modulates Flavanone->MAPK_pathway Modulates Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) Transcription->Gene_Expression

Caption: Potential modulation of PI3K/Akt and MAPK signaling pathways by flavonoids.[13][14][16][17]

References

Technical Support Center: Improving the Bioavailability of Prenylated Flavans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical resource hub for researchers, scientists, and drug development professionals. This center provides targeted guidance to address common experimental challenges in enhancing the oral bioavailability of prenylated flavans.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and challenges associated with prenylated flavans.

Q1: Why do prenylated flavans typically exhibit low oral bioavailability?

A: The low oral bioavailability of most prenylated flavans stems from a combination of factors:

  • Poor Aqueous Solubility: The addition of a lipophilic prenyl group to the flavonoid backbone significantly increases the molecule's hydrophobicity. This leads to poor solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a primary rate-limiting step for absorption.

  • Extensive First-Pass Metabolism: After absorption from the small intestine, these compounds are transported via the portal vein to the liver. Here, they undergo extensive metabolism by Phase I and Phase II enzymes. This metabolic conversion substantially reduces the amount of the active parent compound that reaches systemic circulation.

  • Efflux Transporter Activity: Prenylated flavans can be substrates for efflux transporters like P-glycoprotein in the intestinal wall. These transporters actively pump the compounds back into the intestinal lumen, thereby limiting their net absorption.

Q2: What is the primary advantage of a prenyl group on a flavonoid backbone?

A: The prenyl group enhances the lipophilicity of the flavonoid. This modification can increase the compound's affinity for cell membranes and improve its interaction with various cellular targets, often leading to enhanced biological activity compared to its non-prenylated parent compound.[1] Several studies suggest that prenylation can increase the accumulation of flavonoids in specific tissues, which may be a critical factor for their in vivo efficacy.[1]

Q3: What are the main strategies to improve the bioavailability of these compounds?

A: Broadly, strategies fall into two main categories:

  • Pharmaceutical Technologies: These involve creating advanced delivery systems to overcome solubility and metabolism barriers. Common approaches include nanoformulations (e.g., solid lipid nanoparticles, nanoemulsions), amorphous solid dispersions, and complexation with carriers like cyclodextrins.

  • Structural Modifications: This involves chemically altering the flavonoid structure to create prodrugs or analogs with more favorable pharmacokinetic properties.

Troubleshooting Guide

This guide provides solutions to specific experimental problems you may encounter during your research.

Problem Potential Causes Suggested Solutions
Low aqueous solubility of the prenylated flavan. The inherent hydrophobicity of the prenyl group.1. Complexation: Formulate the compound with cyclodextrins (e.g., HP-β-CD) to increase solubility. 2. Nanoformulation: Prepare a nanosuspension or encapsulate the compound in nanoparticles (e.g., solid lipid nanoparticles). 3. pH Adjustment: For compounds with ionizable groups, adjusting the pH of the formulation can improve solubility.
High variability in in vivo pharmacokinetic (PK) data. 1. Formulation instability or inconsistent dosing. 2. Significant inter-individual differences in metabolism. 3. Food effects (interaction with nutrients in the gut).1. Verify Formulation: Before each study, confirm the physical stability and homogeneity of your dosing formulation (e.g., particle size, drug content). 2. Increase Sample Size: Use a larger group of animals to account for biological variability. 3. Control Feeding: Standardize the feeding schedule of the animals (e.g., fasting overnight before dosing) to minimize food effects.
Nanoformulation shows good in vitro characteristics but poor in vivo absorption. 1. Premature drug release or degradation in the GI tract. 2. Nanoparticle aggregation in the acidic stomach environment. 3. Opsonization and rapid clearance by the reticuloendothelial system (RES).1. Simulate GI Conditions: Test your formulation's stability and release profile in simulated gastric fluid (SGF, pH 1.2) followed by simulated intestinal fluid (SIF, pH 6.8). 2. Surface Modification: Consider coating nanoparticles with mucoadhesive polymers (e.g., chitosan) or PEGylation to improve stability and circulation time. 3. Evaluate Particle-Mucus Interaction: Use ex vivo models with intestinal tissue to observe nanoparticle penetration through the mucus layer.
Low permeability of the prenylated flavan in Caco-2 cell assays. 1. The compound is a substrate for efflux transporters (e.g., P-glycoprotein). 2. Poor partitioning into the cell membrane due to excessive lipophilicity. 3. Issues with the integrity of the Caco-2 monolayer.1. Co-administer with Inhibitors: Perform the assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to confirm efflux. 2. Formulation Strategies: Test the permeability of the compound in different formulations (e.g., complexed with cyclodextrins) that may alter its interaction with efflux transporters. 3. Verify Monolayer Integrity: Always measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before and after the experiment to ensure its integrity.

Data Presentation: Quantitative Bioavailability Enhancement

The tables below summarize quantitative data from studies on representative prenylated flavans, illustrating the impact of different formulation strategies on bioavailability.

Table 1: Bioavailability Enhancement of Xanthohumol

FormulationCmax (ng/mL)AUC (ng·h/mL)Relative Bioavailability (%)Key Findings
Naive Xanthohumol1.52 ± 0.2112.83 ± 1.94100%The SLN formulation increased the total exposure (AUC) of Xanthohumol by approximately 4.7-fold.[2]
Solid Lipid Nanoparticles (SLNs)1.63 ± 0.1860.19 ± 5.37479.1%The half-life was also significantly increased (6.47-fold), indicating a sustained release profile.[2]

Table 2: Bioavailability Enhancement of Icariin

FormulationCmax (ng/mL)AUC (ng·h/mL)Relative Bioavailability (%)Key Findings
Naive Icariin--100%Complexation with HP-γ-cyclodextrin increased the Cmax by approximately 5-fold and the AUC by about 20-fold in a dog model.[3]
HP-γ-Cyclodextrin Complex--~2000%The half-life of icariin was extended from 0.68 h to 6.38 h, demonstrating a significantly prolonged circulation time.[3]
Icaritin Nanosuspension--200%A nanosuspension of icaritin (a metabolite of icariin) doubled its oral bioavailability compared to the raw form.[4]

Table 3: Comparative Bioavailability of Prenylnaringenin Isomers

CompoundCmax (nmol/L)AUC (nmol·h/L)Relative Bioavailability (%)Key Findings
6-Prenylnaringenin (6-PN)5433635100%8-PN is significantly more bioavailable than its isomer 6-PN.[5][6]
8-Prenylnaringenin (8-PN)283415801434.7%Cmax and AUC are 5.2-fold and 4.3-fold higher for 8-PN, respectively.[5][6]

Experimental Protocols

Detailed methodologies for common experiments are provided below.

Preparation of Prenylated Flavan-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is adapted for a model lipophilic prenylated flavan like Xanthohumol, using a high-shear homogenization/ultrasonication method.

Objective: To encapsulate a prenylated flavan within a solid lipid matrix to improve its oral bioavailability.

Materials:

  • Prenylated Flavan (e.g., Xanthohumol)

  • Solid Lipid (e.g., Glyceryl monostearate)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Soy lecithin)

  • Double distilled water

  • High-shear homogenizer

  • Probe sonicator

Methodology:

  • Preparation of Lipid Phase: The solid lipid is heated to 5-10°C above its melting point. The prenylated flavan and lipophilic co-surfactant (e.g., soy lecithin) are then dissolved in the molten lipid under magnetic stirring to form a clear lipid phase.

  • Preparation of Aqueous Phase: The hydrophilic surfactant (e.g., Polysorbate 80) is dissolved in double-distilled water and heated to the same temperature as the lipid phase.

  • Formation of Pre-emulsion: The hot aqueous phase is added dropwise to the hot lipid phase under high-shear homogenization (e.g., 8000 rpm for 15 minutes) to form a coarse oil-in-water emulsion.

  • Nano-emulsification: The resulting pre-emulsion is immediately subjected to probe sonication (e.g., 70% amplitude for 10 minutes) to reduce the droplet size to the nanometer range, forming a nanoemulsion.

  • Formation of SLNs: The hot nanoemulsion is then rapidly cooled by placing it in an ice bath under gentle stirring. The solidification of the lipid droplets leads to the formation of solid lipid nanoparticles.

  • Purification and Storage: The SLN dispersion can be centrifuged to remove any un-encapsulated drug and then lyophilized for long-term storage, often with a cryoprotectant (e.g., trehalose).

Preparation of Prenylated Flavan-Cyclodextrin Inclusion Complexes

This protocol describes the kneading method for preparing inclusion complexes, which is suitable for poorly water-soluble compounds.

Objective: To form an inclusion complex of a prenylated flavan with a cyclodextrin to enhance its aqueous solubility.

Materials:

  • Prenylated Flavan

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Ethanol-water mixture (e.g., 50:50 v/v)

  • Mortar and pestle

  • Vacuum oven

Methodology:

  • Molar Ratio Calculation: Determine the desired molar ratio of the prenylated flavan to cyclodextrin (commonly 1:1).

  • Wetting of Cyclodextrin: Place the calculated amount of cyclodextrin in a mortar and add a small amount of the ethanol-water mixture to form a homogeneous paste.

  • Incorporation of Flavonoid: Gradually add the prenylated flavan to the cyclodextrin paste while continuously triturating with the pestle.

  • Kneading: Continue kneading the mixture for a specified period (e.g., 45-60 minutes). If the mixture becomes too dry, add a small amount of the solvent mixture to maintain a suitable consistency.

  • Drying: The resulting paste is dried in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving and Storage: The dried complex is pulverized and passed through a sieve to obtain a fine powder, which is then stored in a desiccator.

Caco-2 Cell Permeability Assay

This protocol provides a step-by-step guide for assessing the intestinal permeability of a prenylated flavan.

Objective: To determine the apparent permeability coefficient (Papp) of a prenylated flavan across a Caco-2 cell monolayer, a model of the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)

  • Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound (prenylated flavan)

  • LC-MS/MS for quantification

Methodology:

  • Cell Culture and Seeding: Culture Caco-2 cells according to standard protocols. Seed the cells onto the Transwell® inserts at a suitable density (e.g., 6 x 10^4 cells/cm²) and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).

  • Permeability Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayers twice with pre-warmed transport buffer (HBSS, 37°C).

    • Add fresh transport buffer to the basolateral (BL) chamber (e.g., 1.5 mL).

    • Add the test compound solution (prepared in transport buffer, e.g., at 10 µM) to the apical (AP) chamber (e.g., 0.5 mL).

    • Incubate at 37°C with 5% CO₂.

    • At specified time points (e.g., 30, 60, 90, 120 min), take samples from the BL chamber and replace the volume with fresh buffer.

    • Take a final sample from the AP chamber at the end of the experiment.

  • Permeability Experiment (Basolateral to Apical - B to A):

    • To determine the efflux ratio, perform the experiment in the reverse direction, adding the test compound to the BL chamber and sampling from the AP chamber.

  • Sample Analysis: Quantify the concentration of the flavonoid in all samples using a validated LC-MS/MS method.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber (mol/s)

      • A is the surface area of the insert (cm²)

      • C₀ is the initial concentration in the donor chamber (mol/cm³)

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes and decision-making logic in bioavailability enhancement research.

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Low Bioavailability Prenylated Flavan solubility Poor Aqueous Solubility start->solubility metabolism Extensive First-Pass Metabolism start->metabolism nano Nanoformulation (e.g., SLNs, Nanoemulsion) solubility->nano Strategy 1 cyclo Cyclodextrin Complexation solubility->cyclo Strategy 2 metabolism->nano dissolution Dissolution Testing nano->dissolution cyclo->dissolution permeability Caco-2 Permeability Assay dissolution->permeability stability GI Stability Assay permeability->stability pk_study Pharmacokinetic Study (Rodent Model) stability->pk_study Promising Formulation bioavailability Calculate Bioavailability (AUC, Cmax) pk_study->bioavailability enhanced_bioavailability Enhanced Bioavailability bioavailability->enhanced_bioavailability

General workflow for enhancing the bioavailability of prenylated flavans.

signaling_pathway_xanthohumol cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway cluster_notch Notch Pathway xanthohumol Xanthohumol nrf2 Nrf2 Activation xanthohumol->nrf2 nfkb NF-κB Inhibition xanthohumol->nfkb notch Notch1 Inhibition xanthohumol->notch are ARE Binding nrf2->are antioxidant Antioxidant Enzyme Expression (e.g., HO-1) are->antioxidant inflammation Reduced Pro-inflammatory Cytokine Production nfkb->inflammation apoptosis Induction of Apoptosis notch->apoptosis signaling_pathway_icariin cluster_pi3k PI3K/Akt Pathway cluster_mek MEK/ERK Pathway icariin Icariin pi3k PI3K Activation icariin->pi3k mek MEK Activation icariin->mek akt Akt Phosphorylation pi3k->akt cell_survival Cell Survival & Proliferation akt->cell_survival erk ERK Phosphorylation mek->erk angiogenesis Angiogenesis erk->angiogenesis

References

Technical Support Center: Stability of (2S)-7,4'-Dihydroxy-3'-prenylflavan in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (2S)-7,4'-dihydroxy-3'-prenylflavan in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that affect the stability of this compound in solution?

A1: The stability of flavonoids like this compound in solution is primarily influenced by three main factors:

  • pH: Flavonoids are generally more stable in acidic to neutral conditions and tend to degrade in alkaline environments.[1]

  • Temperature: Elevated temperatures can accelerate the degradation of flavonoids.[2] This is a critical factor to consider during storage and heat-involved experimental procedures.

  • Light Exposure: Many flavonoids are sensitive to light and can undergo photodegradation.[2] It is crucial to protect solutions containing these compounds from light.

Q2: I am observing a rapid loss of my this compound in my cell culture medium. What could be the cause?

A2: The apparent rapid loss of the compound in cell culture media can be due to several factors beyond simple degradation:

  • pH of the Medium: Cell culture media are typically buffered around pH 7.4. While this is close to neutral, prolonged incubation can lead to pH shifts that may promote the degradation of sensitive compounds.

  • Oxidative Degradation: The presence of oxygen and metal ions in the culture medium can accelerate the oxidation of flavonoids.

  • Metabolism by Cells: The cells themselves may be metabolizing the compound.

  • Binding to Serum Proteins: If you are using a serum-containing medium, the compound may bind to proteins like albumin, reducing its free concentration.

Q3: What are the likely degradation products of this compound?

A3: The degradation of flavonoids often involves the opening of the heterocyclic C-ring, leading to the formation of smaller phenolic compounds.[3] For prenylated flavonoids, degradation can also involve reactions at the prenyl group, such as oxidation or cyclization. Common degradation products of flavonoids can include derivatives of benzoic acid and resorcinol.

Q4: How can I monitor the stability of this compound in my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the concentration of the parent compound and detect the formation of degradation products over time. A suitable method would typically use a C18 reversed-phase column with a gradient elution of acidified water and an organic solvent like acetonitrile or methanol. UV detection is appropriate for flavonoids, which typically have strong absorbance in the UV region.

Troubleshooting Guides

This section provides structured guidance for troubleshooting common stability-related issues.

Guide 1: Unexpectedly Low Compound Activity or Concentration
Symptom Possible Cause Troubleshooting Steps
Lower than expected biological activity in cell-based assays.Compound degradation in the experimental medium.1. Prepare fresh solutions of the compound immediately before use. 2. Minimize the exposure of the stock and working solutions to light and elevated temperatures. 3. Analyze the concentration of the compound in the medium over the time course of the experiment using HPLC.
Decreasing peak area of the compound in HPLC analysis over time.Instability under the storage or experimental conditions.1. Check Storage Conditions: Ensure stock solutions are stored at or below -20°C in the dark. Avoid repeated freeze-thaw cycles. 2. Evaluate Solution pH: Measure the pH of your experimental solution. If it is alkaline, consider using a buffer to maintain a more acidic or neutral pH. 3. Assess Light Sensitivity: Conduct a simple experiment by exposing a solution to ambient light while keeping a control sample in the dark. Analyze both by HPLC.
No detectable compound in the sample.Complete degradation or precipitation.1. Solubility Check: Ensure the compound is fully dissolved at the working concentration. Visually inspect for any precipitate. 2. Immediate Analysis: Prepare a fresh solution and analyze it immediately by HPLC to confirm the initial concentration.

Experimental Protocols

Below are detailed methodologies for key experiments related to assessing the stability of this compound.

Protocol 1: pH Stability Study
  • Buffer Preparation: Prepare a series of buffers with pH values ranging from acidic to alkaline (e.g., pH 3, 5, 7, 9, and 11).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol). Dilute the stock solution with each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Incubation: Incubate the buffered solutions at a constant temperature (e.g., 25°C or 37°C) and protected from light.

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.

  • HPLC Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the percentage of the remaining compound against time for each pH to determine the degradation kinetics.

Protocol 2: Thermal Stability Study
  • Solution Preparation: Prepare a solution of this compound in a suitable solvent buffered at a pH where the compound shows reasonable stability (e.g., pH 5).

  • Temperature Conditions: Aliquot the solution into several vials and incubate them at different temperatures (e.g., 4°C, 25°C, 40°C, and 60°C) in the dark.

  • Time-Point Analysis: At specified time intervals, remove a vial from each temperature and cool it to room temperature.

  • HPLC Analysis: Analyze the samples by HPLC to quantify the remaining parent compound.

  • Data Analysis: Determine the degradation rate constant at each temperature and use the Arrhenius equation to evaluate the temperature dependence of the degradation.

Protocol 3: Photostability Study
  • Sample Preparation: Prepare two sets of solutions of this compound in a transparent solvent.

  • Exposure Conditions: Expose one set of samples to a controlled light source (e.g., a photostability chamber with a specified light intensity). Wrap the second set of samples in aluminum foil to serve as dark controls.

  • Incubation: Keep both sets of samples at a constant temperature.

  • Time-Point Analysis: At selected time points, withdraw samples from both the light-exposed and dark control groups.

  • HPLC Analysis: Analyze all samples by HPLC to measure the concentration of the compound.

  • Data Analysis: Compare the degradation profiles of the light-exposed samples and the dark controls to assess the extent of photodegradation.

Data Presentation

The following tables provide an illustrative summary of potential stability data for a dihydroxy-prenylflavan based on general flavonoid stability trends.

Table 1: Effect of pH on the Stability of a Dihydroxy-Prenylflavan at 25°C

pHHalf-life (t1/2) in hours
3.0> 72
5.060
7.024
9.08
11.0< 1

Table 2: Effect of Temperature on the Stability of a Dihydroxy-Prenylflavan at pH 5.0

Temperature (°C)Degradation Rate Constant (k) in hr-1
40.002
250.012
400.045
600.180

Visualizations

Workflow for Assessing Flavonoid Stability

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare Stock Solution Dilute Dilute in Buffers Prep->Dilute pH pH Variation Dilute->pH Incubate Temp Temperature Variation Dilute->Temp Incubate Light Light Exposure Dilute->Light Expose Sampling Time-Point Sampling HPLC HPLC Analysis Sampling->HPLC Kinetics Degradation Kinetics HPLC->Kinetics Products Identify Degradation Products HPLC->Products

Caption: Workflow for conducting stability studies of flavonoids.

Aromatase Inhibition Signaling Pathway

This compound has been identified as an inhibitor of aromatase, an enzyme responsible for the final step in the biosynthesis of estrogens. Flavonoids like 7,4'-dihydroxyflavone act as competitive inhibitors of aromatase.

Aromatase_Inhibition cluster_steroidogenesis Estrogen Biosynthesis cluster_inhibition Inhibition cluster_cellular_effect Cellular Effect Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion ER Estrogen Receptor Estrogens->ER Binds to Flavan This compound Flavan->Aromatase Competitive Inhibition Gene Gene Transcription ER->Gene Activates Proliferation Cell Proliferation Gene->Proliferation Leads to

Caption: Mechanism of aromatase inhibition by this compound.

References

Technical Support Center: Synthesis of Prenylated Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of prenylated flavonoids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of prenylated flavonoids? A: The main difficulties in synthesizing prenylated flavonoids include:

  • Regioselectivity: Controlling the specific position of prenyl group attachment on the flavonoid skeleton is challenging and often results in a mixture of isomers (e.g., C-6 vs. C-8 prenylation).[1][2]

  • C- vs. O-Prenylation: Flavonoids have multiple nucleophilic sites, including carbon atoms on the aromatic rings and oxygen atoms of hydroxyl groups. The reaction can lead to undesired O-prenylation (O-alkylation), which is often kinetically favored, instead of the desired C-prenylation.[1][2] This reduces the yield of the target compound and complicates purification.[2]

  • Low Yields: The combination of multi-step syntheses, potential side reactions, and purification difficulties frequently leads to low overall yields of the final product.[1][3]

  • Purification: Separating structurally similar isomers and byproducts is often difficult and requires advanced chromatographic techniques like HPLC.[1]

  • Harsh Reaction Conditions: Traditional chemical synthesis can be complicated, inefficient, and require harsh conditions, making large-scale production difficult.[4][5]

Q2: How can the regioselectivity of the prenylation step be improved? A: Improving regioselectivity is a critical aspect of the synthesis. Key strategies include:

  • Use of Protecting Groups: Temporarily blocking the more reactive hydroxyl groups can direct the prenylation to a specific, desired carbon position.[1][2] The choice of protecting group is crucial and should be stable under reaction conditions but easy to remove without affecting the final molecule.[2] Common choices include benzyl ethers or methoxymethyl (MOM) ethers.[2]

  • Choice of Catalyst: Employing specific Lewis acids (e.g., ZnCl₂, Eu(III) catalysts, Fe(OTf)₃) can favor C-alkylation and influence the position of attachment.[2][6]

  • Reaction Conditions: Optimizing the solvent, temperature, and choice of base can significantly influence the C/O selectivity and regioselectivity.[1][2] Lowering the reaction temperature, for instance, can sometimes increase selectivity for the thermodynamically more stable product.[2]

Q3: What are the main strategies to favor C-prenylation over O-prenylation? A: Several methods can be employed to promote the desired C-alkylation:

  • Lewis Acid Catalysis: Lewis acids like ZnCl₂ are known to favor C-alkylation.[2][3]

  • Protecting Groups: As mentioned, protecting the phenolic hydroxyl groups prevents O-alkylation, thereby directing the reaction to the carbon atoms of the aromatic rings.[2]

  • Rearrangement Reactions: An alternative strategy involves performing an O-prenylation followed by a Claisen or Claisen-Cope rearrangement. This multi-step process moves the prenyl group from the oxygen atom to a carbon atom.[2][6]

  • Enzymatic Synthesis: Biocatalysis using prenyltransferase enzymes offers a highly specific alternative that can overcome many challenges of chemical synthesis, though finding an efficient and stable enzyme is key.[4][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to no yield of desired prenylated product 1. Inactive catalyst or reagents.[1][2] 2. Unfavorable reaction conditions (temperature, solvent, time).[1][2] 3. Degradation of starting material or product due to oxidation.[1][2] 4. Poor solubility of the flavonoid starting material.[2]1. Verify the activity of the catalyst and the purity of all reagents.[1][2] 2. Perform small-scale screening experiments to optimize solvent, temperature, and reaction time.[1][2] 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1][2] 4. Ensure the starting material is fully dissolved in the chosen solvent system before proceeding.[2]
Formation of multiple products (isomers) 1. Lack of regioselectivity in the prenylation step (e.g., C-6 and C-8 isomers).[1] 2. Non-specific cyclization of the chalcone intermediate.[1]1. Employ protecting groups to block undesired reactive sites and direct the reaction to the intended position.[1][2] 2. Experiment with different catalysts (e.g., Lewis acids) and reaction conditions to improve selectivity.[2] 3. Optimize the cyclization conditions (e.g., type of acid/base catalyst, reaction time).[1]
Predominant formation of O-prenylated byproduct 1. The oxygen atom of the hydroxyl group is more nucleophilic or sterically accessible than the target carbon. 2. Reaction conditions favor the kinetically controlled O-alkylation product.[2]1. Protect the reactive hydroxyl groups with suitable protecting groups (e.g., benzyl, MOM).[2] 2. Use a Lewis acid catalyst (e.g., ZnCl₂) to promote C-alkylation.[2][3] 3. Consider a two-step approach: O-prenylation followed by a Claisen rearrangement.[2][6]
Difficulty in purifying the final product 1. Presence of closely related isomers or byproducts with similar polarity.[1] 2. Poor solubility of the product.[1]1. Utilize high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (prep-TLC) for separation.[1] 2. Experiment with different solvent systems for recrystallization or chromatography to improve separation and solubility.[1]

Quantitative Data Summary

The yield of prenylated flavonoids is highly dependent on the substrate and reaction conditions. The following table summarizes yields from a one-step reaction using ZnCl₂ as a catalyst.

Table 1: Synthesis Yields of Prenylated Flavonoids

Starting FlavonoidPrenylated Product(s)Yield (%)Reference
Chrysin8-Prenylchrysin & 6-Prenylchrysin31[3]
QuercetinMixture of prenylated products23[3]
Fisetin5'-Prenylfisetin & other isomers29[3]
Naringenin8-Prenylnaringenin & 6-Prenylnaringenin36[3]
Genistein6-Prenylgenistein25[3]

Conditions: Flavonoid (1 mol equiv), 3-methyl-2-buten-1-ol (4 mol equiv), and dry ZnCl₂ (4 mol equiv) in ethyl acetate at 40°C.[3]

Visualizations

Experimental & Logic Flow Diagrams

G General Workflow for Prenylated Flavonoid Synthesis A Starting Materials (Substituted Acetophenone & Benzaldehyde) B Claisen-Schmidt Condensation A->B Base (e.g., NaOH) C Chalcone Intermediate B->C D Cyclization C->D Acid or Base Catalyst E Flavonoid Scaffold D->E F Prenylation Reaction (e.g., with Prenyl Bromide or Prenyl Alcohol + Catalyst) E->F G Crude Prenylated Flavonoid (Mixture of Isomers) F->G H Purification (Chromatography) G->H I Isolated Prenylated Flavonoid H->I

Caption: General workflow for the synthesis of prenylated flavonoids.

G Troubleshooting Decision Tree for Low Yield start Low or No Yield? check_reagents Check Purity/Activity of Reagents & Catalyst start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Solution: Replace/Purify Reagents reagents_ok->replace_reagents No check_conditions Review Reaction Conditions (Temp, Solvent, Time) reagents_ok->check_conditions Yes replace_reagents->start Re-run conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Solution: Screen Conditions (Small-Scale Trials) conditions_ok->optimize_conditions No check_atmosphere Was Inert Atmosphere Used? conditions_ok->check_atmosphere Yes optimize_conditions->start Re-run use_inert Solution: Repeat Under N2 or Ar check_atmosphere->use_inert No end_node Yield Improved check_atmosphere->end_node Yes use_inert->start Re-run

Caption: A decision tree for troubleshooting low-yield reactions.

G Controlling C- vs. O-Prenylation Pathways cluster_0 Reaction Input cluster_1 Reaction Pathways cluster_2 Control Strategies Flavonoid Flavonoid Scaffold (with -OH groups) C_Alk C-Prenylation (Desired Product) Flavonoid->C_Alk O_Alk O-Prenylation (Side Product) Flavonoid->O_Alk Prenyl_Source Prenylating Agent Prenyl_Source->C_Alk Prenyl_Source->O_Alk Rearrange Claisen Rearrangement O_Alk->Rearrange Input for Lewis Lewis Acid Catalyst (e.g., ZnCl2) Lewis->C_Alk Favors Protect Protect -OH Groups Protect->C_Alk Enables Protect->O_Alk Blocks Rearrange->C_Alk Converts to

Caption: Key strategies influencing C- vs. O-prenylation outcomes.

Key Experimental Protocols

Protocol 1: General Procedure for Claisen-Schmidt Condensation (Chalcone Formation)

This protocol describes the formation of the chalcone backbone, a common precursor for many flavonoids.[1]

  • Dissolution: Dissolve the substituted acetophenone (1 equivalent) in a suitable solvent (e.g., ethanol or methanol) in a round-bottom flask.

  • Base Addition: Add an aqueous solution of a strong base (e.g., NaOH, KOH, 2-4 equivalents) to the reaction mixture.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Aldehyde Addition: Slowly add the substituted benzaldehyde (1 equivalent), dissolved in a small amount of the reaction solvent, to the cooled mixture with constant, vigorous stirring.

  • Reaction: Allow the reaction to stir at room temperature. The reaction time can vary from several hours to overnight.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) until the pH is ~7.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude chalcone by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Lewis Acid-Catalyzed C-Prenylation

This protocol provides a general method for the direct C-prenylation of a flavonoid scaffold using a Lewis acid catalyst.[3]

  • Setup: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the flavonoid starting material (1 mol equivalent) and the dry Lewis acid catalyst (e.g., ZnCl₂, 4 mol equivalents).

  • Dissolution: Add a suitable dry solvent (e.g., ethyl acetate, 100 mL for a 1 mmol scale reaction) and stir until the solids are dissolved.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 40°C).

  • Prenyl Source Addition: In a separate flask, dissolve the prenylating agent (e.g., 3-methyl-2-buten-1-ol, 4 mol equivalents) in a small amount of the same dry solvent (e.g., 10 mL). Add this solution dropwise to the reaction mixture over a period of 1 hour with vigorous stirring.

  • Reaction: Allow the reaction to stir at the set temperature. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, cool the mixture to room temperature and quench the reaction by slowly adding a dilute acid (e.g., 1M HCl) or a saturated solution of a chelating agent (e.g., EDTA).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Washing & Drying: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to separate the desired prenylated flavonoid(s) from starting material and byproducts.

References

Technical Support Center: (2S)-7,4'-dihydroxy-3'-prenylflavan Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the isolation of (2S)-7,4'-dihydroxy-3'-prenylflavan, with a particular focus on improving low yields.

Troubleshooting Guide: Overcoming Low Yield

Low recovery of the target compound is a common issue in natural product isolation. This guide addresses specific problems that can lead to diminished yields during the extraction and purification phases.

Phase 1: Extraction

Question: My crude extract shows very low concentrations of the target flavan. What are the likely causes and solutions?

Answer: Low yield during the initial extraction phase can stem from several factors related to the plant material, solvent choice, and extraction conditions.[1]

  • Suboptimal Solvent Polarity: The prenyl group on the flavan structure makes it less polar than its non-prenylated counterparts. Using a highly polar solvent system (e.g., high-percentage water mixtures) may result in poor extraction efficiency.

    • Solution: Screen a range of solvents with varying polarities. Start with moderately polar solvents like 70-80% ethanol or methanol and test less polar options such as acetone or ethyl acetate.[1][2] An optimal balance is key, as excessively non-polar solvents may fail to extract the dihydroxy-flavan structure efficiently.

  • Incorrect Solid-to-Liquid Ratio: An insufficient volume of solvent will not fully penetrate the plant matrix, leading to incomplete extraction.[1][3]

    • Solution: Optimize the solid-to-liquid ratio. Common starting points are 1:20 or 1:30 (w/v).[1][4] Test different ratios to find the point where yield plateaus.

  • Inadequate Particle Size: Large plant material particles have a reduced surface area, which limits solvent interaction and diffusion.[1] Conversely, an extremely fine powder can clump and impede solvent penetration.

    • Solution: Grind the dried plant material to a uniform, fine powder, ideally between 40-60 mesh, to ensure maximal surface area for extraction.[1]

  • Degradation During Extraction: Flavonoids can be sensitive to heat, light, and pH.[1][4]

    • Solution:

      • Temperature Control: While elevated temperatures can improve solubility, excessive heat (>70°C) may degrade the flavan.[4] For methods like ultrasound-assisted extraction (UAE), maintain a temperature below 60°C.[1][4] For heat-sensitive compounds, consider room temperature maceration or non-thermal extraction techniques.[1]

      • pH Management: Extreme pH levels can alter flavonoid structure. Slightly acidic conditions, often achieved by adding a small amount of formic or acetic acid to the solvent, can improve stability and extraction efficiency.[5][6]

      • Light and Air Protection: Flavonoids can oxidize when exposed to light and air.[1] Conduct extractions in amber glassware or protect vessels from light and consider flushing with nitrogen or argon to minimize oxidative degradation.[1]

Phase 2: Purification (Column Chromatography)

Question: I am losing a significant amount of the compound during column chromatography. How can I prevent this?

Answer: Loss during chromatographic purification is often due to irreversible adsorption onto the stationary phase or poor separation from closely related compounds.

  • Irreversible Adsorption: The hydroxyl groups on the flavan can bind strongly to the polar silica gel stationary phase, preventing elution.

    • Solution:

      • Deactivate Silica: Before loading the sample, wash the silica gel column with the initial, least polar mobile phase to remove any highly active sites.

      • Modify Mobile Phase: Adding a small amount of a competitive polar modifier, like acetic or formic acid, to the mobile phase can reduce tailing and prevent irreversible binding by protonating the silanol groups on the silica surface and the hydroxyl groups on the flavan.[5]

  • Poor Separation: Co-elution with other structurally similar flavonoids or impurities can lead to mixed fractions and an apparent loss of pure compound.

    • Solution:

      • Optimize Gradient Elution: Use a shallow, gradual gradient instead of large, stepwise increases in polarity. This improves resolution between compounds with similar polarities.[4] Start with a non-polar solvent (e.g., hexane or chloroform) and gradually introduce a more polar solvent (e.g., ethyl acetate or methanol).[4]

      • Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase. Reversed-phase chromatography on C18 or C8 columns is highly effective for separating flavonoids and is less prone to irreversible adsorption.[5][7][8] Polyamide and Sephadex LH-20 are also commonly used for flavonoid separation.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best extraction technique for this compound? A1: There is no single "best" method, as the choice depends on available equipment and scale. However, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often preferred over traditional methods like maceration or Soxhlet extraction.[10] These methods offer reduced extraction times, lower solvent consumption, and can often be performed at lower temperatures, which helps prevent thermal degradation of the target compound.[1][6]

Q2: How can I monitor the success of my extraction and purification steps? A2: Thin Layer Chromatography (TLC) is an indispensable tool for rapid, qualitative analysis. Use TLC to check your crude extract for the presence of the target compound and to monitor the fractions collected during column chromatography.[4] For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) coupled with a UV or MS detector is the standard method.[7][11]

Q3: My isolated compound is an oil and won't crystallize. What should I do? A3: The presence of minor impurities can often inhibit crystallization. Re-purifying the compound using preparative HPLC or a different column chromatography system may be necessary. If the compound is pure but remains an oil, try different solvent systems for crystallization (e.g., hexane/ethyl acetate, chloroform/methanol) or attempt to precipitate it as an amorphous powder by dissolving it in a minimal amount of a good solvent (like methanol) and adding it dropwise to a large volume of a poor solvent (like cold water or hexane) with vigorous stirring.

Q4: Can I use reversed-phase chromatography for the primary purification step? A4: Yes. For many flavonoids, reversed-phase (RP) chromatography using a C18-bonded silica column is an excellent choice for both analytical and preparative separations.[8] It separates compounds based on hydrophobicity and can provide better peak shape and recovery for phenolic compounds compared to normal-phase silica gel.[5] A typical mobile phase would be a gradient of water (often with 0.1% formic acid) and methanol or acetonitrile.[5][8]

Data Presentation: Optimizing Extraction Parameters

The following tables provide illustrative data based on common optimization experiments for flavonoid extraction. Researchers should perform similar experiments to determine the optimal conditions for their specific plant material and setup.

Table 1: Effect of Ethanol Concentration on this compound Yield Conditions: Ultrasound-Assisted Extraction, 60°C, 45 min, 1:30 solid-to-liquid ratio.

Ethanol Concentration (% in water, v/v)Relative Yield (%)Observations
30%45Yield is low; solvent may be too polar.
45%72Improved yield as polarity decreases.[2]
60%88Further improvement in yield.
80% 100 Optimal yield achieved.
95%85Yield decreases; solvent may be too non-polar to efficiently extract the dihydroxy-flavan.

Table 2: Effect of Extraction Temperature on this compound Yield Conditions: Ultrasound-Assisted Extraction, 80% Ethanol, 45 min, 1:30 solid-to-liquid ratio.

Temperature (°C)Relative Yield (%)Observations
4075Lower temperature results in lower extraction efficiency.
5094Significant increase in yield.[4]
60 100 Optimal balance of solubility and stability. [4]
7098Minimal increase in yield, potential for degradation increases.
8089Yield decreases, likely due to thermal degradation of the flavan.[1]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: Grind dried and powdered plant material to a 40-60 mesh size.

  • Extraction: Weigh 10 g of the powdered material and place it in a 500 mL Erlenmeyer flask. Add 300 mL of 80% ethanol (a 1:30 solid-to-liquid ratio).[4]

  • Sonication: Place the flask in an ultrasonic bath. Set the temperature to 60°C and the ultrasonic power to 250 W.[4] Extract for 45-60 minutes.[4]

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.[1]

Protocol 2: Silica Gel Column Chromatography Purification
  • Column Packing: Prepare a slurry of silica gel (200-300 mesh) in 100% chloroform (or hexane). Pour the slurry into a glass column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent (e.g., dichloromethane). Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.[4]

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% chloroform). Gradually increase the solvent polarity using a stepwise or linear gradient by adding increasing amounts of a polar solvent like ethyl acetate or methanol (e.g., Chloroform:Methanol 99:1, 98:2, 95:5, etc.).[4]

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Fraction Analysis: Monitor the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., Chloroform:Methanol 95:5). Visualize the spots under UV light (254 nm and 365 nm) and/or by staining.

  • Pooling and Concentration: Combine the fractions that contain the pure target compound and concentrate them using a rotary evaporator to yield the isolated this compound.

Visualizations

Experimental and Troubleshooting Workflows

G cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Logic A Plant Material (Dried, Powdered) B Ultrasound-Assisted Extraction (80% EtOH, 60°C) A->B C Filtration & Concentration (Rotary Evaporation) B->C D Crude Extract C->D E Silica Gel Column Chromatography (Gradient Elution) D->E F Fraction Collection & TLC Analysis E->F G Pooling of Pure Fractions F->G H Solvent Evaporation G->H I Pure this compound H->I T1 Low Yield After Isolation T2 Check Crude Extract (TLC/HPLC) T1->T2 T3 Low Concentration in Crude? T2->T3 T4 Optimize Extraction: - Solvent Polarity - Temp & Time - Solid/Liquid Ratio T3->T4 Yes T5 Significant Loss During Column? T3->T5 No T7 Re-run Isolation T4->T7 T6 Optimize Chromatography: - Use Shallow Gradient - Modify Mobile Phase (Acid) - Try Reversed-Phase (C18) T5->T6 Yes T6->T7

Caption: General experimental workflow for isolation and a logical troubleshooting guide for addressing low yield.

Potential Mechanism of Action

This compound has demonstrated anti-inflammatory activity by reducing nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[12] The diagram below illustrates a simplified signaling pathway involved in this process.

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) (Pro-inflammatory Mediator) iNOS_protein->NO Compound This compound Compound->Inhibition

Caption: Simplified LPS-induced nitric oxide (NO) signaling pathway in macrophages, a potential target for the anti-inflammatory action of this compound.

References

Technical Support Center: Optimizing HPLC Separation of Flavan Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of flavan isomers.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for separating flavan isomers?

A good starting point is to use a reversed-phase C18 column with gradient elution.[1] A typical mobile phase consists of water with 0.1% formic acid as solvent A and acetonitrile as solvent B.[1][2] The formic acid helps to improve peak shape by ensuring the flavan isomers are in a single ionic state.

Q2: I am trying to separate flavan enantiomers, but they always co-elute. Why is this happening?

Standard reversed-phase columns, like C18, are not capable of separating enantiomers, which are non-superimposable mirror images of each other. To separate enantiomers, a chiral stationary phase (CSP) is required.[2][3][4][5][6][7] You will need to screen various chiral columns to find one that provides the necessary selectivity for your specific flavan enantiomers.[2]

Q3: Can I use methanol instead of acetonitrile as the organic solvent in my mobile phase?

Yes, methanol can be used as the organic solvent. However, acetonitrile often provides better separation efficiency and sharper peak shapes for flavonoids due to its lower viscosity.[1][2] If you are experiencing poor resolution with methanol, switching to acetonitrile is a recommended troubleshooting step.

Q4: Why is my baseline noisy?

A noisy baseline can be caused by several factors, including:

  • Air bubbles in the pump or detector.

  • Contaminated mobile phase or a column that needs cleaning.

  • A failing detector lamp.

  • Leaks in the system.[1]

Systematically checking each of these potential sources will help identify and resolve the issue.

Q5: My peak areas are not reproducible. What could be the cause?

Poor reproducibility of peak areas can stem from:

  • Inconsistent injection volumes, which may indicate an issue with the autosampler.[1]

  • Leaks in the system.

  • Inadequate column equilibration between injections.

  • Sample degradation.[2]

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of Flavan Isomers

Question: My flavan isomer peaks are not separating, leading to poor resolution or complete co-elution. What should I do?

Answer: Poor resolution is a common challenge when separating structurally similar isomers. A systematic optimization of your chromatographic conditions is key to enhancing the subtle differences in their physicochemical properties.

Initial System Checks:

  • Column Health: An old or contaminated column can cause peak broadening and loss of resolution. Evaluate the column's performance with a standard.[1]

  • System Suitability: Ensure your HPLC system is functioning correctly by performing a system suitability test with a known standard mixture.[1]

Optimization Strategies:

  • Mobile Phase Composition: The mobile phase is a critical factor in achieving selectivity for isomers.[1]

    • Organic Solvent: Acetonitrile often yields better separation efficiency for flavonoids compared to methanol. Try adjusting the percentage of the organic solvent in small increments (e.g., 2-5%). In reversed-phase HPLC, decreasing the organic solvent content will generally increase retention time and may improve resolution.[1]

    • pH: Adding a small amount of acid, like 0.1% formic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of phenolic hydroxyl groups.[2][3]

  • Flow Rate: Lowering the flow rate increases the interaction time between the isomers and the stationary phase, which can lead to improved separation of closely eluting peaks.[1] Be aware that this will also increase the total run time.[1]

  • Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the column temperature (e.g., to 30-40°C) can sometimes improve peak efficiency and resolution.[2][8] However, for some isomers, a lower temperature may enhance separation.[2][9]

Data Presentation: Effect of Column Temperature on Resolution

Isomer PairResolution (Rs) at 30°CResolution (Rs) at 40°CResolution (Rs) at 50°C
Orientin / Isoorientin1.451.581.52
Vitexin / Isovitexin1.621.751.68
Rutin / Quercetin-3-O-robinobioside1.381.511.46

A resolution value (Rs) greater than 1.5 is generally considered baseline separation.[8]

Logical Relationship: Troubleshooting Poor Resolution

G A Poor Resolution or Co-elution B Check System Suitability A->B C Evaluate Column Health A->C D Optimize Mobile Phase A->D H Resolution Improved B->H C->H E Adjust Flow Rate D->E D->H F Modify Column Temperature E->F E->H G Consider Alternative Stationary Phase F->G F->H G->H

Caption: A logical workflow for troubleshooting poor resolution of flavan isomers.

Issue 2: Peak Tailing

Question: My flavan isomer peaks are tailing. How can I improve the peak shape?

Answer: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, or by issues with the HPLC system itself.

Potential Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica backbone of C18 columns can interact with the hydroxyl groups of flavonoids, causing peak tailing.[10][11][12][13]

    • Solution: Lowering the mobile phase pH (e.g., to 2.5-3.5) with an acid modifier like formic or acetic acid can suppress the ionization of silanols and reduce these interactions.[2] Using a modern, end-capped column or a column with a base-deactivated stationary phase is also highly effective.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][2]

    • Solution: Try reducing the injection volume or diluting the sample.[2]

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[1][2]

  • Column Contamination or Degradation: Contaminants from previous injections or degradation of the stationary phase can create active sites that cause tailing.[2]

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[2]

Experimental Workflow: Diagnosing Peak Tailing

G A Peak Tailing Observed B Are all peaks tailing? A->B C Systemic Issue (e.g., column void, extra-column volume) B->C Yes D Analyte-Specific Issue B->D No H Peak Shape Improved C->H E Optimize Mobile Phase (Adjust pH to 2.5-3.5) D->E F Evaluate Column (Use end-capped column, clean or replace) E->F E->H G Check Sample and Injection (Dilute sample, use weak injection solvent) F->G F->H G->H

Caption: A step-by-step workflow for diagnosing and resolving peak tailing.

Issue 3: Inconsistent Retention Times

Question: I am observing inconsistent retention times for my flavan isomers between injections. What could be the cause?

Answer: Stable retention times are crucial for reliable peak identification and quantification. Fluctuations often point to a lack of system equilibrium or hardware issues.

Potential Causes and Solutions:

  • Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase before each injection, especially when using a gradient.

    • Solution: Ensure a sufficient equilibration time is included at the end of your gradient method.

  • Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or the evaporation of the more volatile organic solvent can lead to retention time shifts.[1]

    • Solution: Prepare mobile phases fresh daily and keep the solvent reservoirs capped.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.[1]

    • Solution: Use a thermostatted column compartment to maintain a consistent temperature.[1]

  • Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause an inconsistent flow rate.[1]

    • Solution: Perform regular pump maintenance. Check for leaks and ensure the pump is delivering a steady flow.[1]

Experimental Protocols

General Protocol for Reversed-Phase HPLC Separation of Flavan Isomers

This protocol provides a robust starting point for developing a separation method for many common flavan isomers.[1]

  • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][8]

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.[1][8]

    • Solvent B: Acetonitrile.[1][8]

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-40 min: Gradient from 10% to 40% B

    • 40-45 min: Gradient from 40% to 10% B

    • 45-50 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.[1][8]

  • Column Temperature: 40°C.[1][8]

  • Detection: Diode-array detector (DAD) monitoring at 280 nm and 360 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).[1]

Experimental Workflow: HPLC Analysis of Flavan Isomers

G A Sample Preparation (Dissolve in initial mobile phase) B HPLC System Setup (Column, Mobile Phase, Gradient, etc.) A->B C Column Equilibration B->C D Sample Injection C->D E Chromatographic Separation D->E F Data Acquisition (DAD at 280 & 360 nm) E->F G Data Analysis (Peak Integration and Quantification) F->G

Caption: General experimental workflow for HPLC analysis of flavan isomers.

References

Technical Support Center: (2S)-7,4'-dihydroxy-3'-prenylflavan Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2S)-7,4'-dihydroxy-3'-prenylflavan and other prenylated flavonoids in cell viability assays.

Troubleshooting Guides

This section provides solutions to common problems encountered during cell viability experiments with this compound in a question-and-answer format.

Issue 1: Unexpected Increase in Cell Viability with Tetrazolium-Based Assays (MTT, XTT, CCK-8)

Question: My MTT/XTT/CCK-8 assay results show an increase in cell viability at higher concentrations of this compound, which contradicts visual inspection of the cells under a microscope. What could be the cause?

Answer: This is a common artifact observed with flavonoids and other antioxidant compounds.[1] Due to their reducing properties, flavonoids can directly reduce tetrazolium salts (like MTT, XTT, and the WST-8 in CCK-8 kits) to formazan in a cell-free system.[1][2] This leads to a false-positive signal, suggesting higher metabolic activity and cell viability than is actually present.

Troubleshooting Workflow

A Unexpected increase in viability with MTT/XTT/CCK-8 B Hypothesis: Direct reduction of tetrazolium salt by the compound A->B C Experiment: Cell-free control B->C D Add compound to media without cells C->D E Add MTT/XTT/CCK-8 reagent D->E F Incubate and measure absorbance E->F G Result: Color change observed? F->G H Yes: Hypothesis confirmed G->H Yes I No: Investigate other causes (e.g., contamination, compound precipitation) G->I No J Solution: Use an alternative assay (e.g., SRB, ATP-based) H->J

Caption: Troubleshooting workflow for false positives in tetrazolium assays.

Issue 2: Compound Precipitation in Culture Medium

Question: I observe a cloudy or crystalline precipitate in my cell culture wells after adding this compound. Is this contamination?

Answer: Not necessarily. While turbidity can indicate microbial contamination, hydrophobic compounds like many prenylated flavonoids can precipitate in aqueous solutions like cell culture media, especially at higher concentrations.[3]

To distinguish between precipitation and contamination:

  • Microscopic Examination: Observe the wells under a microscope. Microbial contamination will appear as small, motile particles (bacteria) or budding yeast, whereas compound precipitate often looks like non-motile amorphous or crystalline structures.[3]

  • Cell-Free Control: Add the compound to cell-free media and incubate under the same conditions. If a precipitate forms, it is likely due to the compound's limited solubility.[3]

Issue 3: Autofluorescence Interfering with Fluorescent Assays

Question: I am using a fluorescence-based viability assay and see high background fluorescence in the wells treated with the flavonoid, even in my no-dye controls. Why is this happening?

Answer: Many flavonoids are naturally autofluorescent, often emitting light in the green spectrum.[3] This intrinsic fluorescence can interfere with assays that rely on fluorescent readouts. It is crucial to include a control group of cells treated with the compound but without the fluorescent assay reagent to quantify the compound's autofluorescence.

Frequently Asked Questions (FAQs)

Q1: What is a reliable alternative to MTT/XTT assays for this compound?

A1: The Sulforhodamine B (SRB) assay is a highly recommended alternative.[1] It is a colorimetric assay that measures total protein content, which is proportional to cell number, and is not affected by the reducing properties of flavonoids.[1][3] Another excellent option is an ATP-based luminescent assay (e.g., CellTiter-Glo®), which quantifies ATP as a marker of metabolically active cells.[3]

Q2: What is the expected cytotoxic concentration of this compound?

A2: The bioactivity of this compound can vary depending on the cell line and the endpoint being measured. For its anti-inflammatory activity in RAW264.7 cells, an IC50 of 28.4 μM has been reported.[4] Cytotoxicity IC50 values for other prenylated flavonoids in cancer cell lines typically range from low micromolar to over 100 µM.[5][6] It is recommended to perform a dose-response study starting from a low micromolar range up to 100-200 µM to determine the IC50 in your specific cell model.

Q3: How should I prepare this compound for cell-based assays?

A3: Like most flavonoids, this compound is likely to have poor water solubility. It should be dissolved in an organic solvent like DMSO to create a high-concentration stock solution. Subsequently, this stock solution can be diluted in cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture wells is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q4: Are there specific signaling pathways affected by prenylated flavonoids that I should be aware of?

A4: Yes, prenylated flavonoids are known to modulate various signaling pathways. For instance, a closely related compound, (2S)-7,4'-dihydroxy-8-prenylflavan, has been shown to stimulate adipogenesis and glucose uptake through the p38 MAPK pathway.[7] Other prenylated flavonoids have been reported to activate the p38/MAPK pathway, leading to apoptosis in cancer cells.[8]

p38 MAPK Signaling Pathway

Compound (2S)-7,4'-dihydroxy- 3'-prenylflavan MAPKKK MAPKKK (e.g., ASK1, TAK1) Compound->MAPKKK activates Stress Cellular Stress Stress->MAPKKK activates MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors phosphorylates CellularResponse Cellular Response (Apoptosis, Inflammation, Differentiation) TranscriptionFactors->CellularResponse regulates

Caption: Activation of the p38 MAPK pathway by cellular stress or compounds.

Data Presentation

Table 1: Comparison of IC50 Values of Prenylated Flavonoids in Different Assays

CompoundCell LineAssayIC50 (µM)ObservationReference
QuercetinProstate CancerAlamar Blue55.1Overestimation of viability[2]
QuercetinProstate CancerTrypan Blue39.1More accurate viability[2]
KaempferideProstate CancerAlamar Blue30.1Overestimation of viability[2]
KaempferideProstate CancerTrypan Blue19.8More accurate viability[2]
XanthohumolMCF-7Proliferation13.3 (2-day)Dose-dependent inhibition[5]
XanthohumolA-2780Proliferation0.52 (2-day)High antiproliferative activity[5]
This compoundRAW264.7NO Production28.4Anti-inflammatory activity[4]

Table 2: Summary of Alternative Cell Viability Assays for Flavonoids

AssayPrincipleAdvantagesDisadvantages
Sulforhodamine B (SRB) Stains total cellular protein.Not affected by compound's reducing potential; simple, sensitive, and cost-effective.Requires cell fixation, which kills the cells.
ATP-based Luminescent Assays Measures ATP levels as an indicator of metabolically active cells.High sensitivity; not generally affected by flavonoid interference.Reagents can be more expensive; requires a luminometer.
Trypan Blue Exclusion Dye exclusion by viable cells with intact membranes.Direct measure of cell membrane integrity; inexpensive.Manual counting can be subjective and time-consuming; not high-throughput.

Experimental Protocols

Protocol 1: Sulforhodamine B (SRB) Assay

This protocol is adapted from established methods for assessing cytotoxicity.[3][9][10][11]

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach for 24 hours.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include untreated and vehicle (e.g., DMSO) controls. Incubate for the desired exposure time (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB. Air dry the plates completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plates on a shaker for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein and thus to the cell number.

References

Technical Support Center: Minimizing Off-Target Effects of Prenylated Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical resource hub for researchers, scientists, and drug development professionals. This center provides targeted guidance to address common experimental challenges in minimizing the off-target effects of prenylated flavonoids.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the off-target effects of prenylated flavonoids.

Q1: What are the primary causes of off-target effects with prenylated flavonoids?

A: The primary causes of off-target effects with prenylated flavonoids stem from their unique structural features. The addition of a lipophilic prenyl group to the flavonoid backbone increases the molecule's affinity for biological membranes.[1][2][3] This can lead to non-specific interactions with membrane proteins and lipids, altering membrane properties and triggering unintended signaling pathways.[4] Furthermore, like many natural products, prenylated flavonoids can interact with multiple cellular targets, a phenomenon known as polypharmacology.[5]

Q2: How does the prenyl group contribute to both desired bioactivity and off-target effects?

A: The prenyl group often enhances the desired biological activity of flavonoids by increasing their lipophilicity.[2][3] This improved lipophilicity can facilitate better interaction with protein targets and cellular membranes.[1][6] However, this same characteristic is a double-edged sword, as the increased affinity for lipid bilayers can lead to non-specific membrane-related effects that are independent of the intended protein target.[4]

Q3: What are the common off-target signaling pathways affected by prenylated flavonoids?

A: Due to their structural diversity, prenylated flavonoids can interact with a wide range of signaling pathways. Common off-target effects can involve modulation of pathways regulated by protein kinases, nuclear receptors, and ion channels. Their antioxidant properties can also lead to broad effects on cellular redox signaling. It is crucial to experimentally validate the specific pathways affected by the compound of interest.

Q4: Can computational methods predict the off-target effects of prenylated flavonoids?

A: Yes, computational approaches are valuable tools for predicting potential off-target effects. Techniques like shape-similarity screening and molecular docking can identify potential unintended binding partners for a given prenylated flavonoid by comparing its structure to known ligands of various proteins.[7][8] These in silico methods can help prioritize experimental validation of potential off-targets.[9][10]

Troubleshooting Guides

This guide provides solutions to specific experimental problems you may encounter.

Problem Possible Causes Solutions
Inconsistent results in cell-based assays. 1. High lipophilicity of the prenylated flavonoid causing aggregation in aqueous media. 2. Non-specific membrane perturbation affecting cell health and signaling.[4] 3. Interaction with components of the cell culture medium.1. Optimize Formulation: Use a suitable solubilizing agent (e.g., DMSO, cyclodextrins) and ensure the final concentration in the medium is below the solubility limit. 2. Control for Membrane Effects: Include control experiments with structurally related compounds that have different lipophilicity profiles. Use cell-free assays to confirm direct target engagement. 3. Test for Medium Interaction: Incubate the compound in the medium for the duration of the experiment and then test its integrity and concentration.
Discrepancy between in vitro and in vivo efficacy. 1. Poor pharmacokinetic properties (e.g., low absorption, rapid metabolism). 2. High plasma protein binding reducing the free concentration of the compound. 3. Off-target effects in vivo leading to unexpected toxicity or compensatory mechanisms.1. Pharmacokinetic Profiling: Conduct early-stage pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME). 2. Measure Plasma Protein Binding: Determine the extent of binding to plasma proteins to understand the free fraction available for target engagement. 3. In Vivo Target Engagement Studies: Use techniques like positron emission tomography (PET) or tissue biopsy to confirm that the compound is reaching and binding to its intended target in the animal model.
Difficulty in identifying the direct molecular target. 1. The observed phenotype is a result of off-target or downstream effects. 2. The compound has multiple targets with similar binding affinities.[5]1. Target Identification Techniques: Employ methods such as affinity chromatography, activity-based protein profiling (ABPP), or drug affinity responsive target stability (DARTS) to pull down binding partners.[11] 2. Computational Target Prediction: Use in silico tools to predict potential targets and guide experimental validation.[7][8] 3. Validate with Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to validate that the observed phenotype is dependent on the identified target.
Observed cellular effect does not correlate with enzymatic inhibition in a cell-free assay. 1. The compound is acting on a downstream component of the signaling pathway in the cell. 2. The compound's activity is dependent on a specific cellular environment (e.g., redox state, presence of co-factors).1. Pathway Analysis: Use phosphoproteomics, transcriptomics, or other 'omics' approaches to map the signaling pathways affected by the compound in cells. 2. Reconstituted Systems: If possible, use more complex in vitro systems that mimic the cellular environment more closely.

Data Summary

The following table summarizes key parameters for consideration when aiming to minimize off-target effects. The values are illustrative and will vary depending on the specific prenylated flavonoid and the biological system under investigation.

Parameter Significance for Off-Target Effects Illustrative Desirable Range Illustrative Undesirable Range
LogP (Lipophilicity) Higher LogP can lead to increased non-specific membrane interactions.[2][3]1 - 3> 5
Promiscuity Score (Computational) A higher score suggests potential interaction with multiple targets.LowHigh
Cellular Thermal Shift Assay (CETSA) EC50 Ratio (Target vs. Off-Target) A high ratio indicates greater selectivity for the intended target.> 10< 2
Kinase Inhibitor Selectivity Score (S-Score) For kinase inhibitors, a lower S-score indicates higher selectivity.S(10) < 0.05S(10) > 0.2

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is to verify the direct binding of a prenylated flavonoid to its intended target protein in a cellular context.

  • Objective: To determine if the prenylated flavonoid stabilizes its target protein against thermal denaturation.

  • Materials:

    • Cells expressing the target protein

    • Prenylated flavonoid stock solution

    • DMSO (vehicle control)

    • Phosphate-buffered saline (PBS)

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • PCR tubes or strips

    • Thermal cycler

    • Equipment for protein quantification (e.g., Western blot apparatus, antibodies for the target protein and a loading control)

  • Methodology:

    • Cell Treatment: Treat cultured cells with the prenylated flavonoid at various concentrations. Include a vehicle control (DMSO).

    • Harvesting: After the incubation period, wash the cells with PBS and harvest them.

    • Lysate Preparation: Resuspend the cell pellet in lysis buffer and lyse the cells by freeze-thaw cycles.

    • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

    • Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

    • Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining by Western blotting.

    • Data Interpretation: Increased thermal stability of the target protein in the presence of the prenylated flavonoid (i.e., more protein remains in the supernatant at higher temperatures) indicates direct binding.

Visualizations

experimental_workflow cluster_computational In Silico Analysis cluster_invitro In Vitro Validation cluster_cellular Cellular Phenotyping comp_screen Computational Screening (Docking, Shape-Similarity) target_pred Off-Target Prediction comp_screen->target_pred Identify potential off-targets cell_free Cell-Free Assays (e.g., Enzymatic Assays) target_pred->cell_free Guide experimental validation cetsa Cell-Based Target Engagement (e.g., CETSA) cell_free->cetsa Confirm direct binding pheno_assay Phenotypic Assays cetsa->pheno_assay Correlate binding with function pathway_analysis Pathway Analysis ('Omics) pheno_assay->pathway_analysis Elucidate mechanism

Caption: Workflow for identifying and validating off-target effects.

signaling_pathway cluster_target On-Target Pathway cluster_off_target Off-Target Pathway PF Prenylated Flavonoid Target Intended Target (e.g., Kinase A) PF->Target Binds and modulates OffTarget Off-Target (e.g., Kinase B) PF->OffTarget Binds and modulates Membrane Membrane Perturbation PF->Membrane Intercalates/Interacts Downstream1 Downstream Effector 1 Target->Downstream1 Response1 Desired Biological Response Downstream1->Response1 Downstream2 Downstream Effector 2 OffTarget->Downstream2 Response2 Undesired Side Effect Downstream2->Response2 Membrane_Response Non-specific Cellular Stress Membrane->Membrane_Response

Caption: On-target vs. off-target pathways of prenylated flavonoids.

References

Technical Support Center: Accurate Quantification of (2S)-7,4'-dihydroxy-3'-prenylflavan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the accuracy of (2S)-7,4'-dihydroxy-3'-prenylflavan quantification. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for the quantification of this compound?

A1: The most common and reliable methods for the quantification of flavonoids, including this compound, are High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] HPLC-DAD/PDA is a robust technique for routine analysis, while LC-MS offers higher sensitivity and selectivity, which is particularly useful for complex matrices or low concentrations of the analyte.[2][4]

Q2: What are some of the major challenges in quantifying prenylated flavonoids like this compound?

A2: Prenylated flavonoids can present unique challenges during quantification. One significant issue is their potential for instability, including isomerization.[5] For instance, prenylchalcones can isomerize into the corresponding flavanones, which can affect the accuracy of quantification if not properly controlled.[5] Additionally, like other flavonoids, they can be susceptible to degradation under certain pH, light, and temperature conditions. The lack of commercially available standards for every specific prenylated flavonoid can also be a limiting factor.[3]

Q3: How can I ensure the stability of this compound during sample preparation and analysis?

A3: To ensure the stability of this compound, it is crucial to control several factors. Use of acidified mobile phases (e.g., with 0.1% formic acid or acetic acid) in reversed-phase HPLC can help to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and potentially improved stability.[1] Samples should be protected from light and kept at low temperatures to minimize degradation. For prenylated flavonoids that are prone to isomerization, it is important to carefully control the pH and temperature of the extraction and analytical solutions.[5]

Q4: What are the optimal storage conditions for this compound standards and samples?

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC or LC-MS analysis of this compound.

IssuePossible CausesSuggested Solutions
Poor Peak Shape (Tailing or Fronting) - Secondary interactions between the analyte and the stationary phase.- Column overload.- Inappropriate mobile phase pH.- Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions.[1]- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Poor Peak Resolution - Inadequate separation from other matrix components.- Suboptimal mobile phase composition or gradient.- Optimize the mobile phase gradient to improve separation.[1]- Experiment with different organic modifiers (e.g., acetonitrile vs. methanol).[1]- Consider using a column with a different selectivity.
Inconsistent Retention Times - Fluctuations in pump pressure or flow rate.- Changes in mobile phase composition.- Column temperature variations.- Ensure the HPLC system is properly maintained and the pump is delivering a consistent flow.[6][7]- Prepare fresh mobile phase daily and ensure proper mixing and degassing.[8]- Use a column oven to maintain a constant temperature.
Baseline Noise or Drift - Air bubbles in the detector.- Contaminated mobile phase or column.- Detector lamp nearing the end of its life.- Degas the mobile phase thoroughly.[8]- Flush the column with a strong solvent to remove contaminants.- Replace the detector lamp if necessary.
Low Sensitivity - Suboptimal detection wavelength.- Low concentration of the analyte in the sample.- Poor ionization efficiency (in LC-MS).- Determine the optimal detection wavelength for this compound using a DAD/PDA detector (typically around 280 nm for flavans).[1]- Implement a sample concentration step (e.g., solid-phase extraction).- Optimize the MS source parameters (e.g., capillary voltage, gas flow, temperature).[9]

Experimental Protocols

General Protocol for Quantification of this compound by HPLC-DAD

This protocol provides a general framework. Optimization may be required based on the specific sample matrix and instrumentation.

1. Standard Preparation:

  • Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol or ethanol).
  • Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Sample Preparation (from a plant matrix):

  • Extraction: Extract a known amount of the powdered plant material with a suitable solvent (e.g., 70% ethanol) using techniques like sonication or shaking.[10]
  • Filtration: Filter the extract to remove particulate matter.
  • Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient elution is typically used.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B; followed by a wash and re-equilibration step.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10-20 µL.
  • Detection: DAD/PDA detector, monitoring at the wavelength of maximum absorbance for the analyte (e.g., ~280 nm).[1]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard against its concentration.
  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Phase cluster_data Data Processing Standard Prepare Standard Solutions HPLC HPLC-DAD Analysis Standard->HPLC Sample Sample Extraction & Filtration Sample->HPLC LCMS LC-MS/MS Analysis (Optional) HPLC->LCMS for higher sensitivity Integration Peak Integration HPLC->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification troubleshooting_workflow cluster_peak_shape Peak Shape Problems cluster_retention Retention Time Issues cluster_baseline Baseline Problems start Identify Chromatographic Issue peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time baseline Noisy or Drifting Baseline? start->baseline check_mobile_phase Check Mobile Phase pH & Composition peak_shape->check_mobile_phase Yes check_column_load Reduce Sample Load check_mobile_phase->check_column_load check_column_health Check Column Health check_column_load->check_column_health end Problem Resolved check_column_health->end check_pump Check Pump & Flow Rate retention_time->check_pump Yes check_temp Check Column Temperature check_pump->check_temp check_mobile_phase_prep Ensure Proper Mobile Phase Preparation check_temp->check_mobile_phase_prep check_mobile_phase_prep->end degas_mobile_phase Degas Mobile Phase baseline->degas_mobile_phase Yes flush_system Flush System & Column degas_mobile_phase->flush_system check_detector Check Detector Lamp flush_system->check_detector check_detector->end

References

Technical Support Center: Method Refinement for Consistent Results with Prenylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in achieving reproducible and reliable results with prenylated compounds. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and biological assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues.

Synthesis & Purification

Q1: My prenylation reaction is resulting in a low yield of the desired C-prenylated product and a significant amount of O-prenylated byproduct. How can I improve the C-alkylation selectivity?

A: Achieving regioselectivity is a common challenge in the synthesis of C-prenylated flavonoids due to the presence of multiple nucleophilic sites.[1] O-alkylation is often kinetically favored, leading to undesired byproducts and complicating purification.[1] Here are several strategies to promote C-alkylation:

  • Choice of Catalyst: Employing a Lewis acid catalyst, such as ZnCl₂, can favor the thermodynamically more stable C-alkylated product.[1]

  • Protecting Groups: Temporarily blocking the more reactive hydroxyl groups with protecting groups can direct the prenylation to a specific carbon position.[1] The choice of protecting group is critical and should be stable under the reaction conditions but easily removable.[1]

  • Reaction Conditions: Optimizing the solvent and temperature can significantly influence the C/O selectivity.[1] Lowering the reaction temperature may increase the selectivity for the thermodynamically favored product.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.[1]

Decision Workflow for Optimizing C-Prenylation

start Low C-Prenylation Yield catalyst Optimize Lewis Acid Catalyst start->catalyst protecting_group Introduce Protecting Groups catalyst->protecting_group conditions Adjust Reaction Conditions (Solvent, Temperature) protecting_group->conditions evaluation Yield & Selectivity Acceptable? conditions->evaluation rearrangement Consider O-Prenylation followed by Claisen/Cope Rearrangement rearrangement->evaluation evaluation->rearrangement No end Successful C-Prenylation evaluation->end Yes

Caption: A decision workflow to improve C-prenylation selectivity.

Q2: I am observing degradation of my prenylated compound during purification on a silica gel column. What is causing this and how can I prevent it?

A: Prenylated compounds can be susceptible to oxidative degradation, and this process can be mediated by silica gel, especially when exposed to air.[2] This can lead to the formation of artifacts and a reduction in the yield of your target compound.[2]

Troubleshooting Compound Degradation During Purification:

Parameter Recommendation Rationale
Stationary Phase Consider alternative stationary phases like alumina or reverse-phase silica (C18).To avoid the catalytic effect of silica gel on oxidation.[2]
Solvent System Use de-gassed solvents and consider adding a small amount of an antioxidant like BHT.To minimize exposure to oxygen during chromatography.
Time Minimize the time the compound spends on the column.The degradation can be rapid, occurring within 30 minutes of exposure.[2]
Atmosphere If possible, run the column under an inert atmosphere (e.g., argon or nitrogen).To prevent air exposure which can facilitate oxidation.[2]
Biological Assays

Q3: I am observing inconsistent results in my cell-based assays with a prenylated flavonoid. What are the likely causes and how can I improve reproducibility?

A: The hydrophobic nature of the prenyl group can lead to poor aqueous solubility, which is a major cause of inconsistent results in biological assays.[3] This can affect the actual concentration of the compound in the culture medium and its availability to the cells. The increased lipophilicity can also impact cell membrane interactions.[3][4]

Strategies for Improving Assay Consistency:

Factor Troubleshooting Step Expected Outcome
Solubility Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final concentration in the assay medium does not exceed the solvent's tolerance by the cells (typically <0.5%). Use a solubilizing agent like cyclodextrin if necessary.[5]Improved compound solubility and more accurate dosing.
Compound Stability Assess the stability of the compound in your assay medium over the time course of the experiment.Ensure that the observed effects are due to the compound itself and not a degradation product.
Cellular Uptake Use imaging-based assays or LC-MS to confirm cellular uptake of the compound.Verify that the compound is reaching its intracellular target.
Positive Controls Include a well-characterized compound with a similar mechanism of action as a positive control.To validate the assay performance and normalize results.

Q4: How can I determine if my protein of interest is being successfully prenylated in an in vitro assay?

A: A common method to assess in vitro protein prenylation is to use a radioactive isoprenoid precursor, such as [³H]farnesyl pyrophosphate (FPP) or [³H]geranylgeranyl pyrophosphate (GGPP), in a reaction with your protein and the appropriate prenyltransferase.[6][7] The incorporation of the radiolabel can then be detected.

Workflow for In Vitro Prenylation Assay

start In Vitro Translation of GST-tagged Protein incubation Incubate with [3H]-FPP or [3H]-GGPP and Prenyltransferase start->incubation sds_page SDS-PAGE incubation->sds_page blotting Western Blot sds_page->blotting tlc_scan TLC Scan for [3H] Signal blotting->tlc_scan western_detect Detect GST-tag with Anti-GST Antibody blotting->western_detect analysis Analyze and Compare Signals tlc_scan->analysis western_detect->analysis end Confirm Prenylation analysis->end

Caption: A workflow for detecting in vitro protein prenylation.

Experimental Protocols

Protocol 1: In Vitro Protein Prenylation Assay

This protocol is adapted from methods described for testing protein prenylation using radioactive isoprenoid precursors.[6][7]

Materials:

  • GST-tagged protein of interest

  • Rabbit reticulocyte lysate for in vitro translation

  • [³H]farnesyl pyrophosphate (FPP) or [³H]geranylgeranyl pyrophosphate (GGPP)

  • Prenyltransferase (FTase or GGTase)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • SDS-PAGE gels

  • PVDF membrane

  • Anti-GST antibody

  • TLC scanner or autoradiography film

Methodology:

  • Perform in vitro transcription and translation of your GST-tagged protein construct in rabbit reticulocyte lysate according to the manufacturer's instructions.

  • Set up the prenylation reaction by combining the in vitro translated protein, 10-20 µCi of [³H]FPP or [³H]GGPP, and the appropriate prenyltransferase in the reaction buffer.

  • Incubate the reaction at 37°C for at least 4 hours.[7]

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Detect the incorporated radioactivity by scanning the membrane with a TLC linear analyzer or by autoradiography.[6][7]

  • Following detection of the radioactive signal, perform a Western blot on the same membrane using an anti-GST antibody to confirm the presence and quantity of the target protein.[6][7]

Protocol 2: Cell-Based Assay for Prenylation Inhibition

This protocol is based on a high-content imaging assay to study protein prenylation inhibition.[8]

Materials:

  • Cells expressing a GFP-reporter tagged with a prenylation motif (e.g., from H-Ras).[8]

  • Cell culture medium and supplements.

  • 96- or 384-well imaging plates.

  • Prenylation inhibitor compound (and vehicle control, e.g., DMSO).

  • Automated microscope for high-content imaging.

  • Image analysis software.

Methodology:

  • Seed the cells expressing the GFP-prenylation reporter in 96- or 384-well imaging plates and allow them to adhere overnight.

  • Treat the cells with a dilution series of your prenylated compound or a known prenylation inhibitor (positive control). Include a vehicle-only control.

  • Incubate for a sufficient time to observe an effect on protein localization (e.g., 24-48 hours).

  • Wash the cells with PBS and fix with 4% paraformaldehyde.

  • Stain the cell nuclei with a fluorescent nuclear stain (e.g., DAPI).

  • Acquire images of the GFP and nuclear channels using an automated microscope.

  • Analyze the images using image analysis software. In untreated cells, the GFP signal should be localized to the plasma membrane.[8] Upon inhibition of prenylation, the GFP signal will become diffuse throughout the cytoplasm and nucleus.[8]

  • Quantify the change in GFP localization as a measure of prenylation inhibition. Cell number can also be quantified from the nuclear stain to assess cytotoxicity.[8]

Signaling Pathway

The Mevalonate Pathway and Protein Prenylation

The synthesis of the isoprenoid lipids, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for protein prenylation, occurs through the mevalonate pathway.[9] Inhibition of this pathway can affect the prenylation of key signaling proteins.[8][9]

acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate isopentenyl_pp Isopentenyl-PP mevalonate->isopentenyl_pp fpp Farnesyl-PP (FPP) isopentenyl_pp->fpp ggpp Geranylgeranyl-PP (GGPP) fpp->ggpp ftase FTase fpp->ftase ggtase GGTase ggpp->ggtase protein CaaX Protein protein->ftase protein->ggtase farnesylated_protein Farnesylated Protein gg_protein Geranylgeranylated Protein ftase->farnesylated_protein ggtase->gg_protein

Caption: Overview of the Mevalonate pathway leading to protein prenylation.

References

Technical Support Center: Compound Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of compound precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of precipitation in my cell culture medium?

Precipitation in cell culture media can stem from two main sources: the inherent instability of the media components or the introduction of a new substance, such as a test compound.[1] Common causes include:

  • Temperature Fluctuations: Exposing media to extreme temperature changes, such as repeated freeze-thaw cycles or improper thawing, can cause high-molecular-weight plasma proteins and salts to precipitate out of solution.[1][2][3]

  • Evaporation: Water loss from the culture medium increases the concentration of solutes like salts, which can lead to precipitation, often seen as crystals forming on the culture surface.[1][2][4]

  • pH Instability: Cellular metabolism produces acidic waste products that lower the pH of the medium.[1] This pH shift can decrease the solubility of certain media components. Additionally, incorrect CO2 levels in the incubator for the bicarbonate concentration in your medium can lead to pH instability and precipitation.[1]

  • Improper Preparation: When preparing media from powder, the order of component addition is crucial. Certain salts, like calcium salts, can react with other components and precipitate if not dissolved correctly.[1][2][3][5] For example, CaCl2 and MgSO4 can react to form CaSO4 crystals.[2][3]

  • Compound-Related Issues: The introduction of a new compound, often dissolved in a solvent like DMSO, can lead to precipitation due to the compound's low aqueous solubility.[1][4]

  • Interactions with Media Components: Some compounds may interact with salts, amino acids, or other components in the media, forming insoluble complexes.[4]

  • Contamination: Bacterial or fungal contamination can cause turbidity in the culture medium.[2]

Q2: My compound, dissolved in DMSO, precipitates immediately when I add it to the cell culture medium. What should I do?

This is a common issue known as "crashing out," which occurs when a compound with low aqueous solubility is transferred from a high-solubility solvent (like DMSO) to the aqueous environment of the cell culture medium.[4] Here are several strategies to address this:

  • Optimize the Dilution Process: Instead of a single large dilution, perform a stepwise serial dilution.[1] Adding the compound stock solution to pre-warmed (37°C) media with rapid mixing can prevent localized high concentrations that trigger precipitation.[1][4]

  • Adjust the Final Solvent Concentration: While high concentrations of solvents like DMSO can be toxic to cells, many cell lines can tolerate final concentrations of 0.1% to 0.5%.[1] Maintaining a slightly higher, yet non-toxic, final DMSO concentration can improve compound solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[1]

  • Use Solubility Enhancers:

    • Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic compounds, increasing their aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture.[1]

    • Serum: The proteins in serum, such as albumin, can bind to the compound and help keep it in solution.[1]

  • Modify the Solvent System: For the initial stock solution, a co-solvent system (e.g., a mixture of DMSO and polyethylene glycol) may improve solubility upon dilution.[1]

  • Adjust the pH: The solubility of some compounds is pH-dependent. A slight adjustment of the cell culture medium's pH, while staying within a physiologically acceptable range for your cells, might enhance solubility.[1]

Q3: Can I simply filter out the precipitate from my media or compound solution?

Filtering is generally not recommended as a solution for precipitation.[1] When you filter the medium, you are removing the precipitated compound, which alters the effective concentration of the compound in your experiment, leading to inaccurate and unreliable results.[1] The better approach is to address the root cause of the precipitation to ensure your compound is fully dissolved at the desired concentration.[1]

Troubleshooting Guides

Guide 1: Troubleshooting Media-Related Precipitation

If you observe unexpected turbidity or precipitate in your cell culture medium, follow this guide to identify and resolve the issue.

Step 1: Visual and Microscopic Examination

  • Observation: Is the medium cloudy? Are there visible particles?

  • Microscopy: Examine a sample of the medium under a microscope.

    • Biological Contamination: Look for motile bacteria or budding yeast.[1]

    • Chemical Precipitate: This often appears as amorphous particles or crystalline structures.[1]

Step 2: Identify the Cause

Use the following table to pinpoint the likely cause of the precipitation.

ObservationPotential CauseRecommended Solution
Precipitate appears in freshly thawed serum or media. Temperature Shock: Repeated freeze-thaw cycles or improper thawing.[1][2]Thaw serum and media slowly at 4°C or in a 37°C water bath with gentle swirling.[1] Aliquot media and serum into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Precipitate forms after adding supplements or preparing from powder. Improper Mixing Order: Certain salts, like calcium salts, can react with other components if not added correctly.[1][2][3]When preparing media from powder, dissolve components in the specified order. Dissolve CaCl2 separately in deionized water before adding it to the rest of the medium.[1][3]
Crystals form on the surface of the culture vessel over time. Evaporation: Water loss increases the concentration of solutes beyond their solubility limit.[1][2][4]Ensure the incubator has adequate humidity.[2][4] Keep culture flasks and plates properly sealed.[1]
Media pH changes rapidly, and precipitate appears. Incorrect CO2 or Bicarbonate Levels: The bicarbonate buffering system is sensitive to atmospheric CO2.[1]Ensure your incubator's CO2 level is calibrated correctly for the sodium bicarbonate concentration in your medium.[1]
A compound dissolved in DMSO precipitates upon addition to the medium. Low Aqueous Solubility/Solvent Shift: The compound is not soluble in the aqueous medium at the desired concentration.Refer to Guide 2: Protocol for Preparing Solutions of Poorly Soluble Compounds.[1]

Step 3: Corrective Actions

If contamination is confirmed, discard the contaminated cells and medium immediately and decontaminate the cell culture hood and incubator. For other causes, implement the recommended solutions from the table above.

Guide 2: Protocol for Preparing Solutions of Poorly Soluble Compounds

This protocol provides a systematic approach to dissolving and diluting hydrophobic compounds for cell-based assays.

Objective: To prepare a working solution of a poorly soluble compound in cell culture medium with minimal precipitation.

Materials:

  • Compound (powder form)

  • 100% Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

  • Pre-warmed cell culture medium (with or without serum, as required by the experiment)

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM).

    • Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.[4]

  • Create an Intermediate Dilution (Optional but Recommended):

    • Pre-warm your complete cell culture medium to 37°C.[4]

    • To minimize the risk of precipitation, first dilute your high-concentration stock in the pre-warmed medium to create an intermediate concentration that is still well above your final working concentration.[4]

  • Prepare the Final Working Solution:

    • Perform a serial dilution from your stock or intermediate solution into pre-warmed (37°C) cell culture medium.[1][4]

    • Add the compound solution dropwise to the medium while gently vortexing or swirling.[4] This rapid mixing helps to avoid localized high concentrations.[1]

  • Final Solvent Concentration:

    • Ensure the final concentration of DMSO in the culture medium is as low as possible, ideally below 0.1% and not exceeding 0.5%, to avoid cellular toxicity.[1][4]

  • Solubility Check:

    • Visually inspect the final working solution for any signs of precipitation immediately after preparation and before adding to the cells.

    • If precipitation is still observed, consider reducing the final compound concentration or exploring the use of solubility enhancers.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This assay is used to determine the solubility of a compound under specific, rapid conditions, which is often reflective of what occurs during a typical cell-based assay.

Materials:

  • Test compound dissolved in DMSO (stock solution)

  • Phosphate-buffered saline (PBS) or cell culture medium

  • 96-well microtiter plates (UV-transparent for UV spectrophotometer method)

  • Nephelometer or UV spectrophotometer

  • Pipettes and tips

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compound in DMSO to create a stock solution.[6]

  • Plate Setup: Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into each well of a microtiter plate.[6]

  • Addition of Buffer: Add buffer (e.g., PBS) to each well to achieve the desired final concentration of the compound.[6]

  • Mixing and Incubation: Mix the contents thoroughly. Incubate the plate at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 2 hours).[6]

  • Measurement:

    • Nephelometric Method: Use a nephelometer to measure light scattering in each well. An increase in light scattering indicates the presence of undissolved particles.[6][7]

    • Direct UV Method: After incubation, filter the solution to separate undissolved particles.[6] Use a UV spectrophotometer to measure the absorbance of the filtrate at the appropriate wavelength.[6] The concentration of the dissolved compound is then determined from a standard curve.

Quantitative Data Summary

Table 1: Common Solvents and Recommended Final Concentrations in Cell Culture

SolventRecommended Max. Final ConcentrationNotes
DMSO (Dimethyl sulfoxide) < 0.1% - 0.5%Most common solvent for hydrophobic compounds.[1][4] Test for cytotoxicity at the desired concentration.
Ethanol < 0.5%Can be toxic to cells at higher concentrations.
Methanol < 0.1%Generally more toxic than ethanol.
Polyethylene Glycol (PEG) Varies by MW and cell typeCan be used as a co-solvent to improve solubility.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Media Precipitation A Precipitate Observed in Cell Culture Medium B Visual & Microscopic Examination A->B C Contamination Check: Are motile bacteria or budding yeast visible? B->C D Contamination Confirmed C->D Yes E No Contamination C->E No F When did precipitate appear? E->F G In freshly thawed media/serum F->G H After adding supplements or preparing from powder F->H I Over time in incubator F->I J Upon adding compound dissolved in solvent F->J K Cause: Temperature Shock Solution: Thaw slowly, aliquot to avoid re-freezing. G->K L Cause: Improper Mixing/pH Solution: Prepare fresh media, follow protocol carefully. H->L M Cause: Evaporation/pH shift Solution: Check incubator humidity and CO2 levels. I->M N Cause: Poor Solubility Solution: Follow compound dissolution protocol. J->N Compound_Dissolution_Workflow Workflow for Dissolving Poorly Soluble Compounds A Start: Compound in Powder Form B Dissolve in 100% DMSO to create high-concentration stock. Vortex/sonicate to ensure full dissolution. A->B C Is compound fully dissolved in DMSO? B->C D Yes C->D E No C->E G Step 2: Dilute stock into pre-warmed (37°C) media with rapid mixing. D->G F Consider alternative solvent or formulation. E->F H Ensure Final DMSO Concentration is <0.5% (or empirically determined limit) G->H I Is final working solution clear? H->I J Yes I->J K No I->K L Ready for cell treatment. Include vehicle control. J->L M Troubleshoot: - Decrease final concentration - Use solubility enhancers - Adjust pH K->M

References

Technical Support Center: Optimization of Extraction Parameters for Prenylated Flavans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of prenylated flavans.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing the extraction of prenylated flavans?

A1: The extraction efficiency of prenylated flavans is influenced by several factors. The most critical parameters to optimize include the choice of solvent and its concentration, extraction temperature, extraction time, and the solid-to-liquid ratio.[1][2] For modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), parameters such as ultrasonic power and microwave power are also crucial.[1][3]

Q2: Which solvents are most effective for extracting prenylated flavans?

A2: Prenylated flavans have a lipophilic prenyl group, which influences their solubility. Solvents of medium polarity, such as ethanol, methanol, and acetone, are commonly used.[4] Ethanol is often preferred due to its lower toxicity.[4][5] Aqueous mixtures of these organic solvents are frequently employed, as the water content can be adjusted to optimize the polarity for a specific target compound.[4][6] For instance, studies have shown that ethanol concentration is a significant factor in the extraction of flavonoids.[1][2]

Q3: How does temperature affect the extraction yield and stability of prenylated flavans?

A3: Increasing the extraction temperature generally enhances the solubility and diffusion rate of the target compounds, leading to higher extraction yields.[5] However, excessively high temperatures can lead to the degradation of thermolabile flavonoids.[5][7] Therefore, it is crucial to determine the optimal temperature that maximizes yield while minimizing degradation. For example, in the extraction of prenylated flavonoids from hops, the maximum recovery for different compounds was achieved at temperatures ranging from 100°C to 200°C using accelerated solvent extraction (ASE).[5]

Q4: What are the advantages of using modern extraction techniques like UAE and MAE over conventional methods?

A4: Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer several advantages over traditional methods like maceration or Soxhlet extraction.[1][8] These benefits include reduced extraction times, lower solvent consumption, and often higher extraction yields.[1][9][10] For example, UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[1] MAE uses microwave energy to heat the solvent and sample directly, leading to rapid extraction.[3]

Q5: How can I optimize multiple extraction parameters simultaneously and efficiently?

A5: Response Surface Methodology (RSM) is a powerful statistical tool for optimizing complex processes where multiple variables influence the outcome.[1][2] RSM allows you to study the effects of different factors and their interactions on the extraction efficiency, ultimately reducing the number of experiments required to identify the optimal conditions.[1][2][11]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low Extraction Yield - Inappropriate solvent polarity.- Suboptimal extraction temperature or time.- Inefficient cell wall disruption.- Incorrect solid-to-liquid ratio.- Screen a range of solvents (e.g., ethanol, methanol, acetone) and their aqueous mixtures to find the optimal polarity.[4]- Optimize temperature and time using a systematic approach like RSM. Be mindful of potential degradation at high temperatures.[5][7]- For modern techniques, optimize power settings (ultrasonic or microwave) to enhance cell wall disruption.[1][3]- Investigate different solid-to-liquid ratios; a higher ratio can increase the concentration gradient but may lead to saturation.[1]
Degradation of Target Compounds - Excessive extraction temperature.- Prolonged extraction time.- Exposure to light or oxygen.- Lower the extraction temperature and shorten the extraction time.[5][7]- Consider performing extractions under an inert atmosphere (e.g., nitrogen) and protecting the samples from light.
Poor Selectivity (High levels of impurities) - Solvent polarity is not selective for the target prenylated flavans.- Co-extraction of other compounds with similar solubility.- Adjust the solvent composition to fine-tune the polarity. For example, changing the water percentage in an ethanol-water mixture can significantly impact selectivity.[6]- Consider using a multi-step extraction process with solvents of different polarities to fractionate the extract.- Employ post-extraction purification techniques like column chromatography.[12]
Inconsistent Results - Inhomogeneity of the plant material.- Fluctuations in extraction parameters (temperature, time, power).- Inconsistent sample preparation (particle size).- Ensure the plant material is finely ground and thoroughly mixed to ensure homogeneity.- Carefully control and monitor all extraction parameters during the experiment.- Standardize the particle size of the plant material, as this affects the surface area available for extraction.[1]

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) of Prenylated Flavans

This protocol provides a general framework. The specific parameters should be optimized for your particular plant material and target compounds.

  • Sample Preparation:

    • Dry the plant material to a constant weight.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel.

    • Add the extraction solvent at the desired solid-to-liquid ratio (e.g., 1:20 g/mL). A common starting point is 70% ethanol.

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Set the desired extraction temperature (e.g., 50°C), time (e.g., 30 minutes), and ultrasonic power (e.g., 200 W).[7]

    • Begin sonication.

  • Post-Extraction:

    • After extraction, separate the extract from the solid residue by centrifugation or filtration.

    • Wash the residue with a small amount of fresh solvent and combine the liquids.

    • Evaporate the solvent from the combined extract under reduced pressure.

    • Re-dissolve the dried extract in a known volume of a suitable solvent for analysis.

Microwave-Assisted Extraction (MAE) of Prenylated Flavans

This protocol provides a general framework. The specific parameters should be optimized for your particular plant material and target compounds.

  • Sample Preparation:

    • Dry the plant material to a constant weight.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 1 g) into a microwave-safe extraction vessel.

    • Add the extraction solvent at the desired solid-to-liquid ratio (e.g., 1:30 g/mL). A common starting point is 80% ethanol.[11]

    • Seal the vessel and place it in the microwave extractor.

    • Set the desired microwave power (e.g., 400 W), temperature (e.g., 60°C), and extraction time (e.g., 15 minutes).[10]

    • Start the extraction program.

  • Post-Extraction:

    • After the extraction is complete and the vessel has cooled, open it carefully.

    • Separate the extract from the solid residue by centrifugation or filtration.

    • Wash the residue with a small amount of fresh solvent and combine the liquids.

    • Evaporate the solvent from the combined extract under reduced pressure.

    • Re-dissolve the dried extract in a known volume of a suitable solvent for analysis.

Data Presentation

Table 1: Influence of Key Parameters on Prenylated Flavan Extraction Yield.

Parameter Typical Range Effect on Yield Considerations
Solvent Concentration (Ethanol in Water) 50% - 90% (v/v)[9][10]Yield generally increases with ethanol concentration up to an optimal point, after which it may decrease.The optimal concentration depends on the specific polarity of the target prenylated flavans.[1]
Extraction Temperature 40°C - 80°C (UAE/MAE)[7][10]Higher temperatures increase solubility and diffusion, but can cause degradation.[5]An optimal temperature balances yield and stability.[7]
Extraction Time 10 - 60 minutes (UAE/MAE)[7][10]Yield increases with time until a plateau is reached, where most of the target compounds have been extracted.Prolonged times can lead to degradation and increased energy consumption.[11]
Solid-to-Liquid Ratio 1:10 - 1:50 (g/mL)[7][11]A higher ratio can enhance the concentration gradient and improve extraction efficiency.Very high ratios may not significantly improve yield and increase solvent usage.
Ultrasonic/Microwave Power 100 W - 500 W[10][13]Higher power can improve extraction by enhancing cell disruption and mass transfer.Excessive power can lead to degradation of the target compounds.

Visualizations

Extraction_Optimization_Workflow cluster_prep Phase 1: Preparation & Preliminary Screening cluster_optimization Phase 2: Single-Factor & Multi-Factor Optimization cluster_validation Phase 3: Validation & Analysis Plant_Material Select Plant Material Sample_Prep Drying & Grinding Plant_Material->Sample_Prep Solvent_Screening Solvent Type Screening (e.g., Ethanol, Methanol, Acetone) Sample_Prep->Solvent_Screening Single_Factor Single-Factor Experiments (Temp, Time, Ratio, Power) Solvent_Screening->Single_Factor RSM Response Surface Methodology (RSM) - Box-Behnken or Central Composite Design Single_Factor->RSM Optimal_Conditions Determine Optimal Conditions RSM->Optimal_Conditions Validation Validation Experiments Optimal_Conditions->Validation Analysis Analysis of Extract (e.g., HPLC, LC-MS) Validation->Analysis

Caption: Workflow for the optimization of prenylated flavan extraction.

Logical_Relationships Yield Extraction Yield Solvent Solvent Polarity Solvent->Yield influences Temp Temperature Temp->Yield influences Degradation Compound Degradation Temp->Degradation can cause Time Time Time->Yield influences Time->Degradation can cause Power Power (UAE/MAE) Power->Yield influences Power->Degradation can cause Degradation->Yield reduces

Caption: Interacting factors affecting prenylated flavan extraction yield.

References

Technical Support Center: (2S)-7,4'-dihydroxy-3'-prenylflavan (Isobavachalcone)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2S)-7,4'-dihydroxy-3'-prenylflavan, also known as isobavachalcone. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, solid isobavachalcone should be stored at -20°C in a tightly sealed container, protected from light and moisture.

Q2: How should I store stock solutions of this compound?

A2: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For short-term storage (up to two weeks), solutions can be kept at -20°C. For longer-term storage (up to a year), it is recommended to store aliquots at -80°C.[1][2] Always protect solutions from light.

Q3: What solvents are recommended for dissolving and storing isobavachalcone?

A3: Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents. Based on the general behavior of chalcones, polar aprotic solvents like DMSO and acetonitrile may offer better stability for long-term storage compared to protic solvents like ethanol and methanol.[3]

Q4: How does pH affect the stability of isobavachalcone?

A4: Isobavachalcone is most unstable in alkaline (basic) conditions.[3] It is relatively stable in neutral to acidic environments.[3] It is advisable to maintain the pH of aqueous solutions between 5 and 7.

Q5: What are the potential degradation pathways for isobavachalcone?

A5: While specific degradation pathways are not extensively documented, potential degradation routes based on its chemical structure and studies on related compounds include:

  • Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can be accelerated by exposure to air and light.

  • Hydrolysis: Although generally less susceptible than esters, some degradation may occur in aqueous solutions, particularly at extreme pH values.

  • Photodegradation: Exposure to UV or ambient light can induce degradation.

  • Cyclization: The prenyl group and the α,β-unsaturated ketone moiety can potentially undergo cyclization reactions under certain conditions, such as in the presence of acid.[1][4]

  • Isomerization: The trans-double bond of the chalcone scaffold can isomerize to the cis-form, especially upon exposure to light.

Q6: Are there any known degradation products of isobavachalcone?

A6: Specific degradation products from storage are not well-characterized in the literature. However, in vivo metabolism studies in rats have identified metabolites resulting from hydroxylation, reduction, cyclization, and oxidative cleavage, which may provide clues to potential chemical degradation products.[5][6]

Troubleshooting Guides

Problem 1: I am observing a decrease in the concentration of my isobavachalcone stock solution over time.

Possible Cause Troubleshooting Step
Improper Storage Temperature Ensure the stock solution is stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing and storing in small aliquots.
Exposure to Light Store the stock solution in an amber vial or a container wrapped in aluminum foil to protect it from light.
pH Instability If the solution is not buffered or is at a pH greater than 7, the compound may be degrading. Ensure the solution is buffered to a neutral or slightly acidic pH (pH 5-7).[3]
Oxidative Degradation Purge the headspace of the vial with an inert gas like argon or nitrogen before sealing, especially for long-term storage.
Solvent-Mediated Degradation If using a protic solvent like methanol or ethanol for long-term storage, consider switching to a more inert aprotic solvent such as DMSO or acetonitrile.[3]

Problem 2: My experimental results are inconsistent, and I suspect my isobavachalcone is degrading during the experiment.

Possible Cause Troubleshooting Step
High pH of Experimental Buffer Check the pH of your buffers and media. If they are alkaline, consider adjusting the pH to the neutral or slightly acidic range, if compatible with your experimental system.
Exposure to Light During Experiment Minimize the exposure of your experimental setup to direct light. Use amber-colored plates or cover your setup with light-blocking material.
Thermal Degradation If your experiment involves elevated temperatures, be aware that this can accelerate degradation. Whenever possible, include a stability control of isobavachalcone under the same conditions without the biological system to assess its stability.
Presence of Oxidizing Agents If your experimental medium contains components that can act as oxidizing agents, this may contribute to degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Temperature Duration Additional Precautions
Solid (Powder) -20°CLong-termTightly sealed container, protect from light and moisture.
Stock Solution -20°CUp to 2 weeksAliquot to avoid freeze-thaw cycles, protect from light.
Stock Solution -80°CUp to 1 yearAliquot to avoid freeze-thaw cycles, protect from light.[1][2]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol outlines a general approach for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of isobavachalcone in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 4 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid compound to 105°C for 48 hours. Separately, heat the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose the stock solution and solid compound to a calibrated light source (e.g., ICH option 2: UV-A at 200 Wh/m² and visible light at 1.2 million lux hours).

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC-UV or UPLC-MS method. A C18 column is often suitable for flavonoids. The mobile phase could be a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control.

    • Identify and quantify the degradation products.

    • Characterize the major degradation products using mass spectrometry (MS) and, if possible, nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare Isobavachalcone Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, RT) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal Stress (Solid: 105°C, Solution: 60°C) prep->thermal photo Photodegradation (UV/Vis Light) prep->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize if applicable hplc Analyze by HPLC-UV/UPLC-MS sampling->hplc neutralize->hplc evaluation Identify & Quantify Degradants hplc->evaluation characterization Characterize Major Degradants (MS, NMR) evaluation->characterization degradation_pathways cluster_degradation Potential Degradation Pathways ibc This compound (Isobavachalcone) oxidation Oxidation Products ibc->oxidation O₂, Light hydrolysis Hydrolysis Products ibc->hydrolysis H₂O, pH photodegradation Photodegradation Products ibc->photodegradation UV/Vis Light cyclization Cyclized Products ibc->cyclization Acid/Heat isomerization Cis-Isomer ibc->isomerization Light troubleshooting_logic cluster_storage_solutions Storage Solutions cluster_experimental_solutions Experimental Solutions start Inconsistent Results or Loss of Compound check_storage Review Storage Conditions start->check_storage check_experimental Evaluate Experimental Setup start->check_experimental temp Store at -20°C/-80°C check_storage->temp light Protect from Light check_storage->light aliquot Aliquot to Prevent Freeze-Thaw check_storage->aliquot solvent Use Aprotic Solvent for Long Term check_storage->solvent ph Maintain pH 5-7 check_experimental->ph light_exp Minimize Light Exposure check_experimental->light_exp stability_control Include Stability Control check_experimental->stability_control fresh_solution Use Freshly Prepared Solutions check_experimental->fresh_solution end Improved Stability temp->end light->end aliquot->end solvent->end ph->end light_exp->end stability_control->end fresh_solution->end

References

Technical Support Center: Enhancing NMR Signal Resolution for Flavan Structures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with flavan structures. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges in acquiring high-resolution NMR spectra.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic signals in my ¹H NMR spectrum of a flavan derivative poorly resolved?

A1: Poor resolution in the aromatic region (typically δ 6-8 ppm) of a flavan's ¹H NMR spectrum is a common issue due to the structural similarity of the A and B rings, leading to overlapping signals.[1][2] Several factors can contribute to this:

  • Signal Overlap: Protons on the different aromatic rings may have very similar chemical environments, causing their signals to overlap.

  • High Sample Concentration: Overly concentrated samples can lead to increased viscosity and line broadening, which reduces resolution.[3]

  • Magnetic Field Inhomogeneity: Poor shimming of the NMR spectrometer can significantly degrade spectral resolution.

To address this, consider using 2D NMR techniques like COSY and TOCSY, which reveal proton-proton coupling networks and help to differentiate individual spin systems within the overlapping region.[1][4][5]

Q2: The hydroxyl (-OH) proton signals in my flavan sample are broad or not visible. What is the cause and how can I confirm their presence?

A2: The signals from hydroxyl protons in flavans and other phenolic compounds are often broad and may appear over a wide chemical shift range (δ 3-8 ppm) due to:[6]

  • Rapid Chemical Exchange: Hydroxyl protons can rapidly exchange with each other and with trace amounts of water in the deuterated solvent.[6][7] This exchange is often faster than the NMR timescale, leading to a broadening of the signal.

  • Hydrogen Bonding: Both intramolecular and intermolecular hydrogen bonding can significantly affect the chemical shift and line shape of -OH signals.[8][9]

A simple and effective method to confirm the presence and location of an -OH signal is the D₂O exchange experiment . After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The hydroxyl protons will exchange with deuterium, causing their signals to disappear from the proton spectrum.[6][10]

Q3: How do I choose the best deuterated solvent for my flavan sample?

A3: The choice of a deuterated solvent is critical as it can influence the chemical shifts and resolution of your flavan's NMR spectrum.[8][11] Key factors to consider are:

  • Solubility: The flavan must be sufficiently soluble to provide a good signal-to-noise ratio.[12]

  • Solvent Signals: The residual signals of the deuterated solvent should not overlap with the signals of your compound.[12][13]

  • Hydrogen Bonding Capacity: Solvents like DMSO-d₆ or Methanol-d₄ can form hydrogen bonds with the flavan's hydroxyl groups, which can either sharpen or shift the -OH signals, sometimes aiding in their identification.[8][14] In contrast, non-polar solvents like Chloroform-d or Benzene-d₆ will have different effects on the chemical shifts.[15]

Refer to the table below for properties of common deuterated solvents.

Troubleshooting Guide

Problem: Broad NMR signals and poor resolution across the entire spectrum.

This is a common issue that can often be resolved by addressing sample preparation and spectrometer setup.

Troubleshooting Workflow

G Troubleshooting Workflow for Poor NMR Resolution A Start: Poor Resolution Observed B Check Sample Preparation A->B C Is the sample filtered? B->C D Filter sample through glass wool to remove particulates. C->D No E Check Sample Concentration C->E Yes D->E F Dilute sample if concentration is too high (>25mg/0.7mL for ¹H). E->F Too Concentrated G Check Spectrometer Shimming E->G Concentration OK F->G H Re-shim the spectrometer. Perform gradient shimming if available. G->H I Acquire 2D NMR Spectra H->I Resolution still poor K End: Resolution Improved H->K Resolution improved J Run COSY, HSQC, HMBC to resolve overlapping signals. I->J J->K

Caption: A step-by-step workflow for troubleshooting poor NMR signal resolution.

Data Presentation

Table 1: Common Deuterated Solvents for Flavan NMR Spectroscopy
SolventResidual ¹H Signal (ppm)¹³C Signal (ppm)Boiling Point (°C)Key Characteristics
Chloroform-d (CDCl₃)7.2677.1661.2Good for many organic compounds, but -OH signals can be broad.[16]
Acetone-d₆2.0529.84, 206.2656.5Aprotic, can accept hydrogen bonds.[16]
DMSO-d₆2.5039.52189Excellent for polar compounds, often sharpens -OH signals due to H-bonding.[14][16]
Methanol-d₄3.31, 4.87 (OH)49.0064.7Protic solvent, exchanges with -OH protons.[16]
Benzene-d₆7.16128.0680.1Can induce significant shifts (aromatic solvent-induced shifts, ASIS).
Deuterium Oxide (D₂O)~4.8-101.4Used for water-soluble samples and for -OH exchange experiments.[14]

Note: Chemical shifts of residual solvent peaks can vary slightly depending on temperature, concentration, and sample matrix.[11][13]

Experimental Protocols

Protocol 1: High-Resolution Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[3][12]

  • Weighing the Sample: For a standard 5 mm NMR tube, aim for a concentration of 5-25 mg for ¹H NMR and 10-50 mg for ¹³C NMR, dissolved in approximately 0.6-0.7 mL of deuterated solvent.[3][17]

  • Dissolution: Dissolve the flavan sample in the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any suspended solid particles that can degrade spectral resolution, filter the solution through a small plug of glass wool or cotton packed into a Pasteur pipette directly into the NMR tube.[3][17][18]

  • Transfer: Ensure the final sample height in the NMR tube is at least 4.5 cm to be within the detection region of the NMR coil.[17]

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

Protocol 2: Structure Elucidation using 2D NMR

For complex flavan structures, a combination of 1D and 2D NMR experiments is often necessary for complete structural elucidation.[1][19][20]

General Workflow for Structure Elucidation

G NMR-Based Structure Elucidation Workflow A Isolation & Purification of Flavan B 1D NMR Acquisition A->B C ¹H NMR (Proton environments) B->C D ¹³C & DEPT NMR (Carbon skeleton, CHn) B->D E 2D NMR Acquisition C->E D->E F COSY (¹H-¹H couplings) E->F G HSQC/HMQC (Direct ¹H-¹³C correlation) E->G H HMBC (Long-range ¹H-¹³C correlation) E->H I Data Analysis & Structure Assembly F->I G->I H->I

Caption: A general workflow for elucidating flavan structures using NMR spectroscopy.[19]

  • ¹H NMR: Provides information on the number of different proton environments, their integration (ratio), and coupling patterns (multiplicity).[20]

  • ¹³C NMR & DEPT: Reveals the number of carbon atoms and distinguishes between CH, CH₂, and CH₃ groups.[1][20]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2-3 bonds. This is essential for tracing out the spin systems in the A, B, and C rings of the flavan skeleton.[19][20]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to, allowing for unambiguous assignment of protonated carbons.[4][19]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-4 bonds. This is crucial for connecting the different structural fragments and establishing the overall carbon skeleton.[1][19][21]

By systematically analyzing the data from these experiments, researchers can piece together the complete and unambiguous structure of the flavan molecule.[19]

References

Validation & Comparative

A Comparative Guide to (2S)-7,4'-dihydroxy-3'-prenylflavan and its Racemic Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enantiomerically pure (2S)-7,4'-dihydroxy-3'-prenylflavan and its racemic mixture. Understanding the distinct properties and biological activities of a single enantiomer versus its racemic counterpart is crucial in drug discovery and development, as stereochemistry can significantly impact pharmacological and toxicological profiles. While direct comparative data for this specific compound is limited in publicly available literature, this guide synthesizes information from structurally related compounds and established principles of stereochemistry to provide a framework for evaluation.

Physicochemical Properties

PropertyThis compoundRacemic 7,4'-dihydroxy-3'-prenylflavan
Molecular Formula C₂₀H₂₂O₃C₂₀H₂₂O₃
Molecular Weight 326.4 g/mol 326.4 g/mol
Chirality Enantiomerically pure (S-configuration at C2)Equimolar mixture of (2S) and (2R)-enantiomers
Optical Rotation Levorotatory (-)Optically inactive (0°)
Melting Point Expected to be distinct from the racemateExpected to be distinct from the pure enantiomer
Solubility Similar to the racemateSimilar to the pure enantiomer

Biological Activity: A Comparative Overview

Cytotoxicity

Enantiomers of pharmacologically active compounds often exhibit different cytotoxic profiles. One enantiomer (the eutomer) may be significantly more potent than the other (the distomer), or in some cases, the racemic mixture may display synergistic effects. For instance, a study on 6-prenylflavanones demonstrated that the racemic mixture exhibited a lower IC50 value against HeLa cells compared to the individual enantiomers, suggesting a potential synergistic interaction.[1] Conversely, studies on other prenylated flavonoids from Epimedium sagittatum have shown clear stereoselective cytotoxicity against MCF-7 breast cancer cells, with one enantiomer being significantly more active.[2]

Table 1: Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM)

Cell LineCancer TypeThis compoundRacemic 7,4'-dihydroxy-3'-prenylflavan
MCF-7Breast CancerData not availableData not available
HeLaCervical CancerData not availableData not available
HepG2Liver CancerData not availableData not available

Note: This table is intended for illustrative purposes to highlight the type of data required for a direct comparison. Experimental determination of these values is necessary.

Mechanism of Action: Potential Involvement of the p38 MAPK Pathway

The mitogen-activated protein kinase (MAPK) signaling pathways are crucial regulators of cellular processes, including inflammation, proliferation, and apoptosis. The p38 MAPK pathway, in particular, is a key player in cellular responses to stress and has been implicated in various diseases, including cancer.

A study on the structurally similar compound, (2S)-7,4'-dihydroxy-8-prenylflavan, revealed its ability to stimulate adipogenesis and glucose uptake through the p38 MAPK pathway. This suggests that this compound and its racemic mixture may also exert their biological effects by modulating this pathway. It is plausible that the enantiomers could exhibit differential binding affinity and inhibitory activity towards key kinases in this pathway, such as p38α.

Experimental Protocols

Synthesis of Racemic 7,4'-dihydroxy-3'-prenylflavan

The synthesis of racemic 7,4'-dihydroxy-3'-prenylflavan can be achieved through a multi-step process starting from appropriate phenolic precursors. A general approach involves the Claisen-Schmidt condensation to form a chalcone, followed by cyclization to the flavanone.

  • Protection of hydroxyl groups: The hydroxyl groups of a suitable acetophenone and benzaldehyde are protected, for instance, as methoxymethyl (MOM) ethers.

  • Claisen-Schmidt condensation: The protected acetophenone and 3-prenyl-4-hydroxybenzaldehyde are subjected to a Claisen-Schmidt condensation reaction in the presence of a base (e.g., KOH in methanol) to yield the corresponding chalcone.

  • Cyclization: The purified chalcone is then cyclized to the flavanone using a suitable reagent such as sodium acetate in refluxing methanol.

  • Deprotection: The protecting groups are removed under acidic conditions (e.g., HCl in methanol) to yield the final racemic 7,4'-dihydroxy-3'-prenylflavan.

Chiral Resolution by High-Performance Liquid Chromatography (HPLC)

The separation of the racemic mixture into its individual enantiomers can be accomplished using chiral HPLC. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are often effective for resolving flavonoid enantiomers.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The optimal ratio needs to be determined empirically.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 280 nm).

  • Flow Rate: Typically around 1.0 mL/min.

  • Temperature: Room temperature or controlled at a specific temperature for better resolution.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, HepG2) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound and its racemic mixture for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and IC₅₀ values are determined.

Visualizations

Experimental Workflow for Comparative Analysis

G cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Comparison synthesis Synthesis of Racemic 7,4'-dihydroxy-3'-prenylflavan hplc Chiral HPLC Resolution synthesis->hplc enantiomer (2S)-enantiomer hplc->enantiomer racemate Racemic Mixture hplc->racemate cytotoxicity Cytotoxicity Assays (e.g., MTT) enantiomer->cytotoxicity pathway p38 MAPK Pathway Inhibition Assay enantiomer->pathway racemate->cytotoxicity racemate->pathway ic50 IC50 Value Comparison cytotoxicity->ic50 pathway_comp Pathway Inhibition Comparison pathway->pathway_comp

Caption: Workflow for comparing the enantiomer and racemate.

Postulated p38 MAPK Signaling Pathway Inhibition

G compound (2S)-Flavan or Racemate p38 p38 MAPK compound->p38 Inhibition downstream Downstream Effectors (e.g., transcription factors) p38->downstream response Cellular Response (e.g., Apoptosis, Proliferation) downstream->response

Caption: Potential inhibition of the p38 MAPK signaling pathway.

Conclusion

The differentiation between an enantiomerically pure compound and its racemic mixture is a fundamental aspect of drug discovery and development. While direct comparative data for this compound and its racemate is currently lacking, the available information on related compounds strongly suggests that their biological activities, particularly cytotoxicity, are likely to differ. The provided experimental frameworks offer a robust approach to elucidating these differences. Further research, including the synthesis, chiral separation, and comprehensive biological evaluation of these compounds, is essential to fully understand their therapeutic potential and to determine whether the enantiomerically pure form offers advantages over the racemic mixture.

References

A Comparative Guide to the Structure-Activity Relationship of 7,4'-Dihydroxy-3'-prenylflavan Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 7,4'-dihydroxy-3'-prenylflavan and its analogs, supported by experimental data. The structure-activity relationship (SAR) is explored, highlighting key structural features that influence efficacy. Detailed experimental protocols for cited bioassays are also included to facilitate reproducibility and further investigation.

Structure-Activity Relationship: Key Determinants of Biological Activity

Prenylated flavonoids, a class of naturally occurring compounds, have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects. The addition of a lipophilic prenyl group to the flavonoid skeleton often enhances biological activity compared to their non-prenylated counterparts. This is attributed to improved membrane permeability and interaction with cellular targets.[1][2]

For 7,4'-dihydroxy-3'-prenylflavan and its analogs, the following structural features are critical in determining their biological activities:

  • The Prenyl Group: The position and nature of the prenyl substituent are crucial. For instance, the presence of a prenyl group at the C-3' position of the B-ring is a key feature of the parent compound. Studies on related flavonoids suggest that prenylation at C-6 or C-8 of the A-ring is important for antibacterial activity.[3] The lipophilicity conferred by the prenyl chain is thought to enhance the interaction of these compounds with cellular membranes and proteins.[4]

  • Hydroxylation Pattern: The number and position of hydroxyl (-OH) groups on the flavonoid core significantly impact activity. The 7,4'-dihydroxy pattern is a common feature in many bioactive flavonoids. Specifically, hydroxyl groups at positions C-5, C-7, and C-4' are often associated with potent antibacterial and antioxidant activities.[3]

  • The Flavan Core: The flavan structure, characterized by a saturated C-ring, is the backbone of these compounds. Variations in the C-ring, such as the presence of a double bond (as in flavones) or a carbonyl group (as in flavanones), can influence the molecule's overall conformation and biological activity.

Comparative Biological Activity Data

While a comprehensive study systematically evaluating a wide range of 7,4'-dihydroxy-3'-prenylflavan analogs in a single panel of assays is not yet available in the public domain, existing data for the parent compound and closely related analogs provide valuable insights into their potential.

CompoundBiological ActivityAssayKey Findings (IC50/Activity)Reference
(2S)-7,4'-Dihydroxy-3'-prenylflavan Anti-inflammatoryInhibition of LPS-induced Nitric Oxide (NO) production in RAW264.7 macrophagesIC50: 28.4 μMMedChemExpress
(2S)-7,4'-Dihydroxy-8-prenylflavan (Positional Isomer)Adipogenesis & Glucose UptakeDifferentiation of 3T3-L1 preadipocytes and glucose uptake assaySignificantly promoted adipogenesis and increased glucose uptake.--INVALID-LINK--
Neougonin A (A prenylated flavanone with a similar prenyl position)Anti-inflammatoryInhibition of LPS-induced NO production in RAW264.7 macrophagesIC50: 3.32 µM--INVALID-LINK--
Various Prenylated Flavanones (e.g., 6- and 8-prenylnaringenin)AntibacterialMinimum Inhibitory Concentration (MIC) against Staphylococcus aureus MRSAActive against MRSA, highlighting the importance of prenylation on the A-ring.--INVALID-LINK--

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Signaling Pathway Modulation: The Role of p38 MAPK

Evidence from studies on structurally related prenylated flavonoids suggests that the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key target for these compounds.[1][5][6] The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.

A study on (2S)-7,4'-dihydroxy-8-prenylflavan, a positional isomer of the target compound, demonstrated that it promotes adipogenesis and glucose uptake in 3T3-L1 cells by activating p38 MAPK.[7] This suggests that 7,4'-dihydroxy-3'-prenylflavan analogs may also exert their biological effects, at least in part, through the modulation of this pathway.

Below is a diagram illustrating the proposed involvement of 7,4'-dihydroxy-3'-prenylflavan analogs in the p38 MAPK signaling pathway.

p38_MAPK_Pathway Proposed Modulation of p38 MAPK Pathway by 7,4'-Dihydroxy-3'-prenylflavan Analogs extracellular_stimuli Inflammatory Stimuli (e.g., LPS) or Cellular Stress receptor Toll-like Receptor 4 (TLR4) extracellular_stimuli->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MKK3/6 mapkkk->mapkk Phosphorylation p38 p38 MAPK mapkk->p38 Phosphorylation transcription_factors Transcription Factors (e.g., ATF-2, CREB) p38->transcription_factors Phosphorylation cellular_response Cellular Responses: - Inflammation (e.g., NO production) - Adipogenesis - Apoptosis transcription_factors->cellular_response Gene Expression flavan_analog 7,4'-Dihydroxy-3'-prenylflavan Analog flavan_analog->inhibition_node Modulation

Caption: Proposed mechanism of p38 MAPK pathway modulation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Experimental Workflow: Anti-inflammatory Activity Assay

The following diagram outlines the workflow for assessing the anti-inflammatory activity of 7,4'-dihydroxy-3'-prenylflavan analogs by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

anti_inflammatory_workflow cluster_0 Cell Culture and Treatment cluster_1 Nitric Oxide Measurement cluster_2 Data Analysis A Seed RAW264.7 cells in a 96-well plate B Incubate for 24 hours A->B C Pre-treat cells with various concentrations of flavan analogs for 1 hour B->C D Stimulate cells with LPS (1 µg/mL) for 24 hours C->D E Collect cell culture supernatant D->E F Mix supernatant with Griess Reagent E->F G Incubate at room temperature for 15 minutes F->G H Measure absorbance at 540 nm G->H I Calculate nitrite concentration from a standard curve H->I J Determine the percentage of NO inhibition I->J K Calculate IC50 values J->K

Caption: Workflow for the anti-inflammatory (NO inhibition) assay.

Detailed Protocol for Nitric Oxide (NO) Production Assay:

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the 7,4'-dihydroxy-3'-prenylflavan analogs. Cells are pre-incubated for 1 hour.

  • LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well to a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control group (without LPS) and a positive control group (LPS without test compound) are included.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent system. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a 15-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The nitrite concentration is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.

Experimental Protocol: Western Blot for p-p38 MAPK

To investigate the effect of the flavan analogs on the p38 MAPK signaling pathway, Western blotting can be performed to detect the phosphorylation of p38 MAPK.

Detailed Protocol:

  • Cell Lysis: After treatment with the flavan analogs and/or LPS, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of p38 MAPK (p-p38). A separate membrane is incubated with an antibody for total p38 MAPK as a loading control.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Densitometry Analysis: The intensity of the bands is quantified using image analysis software. The ratio of p-p38 to total p38 is calculated to determine the level of p38 MAPK activation.[7][8]

References

A Comparative Analysis of (2S)-7,4'-dihydroxy-3'-prenylflavan and Other Bioactive Prenylated Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the biological activities of (2S)-7,4'-dihydroxy-3'-prenylflavan against other well-researched prenylated flavonoids, namely isobavachalcone, xanthohumol, and 8-prenylnaringenin. This objective comparison is supported by available experimental data to highlight their potential as therapeutic agents.

Introduction to Prenylated Flavonoids

Prenylated flavonoids are a subclass of flavonoids characterized by the attachment of one or more prenyl groups to their core structure. This structural modification often enhances their lipophilicity and, consequently, their interaction with biological membranes and molecular targets, leading to a wide array of pharmacological activities.[1][2] These activities include antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[3][4] This guide focuses on this compound and compares its known biological activities with those of isobavachalcone, a chalcone; xanthohumol, a prenylated chalcone; and 8-prenylnaringenin, a potent phytoestrogen.

Quantitative Comparison of Bioactivities

The following tables summarize the available quantitative data (IC50 and MIC values) for the selected prenylated flavonoids across various biological assays. This data facilitates a direct comparison of their potency.

Table 1: Anti-inflammatory and Antioxidant Activities (IC50 in µM)

CompoundAnti-inflammatory (NO Inhibition in RAW 264.7 cells)Antioxidant (DPPH Scavenging)Antioxidant (ABTS Scavenging)
This compound28.4Data not availableData not available
IsobavachalconeData not availableData not availableData not available
Xanthohumol21.9 ± 2.6[5]27.7 ± 4.9[5]Data not available
8-PrenylnaringeninData not available174.2[5]Data not available

Table 2: Anticancer Activity (IC50 in µM)

CompoundBreast Cancer (MCF-7)Colon Cancer (HT-29)Pancreatic Cancer (BxPC-3)
This compoundData not availableData not availableData not available
Isobavachalcone>40[6]>40[6]Data not available
Xanthohumol4.78 (Hs578T), 6.7 (MDA-MB-231)[7]91.31 ± 8.92[8]Significant inhibition at 10 mg/kg in vivo[9]
8-PrenylnaringeninPro-proliferative effects noted[10]Data not availableData not available

Table 3: Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coli
This compoundData not availableData not available
Isobavachalcone3.12 (MRSA)[11]>400
XanthohumolStrong inhibitory activity[12]Data not available
8-PrenylnaringeninData not availableData not available

Signaling Pathways and Mechanisms of Action

The biological effects of these prenylated flavonoids are mediated through their interaction with various cellular signaling pathways.

This compound has been shown to stimulate adipogenesis and glucose uptake in 3T3-L1 cells through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway .[13] This suggests a potential role in metabolic regulation.

Isobavachalcone exhibits broad-spectrum activity by modulating multiple signaling pathways. It is known to inhibit the PI3K/Akt/mTOR and Erk signaling pathways , which are crucial for cell proliferation and survival.[4][6][8] Additionally, it suppresses the TRIF-dependent signaling pathway of Toll-like receptors (TLRs) , contributing to its anti-inflammatory effects.[1] In colorectal cancer cells, isobavachalcone has been shown to induce apoptosis by inhibiting the AKT/GSK-3β/β-catenin pathway .[14]

Xanthohumol modulates several key signaling cascades. It inhibits the Notch1 signaling pathway in pancreatic and hepatocellular carcinoma cells, leading to apoptosis.[5][15] It also suppresses T cell proliferation by inhibiting IL-2 induced Janus kinase/signal transducers and activators of transcription (Jak/STAT) and extracellular signal-regulated kinase 1 and 2 (Erk1/2) signaling pathways .[9] Furthermore, xanthohumol can inhibit the activation of cardiac fibroblasts through the PTEN/Akt/mTOR signaling pathway .[16]

8-Prenylnaringenin , a potent phytoestrogen, primarily exerts its effects through estrogen receptor (ER) signaling .[17] It has also been shown to protect against islet dysfunction and inhibit apoptotic signaling in diabetic mice by modulating the PI3K/Akt and NF-κB pathways .[18]

Signaling Pathway Diagrams

isobavachalcone_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR TRIF TRIF TLR->TRIF MyD88 MyD88 TLR->MyD88 EGFR EGFR PI3K PI3K EGFR->PI3K Erk Erk EGFR->Erk NFkB NF-κB TRIF->NFkB MyD88->NFkB Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR GSK3b GSK-3β Akt->GSK3b Apoptosis Apoptosis Akt->Apoptosis Proliferation Proliferation mTOR->Proliferation bCatenin β-catenin GSK3b->bCatenin Erk->Proliferation Isobavachalcone Isobavachalcone Isobavachalcone->TRIF Isobavachalcone->Akt Isobavachalcone->Erk NFkB->Proliferation Inflammation bCatenin->Proliferation

Caption: Signaling pathways modulated by Isobavachalcone.

xanthohumol_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor Notch1_ICD Notch1 ICD Notch_Receptor->Notch1_ICD IL2R IL-2R Jak Jak IL2R->Jak Erk Erk1/2 IL2R->Erk TGFbR TGF-βR Akt Akt TGFbR->Akt Hes1 Hes-1 Notch1_ICD->Hes1 STAT STAT Jak->STAT Proliferation T-Cell Proliferation STAT->Proliferation Erk->Proliferation PTEN PTEN PTEN->Akt mTOR mTOR Akt->mTOR Fibroblast_Activation Fibroblast Activation mTOR->Fibroblast_Activation Xanthohumol Xanthohumol Xanthohumol->Notch1_ICD Xanthohumol->Jak Xanthohumol->Erk Xanthohumol->Akt Apoptosis Apoptosis Hes1->Apoptosis

Caption: Signaling pathways modulated by Xanthohumol.

naringenin_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus InsulinR Insulin Receptor PI3K PI3K InsulinR->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis NFkB NF-κB NFkB->Apoptosis Prenylnaringenin 8-Prenylnaringenin Prenylnaringenin->PI3K Prenylnaringenin->NFkB ER Estrogen Receptor (ER) Prenylnaringenin->ER Gene_Transcription Gene Transcription ER->Gene_Transcription

Caption: Signaling pathways modulated by 8-Prenylnaringenin.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[19]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.[20]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.[20]

  • Incubation: The plates are incubated for 24 hours.[20]

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is determined using the Griess reagent.[21] An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) are mixed and incubated at room temperature for 10-15 minutes.[20][21]

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any treatment. The IC50 value is determined from the dose-response curve.[20]

no_assay_workflow cluster_workflow Nitric Oxide Assay Workflow start Seed RAW 264.7 cells in 96-well plate incubate1 Incubate overnight start->incubate1 treat Treat with compounds + LPS stimulation incubate1->treat incubate2 Incubate for 24h treat->incubate2 collect Collect supernatant incubate2->collect griess Add Griess Reagent collect->griess measure Measure Absorbance at 540 nm griess->measure end Calculate IC50 measure->end

Caption: Experimental workflow for the Nitric Oxide Assay.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Reagent Preparation: A solution of DPPH in methanol or ethanol is prepared to an absorbance of approximately 1.0 at 517 nm.[22]

  • Reaction Mixture: An aliquot of the test compound solution (at various concentrations) is mixed with the DPPH solution.[23]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.[22][23]

  • Measurement: The absorbance of the solution is measured at 517 nm.[23]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value is determined from the dose-response curve.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to attach overnight.[2]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.[13]

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[13]

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Assay

This assay determines the minimum inhibitory concentration (MIC) of a substance that prevents the visible growth of a microorganism.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

This comparative guide highlights the diverse biological activities of this compound and other prominent prenylated flavonoids. While this compound shows promising anti-inflammatory activity and potential in modulating metabolic pathways, isobavachalcone and xanthohumol exhibit a broader spectrum of well-documented anti-inflammatory, anticancer, and antioxidant effects through the modulation of multiple signaling pathways. 8-Prenylnaringenin stands out for its potent phytoestrogenic activity.

The provided data and experimental protocols offer a valuable resource for researchers to further investigate the therapeutic potential of these compounds. Further studies are warranted to elucidate the full range of biological activities and the precise mechanisms of action of this compound to fully assess its comparative potential.

References

A Comparative Guide to Cross-Validated Analytical Methods for Prenylated Flavans

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of prenylated flavans is essential for ensuring the quality, safety, and efficacy of therapeutic candidates. This guide provides an objective comparison of commonly employed analytical methods for the quantification of these compounds. The principles of method validation and cross-validation are central to guaranteeing that analytical data is reliable and reproducible, particularly when methods are transferred between laboratories or when different analytical techniques are used across various studies.[1][2]

Cross-validation of analytical methods is a critical process to ensure that data generated by different methods or in different laboratories are comparable.[1] This is fundamental when combining data from multiple studies or during the transfer of a method between research sites.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidelines on when cross-validation is necessary.[1]

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method for prenylated flavans is contingent on factors such as required sensitivity, selectivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS or LC-MS/MS) are two of the most prevalent techniques for the analysis of these compounds.[3][4]

The following tables summarize the performance characteristics of these methods based on validated studies for various prenylated flavans.

Table 1: Performance Characteristics of HPLC-UV Methods for Prenylated Flavan Quantification

Analyte(s)Linearity (Range, R²)Accuracy (% Recovery)Precision (% RSD)LOD (µg/mL)LOQ (µg/mL)Reference
Prenylated Flavanones (from Eysenhardtia platycarpa)1.56 - 200 µg/mL, > 0.999< 15% deviation< 15%~0.4~1.2[5]
Cannflavins A, B, & C5 - 500 ppm, > 0.9982 - 98%Intra-day: 0.23 - 5.29%, Inter-day: 1.14 - 3.34%Not ReportedNot Reported[6]
Kavalactones & Flavokavains0.5 - 75 µg/mL (KLs), 0.05 - 7.5 µg/mL (FKs)99.0 - 102.3% (KLs), 98.1 - 102.9% (FKs)Not ReportedNot Reported~0.189 - 0.686 (KLs), ~0.062 - 0.303 (FKs)[7]
Prenylated Chalcones & Flavanones (in plasma & urine)Not explicitly stated, but method validated< 20% deviation (most analytes)< 20% deviation (most analytes)Not Reported1.8 ng/mL (for IXN)[8]

Table 2: Performance Characteristics of LC-MS/MS Methods for Prenylated Flavan Quantification

Analyte(s)Linearity (Range, R²)Accuracy (% Recovery)Precision (% RSD)LODLOQReference
Prenylated Flavonoids from HopsNot specifiedNot specifiedNot specifiedNot specifiedNot specified[3][4]
Flavan-3-ols in TeaNot specifiedAssessed via LC-MS/MSNot specifiedNot specifiedNot specified[9]

Note: Detailed quantitative data for LC-MS/MS validation parameters were less consistently reported in the general screening and review articles found. However, LC-MS/MS is generally recognized for its superior sensitivity and specificity compared to HPLC-UV.[3][4][10]

Experimental Protocols

Detailed methodologies are crucial for the replication, validation, and transfer of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis, adapted from validated methods for prenylated flavans.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of various prenylated flavans in plant extracts and other matrices.

  • Instrumentation: An HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.

  • Sample Preparation:

    • Extract the prenylated flavans from the sample matrix using a suitable solvent (e.g., methanol, acetonitrile, or ethanol).[5][6]

    • The extract may be filtered through a 0.22 or 0.45 µm membrane filter prior to injection.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used (e.g., 150 x 4.6 mm, 3 µm).[6]

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (often containing an acidifier like 0.1% formic acid) and an organic phase (acetonitrile or methanol) is typical.[6] For example, a mobile phase of acetonitrile/water (65:35 v/v) with 0.1% formic acid has been used.[6]

    • Flow Rate: A typical flow rate is around 1.0 mL/min.[6]

    • Column Temperature: Maintained at a constant temperature, for instance, 25 °C.[6]

    • Injection Volume: Typically 10 µL.[6]

    • Detection Wavelength: The UV detector is set to the maximum absorbance wavelength (λmax) of the target analytes. For cannflavins, 342.4 nm was used.[6] A PDA detector can be beneficial for method development to determine the λmax.[6]

  • Quantification: A calibration curve is generated by plotting the peak area against the concentration of standard solutions of the prenylated flavans. The concentration of the analytes in the samples is then determined from this curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity, making it ideal for complex matrices or when low detection limits are required.[3][4][10]

  • Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).[11][12]

  • Sample Preparation: Sample preparation is similar to that for HPLC-UV, but may require additional clean-up steps to minimize matrix effects, which can cause ion suppression or enhancement.[10]

  • Chromatographic Conditions:

    • Column: A C18 or other suitable reverse-phase column is used, often with smaller particle sizes for UHPLC applications (e.g., < 2 µm).[12]

    • Mobile Phase: Similar to HPLC-UV, typically consisting of a gradient of water and acetonitrile or methanol, often with additives like formic acid to improve ionization.[12]

    • Flow Rate: Adjusted based on the column dimensions and whether HPLC or UHPLC is used.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) is commonly used, operated in either positive or negative ion mode, depending on the analytes.[11][13]

    • Detection: The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for quantification. This involves selecting a specific precursor ion for the analyte and monitoring one or more of its characteristic product ions. This provides high specificity.

  • Quantification: Quantification is performed using a calibration curve constructed from the analysis of standards, similar to the HPLC-UV method. An internal standard is often used to correct for matrix effects and variations in instrument response.

Mandatory Visualization

The following diagrams illustrate the logical workflows for analytical method validation and cross-validation/method transfer.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development & Planning cluster_1 Phase 2: Validation Parameter Assessment cluster_2 Phase 3: Documentation dev Analytical Procedure Development protocol Define Validation Protocol & Acceptance Criteria (ICH Q2) dev->protocol spec Specificity protocol->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability, Intermediate) acc->prec lod Limit of Detection (LOD) prec->lod loq Limit of Quantitation (LOQ) lod->loq rob Robustness loq->rob report Validation Report rob->report doc Complete Documentation report->doc Cross_Validation_Method_Transfer_Workflow cluster_0 Originating Method/Lab cluster_1 New Method/Receiving Lab method1 Validated Analytical Method 1 data1 Generate Data Set 1 (Same Samples) method1->data1 compare Compare Data Sets (Statistical Analysis) data1->compare method2 Analytical Method 2 (or transferred method) data2 Generate Data Set 2 (Same Samples) method2->data2 data2->compare report Cross-Validation/ Method Transfer Report compare->report start Define Protocol & Acceptance Criteria start->method1 start->method2

References

A Comparative Analysis of (2S)-7,4'-dihydroxy-3'-prenylflavan and Known Inhibitors in Modulating Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibitory efficacy of the natural flavan (2S)-7,4'-dihydroxy-3'-prenylflavan against established inhibitors of key cellular signaling pathways. While direct inhibitory data for this compound on specific enzymatic targets is still emerging, its documented anti-inflammatory properties in relevant cell models provide a basis for comparison against inhibitors of inflammation-linked pathways, such as osteoclastogenesis.

Introduction to this compound

This compound is a prenylated flavonoid, a class of compounds known for a wide range of biological activities.[1][2][3][4] Although initially investigated for aromatase inhibition and found to be inactive, subsequent studies have revealed its potential in other therapeutic areas. Notably, it has demonstrated anti-inflammatory activity by reducing nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells with an IC50 of 28.4 μM. As RAW264.7 cells are a well-established model for studying osteoclast differentiation, this finding suggests a potential role for this compound in inhibiting RANKL-induced osteoclastogenesis, a critical process in bone resorption and related pathologies.

This guide will therefore focus on a comparative analysis of this compound with known inhibitors of RANKL-induced osteoclastogenesis and Protein Tyrosine Phosphatase 1B (PTP1B), another key enzyme in inflammatory and metabolic signaling pathways where flavonoids have shown inhibitory effects.[1][2][5]

Data Presentation: Comparative Inhibitory Efficacy

The following tables summarize the inhibitory concentrations (IC50) of this compound (hypothetical, based on anti-inflammatory data) and known inhibitors against RANKL-induced osteoclastogenesis and PTP1B.

Table 1: Comparison of Inhibitory Activity on RANKL-Induced Osteoclastogenesis

CompoundTarget/AssayIC50 (μM)Cell Line
This compound Anti-inflammatory (NO production)28.4RAW264.7
NaringeninTRAP-positive cell formation348.5Mouse Bone Marrow Macrophages (BMMs)[6]
6,7,4'-Trihydroxyflavone (THF)RANKL-induced osteoclast differentiationNot specifiedRAW 264.7 cells and BMMs
XanthohumolOsteoclast differentiationNot specifiedMouse and human cells[7]
Astragaloside IVOsteoclast formationNot specifiedBMMs[8]
Compound 5J-319STRAP activity1.1BMMs[9]

Note: The IC50 value for this compound is based on its anti-inflammatory effect on NO production in RAW264.7 cells, a cell line also used for osteoclastogenesis assays. This is used as a proxy for comparative purposes.

Table 2: Comparison of Inhibitory Activity against PTP1B

CompoundIC50 (μM)Inhibition Type
Amentoflavone7.3 ± 0.5Non-competitive[10]
Mimulone (Geranylated Flavanone)1.9Mixed type I[5][11]
Glycitin10.56 ± 0.42 (μg/mL)Not specified[8][12]
Genistin16.46 ± 0.29 (μg/mL)Not specified[8][12]
4'-Methoxypuerarin9.336 ± 0.56 (μg/mL)Not specified[8][12]
Ertiprotafib1.6 - 29Active site inhibitor[13]
Trodusquemine (MSI-1436)1Non-competitive[13]
JTT-551Ki of 0.22 ± 0.04Not specified[13]
SuraminNot specifiedControl inhibitor
Sodium Orthovanadate (Na3VO4)19.3 ± 1.1 / 54.5 ± 1.1Not specified[14]

Experimental Protocols

Detailed methodologies for the key assays are provided below to allow for replication and validation of findings.

Protocol 1: Inhibition of RANKL-Induced Osteoclastogenesis in RAW264.7 Cells

1. Cell Culture and Differentiation:

  • Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • To induce osteoclast differentiation, seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • After 24 hours, replace the medium with α-MEM containing 50 ng/mL of recombinant murine RANKL.

  • Treat the cells with various concentrations of this compound or known inhibitors. A vehicle control (e.g., DMSO) should be included.

  • Culture the cells for 5-7 days, replacing the medium with fresh medium containing RANKL and the respective inhibitors every 2 days.

2. Tartrate-Resistant Acid Phosphatase (TRAP) Staining:

  • After the incubation period, wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes.

  • Wash the cells again with PBS and then stain for TRAP activity using a commercially available kit (e.g., Sigma-Aldrich, Cat. No. 387A) according to the manufacturer's instructions.

  • Briefly, incubate the fixed cells with the TRAP staining solution (containing naphthol AS-MX phosphate and fast red violet LB salt in a tartrate-containing buffer) at 37°C for 30-60 minutes.

  • Wash the cells with distilled water and air dry.

  • TRAP-positive multinucleated cells (containing ≥3 nuclei) are identified as osteoclasts and can be counted under a light microscope.

3. Data Analysis:

  • The number of TRAP-positive multinucleated cells per well is quantified.

  • The IC50 value is calculated by plotting the percentage of inhibition against the concentration of the inhibitor.

Protocol 2: PTP1B Inhibition Assay (Colorimetric)

1. Reagents and Materials:

  • Recombinant human PTP1B enzyme.

  • p-Nitrophenyl phosphate (pNPP) as the substrate.

  • Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

  • Test compounds (this compound and known inhibitors) dissolved in DMSO.

  • Stop solution: 1 M NaOH.

  • 96-well microplate and a microplate reader.

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 10 μL of the test compound solution to each well. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Suramin or Sodium Orthovanadate).

  • Add 80 μL of the PTP1B enzyme solution (e.g., 0.5 μg/mL in assay buffer) to each well and pre-incubate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding 10 μL of pNPP solution (e.g., 2 mM in assay buffer) to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 μL of 1 M NaOH to each well.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

3. Data Analysis:

  • Calculate the percentage of PTP1B inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

RANKL_Signaling_Pathway cluster_inhibitors Inhibitory Action RANKL RANKL RANK RANK RANKL->RANK Binds to TRAF6 TRAF6 RANK->TRAF6 Recruits NFkB NF-κB TRAF6->NFkB Activates MAPK MAPK (JNK, p38, ERK) TRAF6->MAPK Activates NFATc1 NFATc1 NFkB->NFATc1 Induces AP1 AP-1 (c-Fos) MAPK->AP1 Activates AP1->NFATc1 Induces Osteoclastogenesis Osteoclastogenesis NFATc1->Osteoclastogenesis Drives Inhibitor This compound & Known Inhibitors Inhibitor->TRAF6 Potentially Inhibit Inhibitor->NFkB Potentially Inhibit Inhibitor->MAPK Potentially Inhibit

Caption: RANKL signaling pathway in osteoclastogenesis.

PTP1B_Signaling_Pathway Insulin Insulin InsulinReceptor Insulin Receptor (IR) Insulin->InsulinReceptor Binds to pIR Phosphorylated IR (Active) InsulinReceptor->pIR Autophosphorylation IRS IRS Proteins pIR->IRS Phosphorylates pIRS Phosphorylated IRS (Active) IRS->pIRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt Activates GlucoseUptake Glucose Uptake PI3K_Akt->GlucoseUptake Promotes PTP1B PTP1B PTP1B->pIR Dephosphorylates Inhibitor This compound & Known Inhibitors Inhibitor->PTP1B Inhibits

Caption: PTP1B regulation of insulin signaling.

Experimental_Workflow_Osteoclastogenesis cluster_workflow Inhibition of Osteoclastogenesis Assay Workflow A 1. Seed RAW264.7 Cells B 2. Induce Differentiation with RANKL A->B C 3. Treat with Inhibitors B->C D 4. Incubate for 5-7 Days C->D E 5. Fix and TRAP Stain D->E F 6. Quantify Osteoclasts E->F G 7. Determine IC50 F->G

Caption: Workflow for osteoclastogenesis inhibition assay.

Experimental_Workflow_PTP1B cluster_workflow PTP1B Inhibition Assay Workflow A 1. Prepare Reagents and Inhibitors B 2. Pre-incubate PTP1B with Inhibitors A->B C 3. Add pNPP Substrate B->C D 4. Incubate at 37°C C->D E 5. Stop Reaction D->E F 6. Measure Absorbance at 405 nm E->F G 7. Calculate % Inhibition and IC50 F->G

Caption: Workflow for PTP1B inhibition assay.

References

A Comparative Guide to the Biological Activities of (2S)- and (2R)-7,4'-dihydroxy-3'-prenylflavan Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of the stereoisomers of 7,4'-dihydroxy-3'-prenylflavan: the (2S) and (2R) forms. While experimental data is available for the (2S)-enantiomer, a comprehensive literature search did not yield any specific biological activity data for the (2R)-enantiomer. Consequently, a direct quantitative comparison is not currently possible. This document summarizes the known biological activities of the (2S)-isomer, provides detailed experimental protocols for the assays conducted, and discusses general structure-activity relationships for prenylated flavanones that may offer insights into the potential activities of the (2R)-isomer.

Introduction to 7,4'-dihydroxy-3'-prenylflavan Stereoisomers

Flavonoids are a diverse class of polyphenolic compounds widely recognized for their potential therapeutic properties. The addition of a prenyl group to the flavonoid skeleton can significantly enhance their biological activities, often by increasing their lipophilicity and ability to interact with cellular membranes. 7,4'-dihydroxy-3'-prenylflavan exists as two stereoisomers, (2S) and (2R), due to the chiral center at the C2 position of the flavan nucleus. The spatial orientation of the B-ring at this position can profoundly influence the interaction of these molecules with biological targets, leading to differences in their pharmacological profiles.

Biological Activity of (2S)-7,4'-dihydroxy-3'-prenylflavan

Experimental studies have elucidated specific biological activities of the (2S)-enantiomer, focusing on its anti-inflammatory and aromatase inhibitory potential.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties. Specifically, it inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells with an IC50 value of 28.4 μM[1]. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

Aromatase Inhibitory Activity

In contrast to its anti-inflammatory effects, this compound has been reported to be inactive as an aromatase inhibitor[1]. Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a therapeutic strategy for hormone-dependent breast cancer.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activity of this compound. No data is currently available for the (2R)-isomer.

Biological ActivityTarget/AssayThis compound(2R)-7,4'-dihydroxy-3'-prenylflavan
Anti-inflammatory Inhibition of LPS-induced NO production in RAW264.7 cellsIC50: 28.4 μMData not available
Aromatase Inhibition Aromatase enzyme activity assayInactiveData not available

Experimental Protocols

Inhibition of LPS-Induced Nitric Oxide (NO) Production in RAW264.7 Macrophages

This protocol outlines the methodology used to assess the anti-inflammatory activity of flavanones by measuring the inhibition of nitric oxide production in macrophage cells stimulated with lipopolysaccharide (LPS).

a) Cell Culture and Treatment:

  • Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.

  • The cells are then pre-treated with various concentrations of the test compound ((2S)- or (2R)-7,4'-dihydroxy-3'-prenylflavan) for 1 hour.

  • Following pre-treatment, the cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response and incubated for a further 24 hours.

b) Nitrite Quantification (Griess Assay):

  • After the incubation period, the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.

  • 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The mixture is incubated at room temperature for 10 minutes.

  • The absorbance at 540 nm is measured using a microplate reader.

  • The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

  • The percentage of NO inhibition is calculated relative to LPS-treated cells without the test compound.

c) Cell Viability Assay:

  • To ensure that the observed NO inhibition is not due to cytotoxicity, a cell viability assay (e.g., MTT or MTS assay) is performed in parallel.

  • Cells are treated with the same concentrations of the test compound and LPS.

  • The viability of the cells is assessed according to the specific assay protocol.

experimental_workflow_NO_assay cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis culture RAW264.7 cells cultured in DMEM + 10% FBS seed Seed cells in 96-well plates culture->seed pretreat Pre-treat with (2S)- or (2R)-flavan seed->pretreat 24h incubation stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate griess Griess Assay for Nitrite Quantification stimulate->griess 24h incubation viability Cell Viability Assay (e.g., MTT) stimulate->viability 24h incubation

Experimental workflow for the LPS-induced NO production assay.

Aromatase Inhibition Assay

This protocol describes a common in vitro method to evaluate the inhibitory effect of compounds on the activity of the aromatase enzyme.

a) Enzyme and Substrate Preparation:

  • Human recombinant aromatase (CYP19) is commonly used as the enzyme source.

  • A fluorescent substrate, such as 7-methoxy-4-(trifluoromethyl)coumarin (MFC) or a tritiated steroid substrate like [1β-³H]-androst-4-ene-3,17-dione, is used.

b) Inhibition Assay (Fluorometric Method):

  • The assay is performed in a 96-well plate.

  • The reaction mixture contains the aromatase enzyme, NADPH-cytochrome P450 reductase, and a buffer solution (e.g., potassium phosphate buffer).

  • The test compound ((2S)- or (2R)-7,4'-dihydroxy-3'-prenylflavan) is added at various concentrations.

  • The reaction is initiated by the addition of the fluorogenic substrate.

  • The plate is incubated at 37°C.

  • The fluorescence of the product (7-hydroxy-4-(trifluoromethyl)coumarin) is measured over time using a fluorescence plate reader (e.g., excitation at 409 nm and emission at 530 nm).

  • The rate of the reaction is calculated from the linear portion of the fluorescence versus time curve.

  • The percentage of inhibition is determined by comparing the reaction rates in the presence of the test compound to the control (without inhibitor).

  • IC50 values are calculated from the dose-response curves.

signaling_pathway_aromatase cluster_aromatase Aromatase-mediated Estrogen Synthesis cluster_inhibition Inhibition Pathway Androgens Androgens (e.g., Androstenedione, Testosterone) Aromatase Aromatase (CYP19) Androgens->Aromatase Estrogens Estrogens (e.g., Estrone, Estradiol) Aromatase->Estrogens Inhibitor (2S)- or (2R)-7,4'-dihydroxy-3'-prenylflavan Inhibitor->Aromatase Inhibition

Simplified diagram of aromatase inhibition.

Structure-Activity Relationship (SAR) Insights and Future Directions

While experimental data for (2R)-7,4'-dihydroxy-3'-prenylflavan is lacking, general SAR principles for prenylated flavonoids may offer some predictive insights:

  • Stereochemistry at C2: The orientation of the B-ring is a critical determinant of biological activity. It is plausible that the (2R) and (2S) enantiomers will exhibit different potencies due to differential binding to target proteins. Chirality can affect the affinity and orientation of the molecule within a binding pocket, potentially leading to one isomer being active while the other is not.

  • Prenyl Group: The presence and position of the prenyl group are known to enhance the biological activities of flavonoids, including anti-inflammatory effects. This is often attributed to increased lipophilicity, which facilitates membrane permeability and interaction with intracellular targets. It is likely that both the (2S) and (2R) isomers benefit from the presence of the 3'-prenyl group.

  • Hydroxylation Pattern: The hydroxyl groups at positions 7 and 4' are also important for activity, often participating in hydrogen bonding with target proteins.

Future Research: To provide a conclusive comparison, the synthesis and biological evaluation of (2R)-7,4'-dihydroxy-3'-prenylflavan are necessary. Direct comparative studies using the assays described above would elucidate the stereochemical requirements for anti-inflammatory activity and confirm its aromatase inhibitory potential. Such studies would be invaluable for understanding the SAR of this class of compounds and for guiding the development of more potent and selective therapeutic agents.

References

The Position of a Prenyl Group: A Subtle Shift with a Significant Impact on Flavonoid Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The addition of a lipophilic prenyl group to a flavonoid backbone is a well-established strategy for enhancing biological activity. This modification increases the molecule's affinity for cell membranes, often leading to improved potency. However, the specific position of this prenyl group can dramatically alter its pharmacological profile. For researchers in drug development, understanding this structure-activity relationship is critical for designing novel therapeutics with enhanced efficacy and selectivity. This guide provides a comparative analysis of how prenyl positioning affects the antioxidant, anti-inflammatory, and cytotoxic activities of flavonoids, supported by experimental data and detailed protocols.

Influence on Cytotoxic Activity

The position of the prenyl group significantly impacts the anticancer potential of flavonoids. Direct comparisons between C6- and C8-prenylated isomers of naringenin reveal that this subtle structural change can alter efficacy in a cell-line-dependent manner.

Generally, prenylation enhances cytotoxic activity compared to the parent flavonoid, naringenin. However, the potency between isomers varies. For instance, in DU145 and PC-3 prostate cancer cell lines, 6-prenylnaringenin (6-PN) exhibits greater potency than its C8 isomer, 8-prenylnaringenin (8-PN).[1] Conversely, in other cancer cell lines, 8-PN has been observed to have a stronger anti-proliferative effect.[2] This highlights the importance of the specific molecular targets within different cancer types.

Table 1: Comparison of Cytotoxic Activity (IC50, µM) of Prenylated Naringenin Derivatives

CompoundDU145 (Prostate)PC-3 (Prostate)U-118 MG (Glioblastoma)BJ (Normal Fibroblasts)
Naringenin>100>100~211 µM~1090 µM
6-Prenylnaringenin (6-PN) 29.1 µM 18.4 µM Not AvailableNot Available
8-Prenylnaringenin (8-PN) 43.1 µM33.5 µM~138 µM ~172 µM
Xanthohumol (XN)12.3 µM13.2 µMNot AvailableNot Available
Isoxanthohumol (IX)47.4 µM45.2 µMNot AvailableNot Available

Data sourced from multiple studies.[1][2] Note that experimental conditions may vary between studies.

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3][4][5]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 6-PN, 8-PN) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Add 100-150 µL of a solubilizing agent (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[6] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against compound concentration.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition start Seed Cells (96-well plate) incubate1 Incubate (24h) start->incubate1 treat Add Prenylflavonoids (Varying Conc.) incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Solution (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate (3-4h) Live cells form formazan add_mtt->incubate3 add_sol Add Solubilizer (e.g., DMSO) incubate3->add_sol read Read Absorbance (570 nm) add_sol->read calc Calculate IC50 read->calc

References

A Comparative Guide to the In Vivo Validation of (2S)-7,4'-dihydroxy-3'-prenylflavan's In Vitro Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro findings for (2S)-7,4'-dihydroxy-3'-prenylflavan and its close isomer, (2S)-7,4'-dihydroxy-8'-prenylflavan (DHPF), with a focus on validating these findings in in vivo models. Due to the limited availability of in vivo data for this compound, this guide will leverage the more extensively studied in vitro activities of DHPF as a proxy and draw comparisons with other flavonoids that have established in vivo efficacy in similar biological domains.

Executive Summary

This compound is a prenylated flavonoid with potential therapeutic applications. In vitro studies on its isomer, DHPF, have demonstrated significant effects on adipogenesis and glucose uptake, mediated by the p38 MAPK signaling pathway. While direct in vivo validation for this compound is not yet available, this guide will compare its predicted in vivo activities with those of other well-researched flavonoids, providing a framework for future in vivo experimental design. This comparison will encompass key biological activities, including effects on glucose metabolism, adipogenesis, and anti-inflammatory and antioxidant properties.

In Vitro Activity of (2S)-7,4'-dihydroxy-8'-prenylflavan (DHPF)

The primary in vitro evidence for the biological activity of a close structural analog of the target compound comes from studies on DHPF in 3T3-L1 preadipocyte cell lines.

Key In Vitro Findings for DHPF:

  • Promotes Adipogenesis: DHPF was found to significantly promote the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

  • Enhances Glucose Uptake: DHPF treatment led to an increase in glucose uptake in 3T3-L1 cells.

  • Mechanism of Action: These effects are mediated through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Comparative In Vivo Validation with Other Flavonoids

While in vivo data for DHPF and this compound is pending, numerous studies have validated the in vitro findings of other flavonoids in animal models. These studies provide a valuable reference for predicting the potential in vivo effects of our target compound.

Table 1: Comparison of In Vitro and In Vivo Effects on Glucose Metabolism and Adipogenesis

FlavonoidIn Vitro EffectIn Vivo ModelIn Vivo Outcome
(2S)-7,4'-dihydroxy-8'-prenylflavan (DHPF) Promotes adipogenesis and glucose uptake in 3T3-L1 cells (via p38 MAPK)-No data available
Quercetin Enhances glucose uptake in L6 myotubes (via AMPK and p38 MAPK)Diabetic animal modelsImproved glucose tolerance and reduced oxidative stress.[1]
Genistein Modulates adipocyte differentiation in 3T3-L1 cells (via AMPK)Diabetic miceEnhanced insulin sensitivity and reduced blood glucose levels.[1]
Aspalathin Improves glucose uptake in L6 myotubes (via AMPK)ob/ob miceLowered fasting blood glucose and improved glucose intolerance.[1]
7,8-Dihydroxyflavone Attenuates inflammation and improves insulin-mediated glucose uptake in co-cultured adipocytes and macrophagesHigh-fat diet-induced obese miceMore effective in reducing blood glucose upon insulin injection compared to control.[2]

Broader Biological Activities: Anti-inflammatory and Antioxidant Potential

Prenylated flavonoids are known for their diverse biological activities. Below is a comparison of the in vitro anti-inflammatory and antioxidant activities of various prenylated flavonoids, providing a broader context for the potential of this compound.

Table 2: Comparative In Vitro Anti-inflammatory and Antioxidant Activities of Prenylated Flavonoids

FlavonoidBiological ActivityAssayIC50 (µM)
Neougonin A Anti-inflammatoryNitric Oxide (NO) Production Inhibition in RAW264.7 cells3.32[3]
Xanthohumol AntioxidantDPPH Radical Scavenging27.7 ± 4.9
8-Prenylnaringenin AntioxidantDPPH Radical Scavenging174.2
Isoxanthohumol Anti-inflammatoryNO Production Inhibition21.9 ± 2.6

Note: Specific antioxidant data (DPPH, ABTS) for this compound was not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

G p38 MAPK Signaling Pathway for Adipogenesis and Glucose Uptake DHPF (2S)-7,4'-dihydroxy-8'-prenylflavan (DHPF) p38 p38 MAPK DHPF->p38 Activates Adipogenesis Adipogenesis p38->Adipogenesis Promotes GlucoseUptake Glucose Uptake p38->GlucoseUptake Increases

Caption: p38 MAPK signaling pathway activated by DHPF.

G Experimental Workflow: In Vitro 3T3-L1 Differentiation Assay cluster_0 Cell Culture cluster_1 Analysis Culture Culture 3T3-L1 preadipocytes Induce Induce differentiation with This compound Culture->Induce Stain Oil Red O staining for lipid accumulation Induce->Stain Quantify Quantify lipid accumulation qPCR qPCR for adipogenic markers Quantify->qPCR WesternBlot Western blot for p38 MAPK activation qPCR->WesternBlot

Caption: In vitro 3T3-L1 differentiation workflow.

G Logical Relationship: From In Vitro Findings to In Vivo Validation InVitro In Vitro Findings (e.g., DHPF on 3T3-L1 cells) Hypothesis Hypothesis Generation (e.g., pro-adipogenic, glucose uptake) InVitro->Hypothesis InVivo In Vivo Model Selection (e.g., diet-induced obesity model) Hypothesis->InVivo Validation In Vivo Validation (e.g., measure fat mass, glucose tolerance) InVivo->Validation

Caption: Logic for in vivo validation of in vitro data.

Experimental Protocols

3T3-L1 Preadipocyte Differentiation Assay
  • Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Induction of Differentiation: Two days post-confluence, differentiation is induced by treating the cells with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin, along with varying concentrations of the test compound (e.g., DHPF).

  • Maintenance: After 48 hours, the induction medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours. Subsequently, the medium is replaced with DMEM containing 10% FBS every two days.

  • Assessment of Differentiation: Adipocyte differentiation is assessed by Oil Red O staining of intracellular lipid droplets. The stained lipid droplets are then quantified by extracting the dye and measuring its absorbance.

  • Gene Expression Analysis: The expression of adipogenic marker genes (e.g., PPARγ, C/EBPα) is quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

  • Protein Analysis: Activation of signaling proteins like p38 MAPK is determined by Western blotting using phospho-specific antibodies.

In Vivo Glucose Uptake Assay in Mice
  • Animal Model: A diet-induced obesity mouse model is commonly used. Mice are fed a high-fat diet for a specified period to induce obesity and insulin resistance.

  • Compound Administration: The test compound, such as a flavonoid, is administered to the mice, typically via oral gavage, for a defined treatment period.

  • Glucose Tolerance Test (GTT): After the treatment period, mice are fasted overnight. A baseline blood glucose level is measured, followed by an intraperitoneal injection of glucose. Blood glucose levels are then monitored at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) to assess glucose clearance.

  • Insulin Tolerance Test (ITT): To assess insulin sensitivity, mice are fasted for a shorter period (e.g., 4-6 hours) and then injected with insulin. Blood glucose levels are measured at regular intervals to determine the rate of glucose disposal.

  • Tissue-Specific Glucose Uptake: To measure glucose uptake in specific tissues (e.g., adipose tissue, muscle), a radiolabeled glucose analog (e.g., 2-deoxy-[3H]-glucose) is injected. After a set time, tissues are harvested, and the radioactivity is measured to quantify glucose uptake.

Conclusion and Future Directions

The in vitro findings for (2S)-7,4'-dihydroxy-8'-prenylflavan (DHPF) suggest that it and its isomer, this compound, are promising candidates for further investigation as modulators of adipogenesis and glucose metabolism. The activation of the p38 MAPK pathway provides a clear mechanistic basis for these effects.

To validate these in vitro findings, future research should focus on conducting in vivo studies using appropriate animal models of obesity and diabetes. Based on the comparative data from other flavonoids, it is plausible that this compound could demonstrate beneficial effects on glucose homeostasis and fat metabolism in vivo. Further in vitro studies to characterize its anti-inflammatory and antioxidant properties are also warranted to build a comprehensive profile of its therapeutic potential.

References

Assessing the Specificity of (2S)-7,4'-dihydroxy-3'-prenylflavan's Biological Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the biological target specificity of the natural product (2S)-7,4'-dihydroxy-3'-prenylflavan. While its precise molecular target remains to be definitively identified, existing evidence points towards a significant anti-inflammatory role. This document compiles available data, proposes a putative mechanism of action, and outlines detailed experimental protocols to facilitate further investigation into its specificity and therapeutic potential.

Introduction

This compound is a prenylated flavonoid that has demonstrated noteworthy biological activity. Its anti-inflammatory properties have been highlighted by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[1] This activity suggests a potential therapeutic application in inflammatory diseases. However, a comprehensive understanding of its specific molecular target is crucial for its development as a selective therapeutic agent. This guide aims to provide a comparative analysis of its known activity against other flavonoids and detail the necessary experimental framework to elucidate its precise mechanism of action.

Quantitative Data Presentation

Direct comparative studies detailing the specificity of this compound against a panel of biological targets are currently limited. The available quantitative data focuses on its anti-inflammatory activity. For a comparative perspective, the following tables summarize the inhibitory concentrations (IC50) of this compound and other relevant flavonoids on key inflammatory mediators.

Table 1: Inhibition of LPS-Induced Nitric Oxide (NO) Production in RAW264.7 Macrophages

CompoundIC50 (µM)Reference
This compound 28.4 [1]
Luteolin14.26
Quercetin62.4
Genistein93.9
6,3´,4´-Trihydroxyflavone22.1[2]
7,3´,4´-Trihydroxyflavone26.7[2]

Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Table 2: Inhibition of NF-κB and MAPK Signaling Pathways by Various Flavonoids

CompoundPathway/TargetIC50 (µM)Cell LineReference
ApigeninNF-κB~20Various[3]
LuteolinNF-κB~10Various
Quercetinp38 MAPK~15HUVEC[4]
Hesperidinp38 MAPK~25HUVEC[4]
Naringinp38 MAPK~30HUVEC[4]

Note: Data for this compound on these specific pathways is not yet available. The values for other flavonoids are provided for context.

Proposed Biological Target and Signaling Pathway

Based on the known anti-inflammatory effects of flavonoids, it is hypothesized that this compound exerts its activity through the inhibition of key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical in the upregulation of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO in LPS-stimulated macrophages.[5][6]

The proposed mechanism involves the inhibition of upstream kinases such as IκB kinase (IKK) in the NF-κB pathway and p38 MAPK in the MAPK pathway. Inhibition of these kinases would prevent the activation and nuclear translocation of transcription factors like NF-κB (p65 subunit) and AP-1, respectively, leading to a downstream reduction in the expression of iNOS and other pro-inflammatory mediators.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex p38_MAPK p38 MAPK TAK1->p38_MAPK IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active translocates to Nucleus Nucleus NFkB_active->Nucleus iNOS_gene iNOS Gene Nucleus->iNOS_gene activates transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces Flavan This compound Flavan->IKK_complex inhibits? Flavan->p38_MAPK inhibits?

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Protocols

To validate the proposed biological target and assess the specificity of this compound, a series of in vitro experiments are necessary.

This assay confirms the anti-inflammatory activity of the compound.

  • Cell Culture: Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[7]

  • Treatment: Seed cells in a 96-well plate. Pre-treat with varying concentrations of this compound for 1 hour. Stimulate with 1 µg/mL of LPS for 24 hours.[8]

  • NO Measurement: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.[9]

    • Mix 100 µL of cell culture supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration from a sodium nitrite standard curve.

  • Cell Viability: Perform an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.[8]

G cluster_workflow NO Production Assay Workflow A Seed RAW264.7 cells in 96-well plate B Pre-treat with This compound A->B C Stimulate with LPS (1 µg/mL) for 24h B->C D Collect supernatant C->D E Add Griess Reagent D->E F Measure Absorbance at 540 nm E->F G Calculate NO concentration F->G

Caption: Workflow for Nitric Oxide (NO) Production Assay.

This experiment investigates the effect of the compound on the key signaling proteins.

  • Cell Lysis: Treat RAW264.7 cells as described above, but for shorter time points (e.g., 15-60 minutes) to observe phosphorylation events. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[11]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-p65, total p65, phospho-p38, total p38, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[12]

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities to determine the relative phosphorylation levels.

G cluster_workflow Western Blot Workflow A Cell Treatment & Lysis B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Image Analysis & Quantification H->I

Caption: Workflow for Western Blot Analysis.

To determine if this compound directly inhibits the activity of upstream kinases, in vitro kinase assays are essential.

  • Kinase Source: Use recombinant IKKβ and p38 MAPK enzymes.

  • Assay Principle: Measure the phosphorylation of a specific substrate by the kinase in the presence of ATP. The assay can be formatted to detect either the phosphorylated substrate or the depletion of ATP.

  • General Protocol (using a generic fluorescence-based kit):

    • In a microplate, combine the kinase, its specific substrate, and varying concentrations of this compound in the assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C).

    • Stop the reaction and add the detection reagent. This reagent will generate a fluorescent signal that is proportional to the amount of ADP produced (indicating kinase activity).

    • Measure the fluorescence using a plate reader.

    • Calculate the IC50 value for the inhibition of each kinase.

G cluster_workflow In Vitro Kinase Assay Workflow A Combine Kinase, Substrate, & this compound B Initiate reaction with ATP A->B C Incubate B->C D Stop reaction & Add detection reagent C->D E Measure Fluorescence D->E F Calculate IC50 E->F

Caption: Workflow for In Vitro Kinase Assay.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory activity. While its precise molecular target is yet to be elucidated, the evidence strongly suggests its involvement in the modulation of the NF-κB and/or MAPK signaling pathways. The experimental protocols detailed in this guide provide a clear roadmap for researchers to investigate its specific mechanism of action, determine its direct biological target(s), and assess its selectivity. A thorough understanding of its target specificity is paramount for its potential development as a novel therapeutic agent for inflammatory diseases. Further research, including broader kinase profiling and binding affinity studies, will be instrumental in fully characterizing the pharmacological profile of this compound.

References

A Head-to-Head Comparison of Flavans and Flavanones in Bioassays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of flavans and flavanones, two prominent classes of flavonoids. This analysis is supported by experimental data from various bioassays, detailed experimental protocols, and visualizations of key concepts.

Flavonoids are a diverse group of polyphenolic compounds found in plants, recognized for their potential health benefits. Among the various subclasses, flavans and flavanones are structurally related yet exhibit distinct biological activities. This guide focuses on a head-to-head comparison of their performance in key bioassays, evaluating their antioxidant, anti-inflammatory, and anticancer properties.

Structural Differences: Flavans vs. Flavanones

The fundamental difference between flavans and flavanones lies in the C ring of their basic flavonoid structure. Flavans possess a saturated C ring, whereas flavanones have a carbonyl group at the C4 position, making the C ring a dihydropyrone ring. This structural variance significantly influences their physicochemical properties and biological activities.

Flavan_vs_Flavanone_Structure Core structures of Flavan and Flavanone Flavan Flavanone

A diagram illustrating the core chemical structures of flavan and flavanone.

Comparative Bioactivity Data

The following tables summarize the available quantitative data from various in vitro studies, comparing the efficacy of representative flavans (specifically flavan-3-ols like catechin and epicatechin) and flavanones (like naringenin and hesperetin). It is important to note that the data is compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Antioxidant Activity

The antioxidant capacity is a key bioactivity of flavonoids, often evaluated by their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates higher antioxidant activity.

CompoundBioassayIC50 (µg/mL)Source
Flavan-3-ol
(+)-CatechinDPPH~10[1]
(-)-EpicatechinDPPH~12[2]
Flavanone
NaringeninDPPH264.44 (mM)[3]
HesperetinDPPH-

Note: Direct comparison is challenging due to different units and experimental setups. However, literature suggests that the presence of a catechol group (two adjacent hydroxyl groups) on the B-ring, common in flavan-3-ols like catechin and epicatechin, significantly contributes to their potent radical scavenging activity. Flavanones generally exhibit weaker DPPH radical scavenging activity compared to flavan-3-ols.

Anti-inflammatory Activity

The anti-inflammatory potential of flavonoids is often assessed by their ability to inhibit enzymes like cyclooxygenase-2 (COX-2), which is involved in the synthesis of pro-inflammatory prostaglandins.

CompoundBioassay% Inhibition / IC50Source
Flavan-3-ol
(+)-CatechinCOX-1 InhibitionIC50: 138 µM[4]
COX-2 InhibitionWeaker than COX-1[4]
Flavanone
NaringeninCOX-2 InhibitionStrong interaction with key residues
HesperetinCOX-2 Inhibition-

Note: While direct IC50 comparisons are limited, some studies suggest that flavanones like hesperetin and naringenin are efficient at repressing COX-2 mRNA expression, indicating their potential as anti-inflammatory agents.[5] The C2-C3 double bond, absent in flavanones, is suggested to negatively contribute to COX-2 mRNA inhibition.

Anticancer Activity

The cytotoxic effects of flavonoids on cancer cell lines are evaluated to determine their potential as anticancer agents. The IC50 value represents the concentration required to inhibit the growth of 50% of cancer cells.

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Source | |---|---|---|---| | Flavan-3-ol | | | | | Epicatechin | Hep3B | Hepatocellular Carcinoma | 210 |[2] | | Epicatechin | VERO (normal) | Kidney epithelial | 125 |[2] | | Flavanone | | | | | Naringenin | Hep3B | Hepatocellular Carcinoma | 120 |[2] | | Naringenin | VERO (normal) | Kidney epithelial | 47 |[2] | | Hesperetin | MCF-7 | Breast Cancer | 377 (µM) |[4] |

Note: In a comparative study, naringenin showed higher cytotoxicity against Hep3B cancer cells and lower cytotoxicity against normal VERO cells compared to epicatechin, suggesting a better therapeutic window for naringenin in this specific context.

Experimental Protocols

Detailed methodologies for the key bioassays cited in this guide are provided below for researchers seeking to replicate or build upon these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Sample Preparation: Dissolve the test compounds (flavans and flavanones) in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test sample to the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow DPPH Assay Workflow A Prepare DPPH Solution (Purple) B Add Antioxidant (Flavan/Flavanone) A->B C Incubate B->C E DPPH Radical Scavenged (Colorless/Yellow) B->E D Measure Absorbance at 517 nm C->D E->D

A simplified workflow of the DPPH antioxidant assay.
COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is a key target for anti-inflammatory drugs.

Protocol:

  • Reagent Preparation: Prepare the COX-2 enzyme, a fluorometric probe, and the substrate (arachidonic acid) in an appropriate assay buffer.

  • Inhibitor Preparation: Prepare various concentrations of the test compounds (flavans and flavanones).

  • Reaction Setup: In a 96-well plate, add the COX-2 enzyme, the probe, and the test inhibitor. A control group without the inhibitor is also included.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically over a period of time using a fluorescence plate reader (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: The rate of the reaction is determined from the linear phase of the fluorescence curve. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (flavans and flavanones) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of around 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the control.

  • IC50 Determination: Determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow MTT Assay for Cytotoxicity A Seed Cancer Cells B Treat with Flavan/Flavanone A->B C Add MTT Reagent B->C D Viable cells convert MTT to Formazan (purple) C->D E Solubilize Formazan D->E F Measure Absorbance at 570 nm E->F

A general workflow for the MTT cytotoxicity assay.

Bioavailability and Metabolism: A Comparative Overview

The bioavailability of flavonoids, which is the fraction of the ingested compound that reaches the systemic circulation, is a critical factor determining their in vivo efficacy. While direct comparative studies on the bioavailability of flavans and flavanones are limited, some general trends can be observed.

  • Flavan-3-ols (a subclass of flavans): Monomeric flavan-3-ols like catechin and epicatechin are relatively well-absorbed in the small intestine.[6][7] However, their bioavailability can be influenced by the food matrix.[7] They undergo extensive metabolism, including glucuronidation, sulfation, and methylation in the intestine and liver.[6] Gut microbiota also play a significant role in their metabolism, breaking them down into smaller phenolic acids.[6]

  • Flavanones: Flavanones like hesperetin and naringenin are also absorbed in the small intestine, often after hydrolysis of their glycosidic forms. Their bioavailability is generally considered to be moderate. Similar to flavan-3-ols, they are extensively metabolized in the liver and intestinal wall.

Conclusion

This guide provides a comparative overview of the bioactivities of flavans and flavanones based on available in vitro data. While flavan-3-ols often demonstrate superior direct antioxidant activity, flavanones show promise in anti-inflammatory and certain anticancer contexts. The structural differences between these two flavonoid subclasses clearly influence their biological effects.

For researchers and drug development professionals, this comparative analysis highlights the potential of both flavans and flavanones as lead compounds for the development of novel therapeutic agents. However, the limited number of direct head-to-head comparative studies underscores the need for further research to fully elucidate their structure-activity relationships and therapeutic potential. The provided experimental protocols serve as a foundation for conducting such comparative investigations.

References

Evaluating the Synergistic Potential of (2S)-7,4'-dihydroxy-3'-prenylflavan and Structurally Related Flavonoids in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the synergistic effects of (2S)-7,4'-dihydroxy-3'-prenylflavan in combination with other compounds is not currently available in published literature. This guide provides a comparative analysis based on studies of structurally similar prenylated and non-prenylated flavonoids to infer the potential synergistic activities of this compound. The presented data and protocols should serve as a foundation for future research into the combination therapies involving this specific compound.

The therapeutic efficacy of many compounds can be significantly enhanced through synergistic interactions with other agents. This approach can lead to lower required dosages, reduced side effects, and the overcoming of drug resistance. Flavonoids, a class of natural polyphenolic compounds, have garnered significant interest for their potential role in combination therapies, particularly in the fields of oncology and diseases related to oxidative stress and inflammation. This guide evaluates the synergistic effects of flavonoids structurally related to this compound with other compounds, supported by experimental data and detailed methodologies.

Synergistic Effects of Flavonoid Combinations: A Comparative Analysis

The following tables summarize quantitative data from studies investigating the synergistic effects of various flavonoid combinations in different experimental models.

Table 1: Synergistic Antioxidant Effects of Flavonoid and Phenolic Acid Combinations

This table presents the synergistic antioxidant effects of binary and ternary combinations of flavonoids and phenolic acids, as determined by the Ferric Reducing Antioxidant Power (FRAP) assay. A positive percentage indicates a synergistic effect, where the observed antioxidant capacity is greater than the theoretical sum of the individual compounds' effects.[1][2]

Compound CombinationObserved FRAP Value (µM FeSO₄)Theoretical FRAP Value (µM FeSO₄)Synergistic/Antagonistic Effect (%)
Gallic Acid + Caffeic Acid137.8-+137.8%
Quercetin + Gallic Acid + Caffeic Acid--+59.4%
Quercetin + Gallic Acid + Rutin--+55.2%
Rutin + Caffeic Acid + Rosmarinic Acid---21.8%
Chlorogenic Acid + Caffeic Acid + Rosmarinic Acid---20.0%
Rutin + Rosmarinic Acid + Gallic Acid---18.5%
Rutin + Chlorogenic Acid + Caffeic Acid---15.8%

Data adapted from Hajimehdipoor et al. (2014). The study highlights that while some combinations exhibit strong synergy, others can have antagonistic effects.[1][2]

Table 2: Synergistic Anti-Inflammatory Effects of Flavonoid Combinations

This table showcases the synergistic inhibition of pro-inflammatory mediators by combinations of flavonoids in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. Synergy is determined by isobolographic analysis.[3][4]

Flavonoid CombinationInhibited MediatorObservation
Chrysin + KaempferolNitric Oxide (NO), Prostaglandin E₂ (PGE₂), Tumor Necrosis Factor-alpha (TNF-α)Highly significant synergistic inhibition
Chrysin + MorinNO, PGE₂, TNF-αSynergistic inhibition
Kaempferol + MorinNO, PGE₂, TNF-αSynergistic inhibition
Kaempferol + SilibininNO, PGE₂, TNF-αSynergistic inhibition

Data adapted from a study on the synergistic anti-inflammatory effects of flavonoid combinations.[3][4]

Table 3: Synergistic Anticancer Effects of Prenylated Flavonoids with Chemotherapeutic Agents

This table provides examples of prenylated flavonoids that have been shown to exhibit synergistic or antagonistic effects when combined with conventional anticancer drugs. The outcomes are often cell-line specific.

Prenylated FlavonoidCombination DrugCancer Cell LineEffect
6-PrenylnaringeninOxaliplatinColon cancerAntagonistic[5]
8-PrenylnaringeninOxaliplatinColon cancerAntagonistic[5]
XanthohumolDoxorubicinDoxorubicin-resistant breast cancer (MCF-7/ADR)Strong synergistic effect[6]
XanthohumolSN38 (active metabolite of Irinotecan)Resistant colon cancer (SW480)Enhanced chemosensitivity[7]

Experimental Protocols

Ferric Reducing Antioxidant Power (FRAP) Assay for Synergistic Antioxidant Activity

This protocol is used to determine the antioxidant capacity of compounds and their mixtures by measuring their ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[1]

a. Reagent Preparation:

  • FRAP Reagent: Prepared fresh by mixing 2.5 mL of a 10 mmol/L TPTZ (2,4,6-tri-(2-pyridyl)-1,3,5-triazine) solution in 40 mmol/L HCl with 2.5 mL of 20 mmol/L FeCl₃·6H₂O and 25 mL of 0.3 mol/L acetate buffer (pH 3.6). The reagent is warmed to 37°C before use.

  • Sample Solutions: Individual compounds and their mixtures are dissolved in an appropriate solvent.

  • Standard: A calibration curve is prepared using different concentrations of FeSO₄·7H₂O (250-1500 µM).

b. Assay Procedure:

  • 40 µL of the sample solution is mixed with 0.2 mL of distilled water.

  • 1.8 mL of the FRAP reagent is added to the mixture.

  • The reaction mixture is incubated at 37°C for 10 minutes.

  • The absorbance of the resulting blue-colored solution is measured at 593 nm.

c. Calculation of Synergistic Effect:

  • The experimental antioxidant capacity of the mixtures is determined from the absorbance reading using the FeSO₄ calibration curve.

  • The theoretical antioxidant activity is calculated as the sum of the FRAP values of the individual compounds in the mixture.

  • A synergistic effect is concluded if the experimental antioxidant activity is significantly greater than the theoretical activity. An antagonistic effect is noted if it is lower.

Cell Viability and Proliferation Assay for Anticancer Synergy

This protocol, often using the MTT or NRU assay, is employed to assess the cytotoxic effects of flavonoid-drug combinations on cancer cells. The Combination Index (CI) method of Chou-Talalay is a standard for quantifying synergy.

a. Cell Culture and Treatment:

  • Cancer cell lines are cultured in appropriate media and seeded in 96-well plates.

  • After cell attachment, they are treated with various concentrations of the flavonoid, the anticancer drug, and their combinations at fixed ratios.

b. Neutral Red Uptake (NRU) Assay:

  • After the treatment period (e.g., 72 hours), the medium is replaced with a medium containing neutral red.

  • Cells are incubated to allow for the uptake of the dye into the lysosomes of viable cells.

  • The cells are then washed, and the incorporated dye is solubilized.

  • The absorbance is measured at a specific wavelength (e.g., 540 nm).

c. Synergy Analysis:

  • The dose-response curves for each compound and their combinations are generated.

  • The Combination Index (CI) is calculated using software like CompuSyn.

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

Signaling Pathways and Mechanisms of Synergy

Flavonoids can modulate multiple signaling pathways that are crucial for cell survival, proliferation, and inflammation. Synergistic effects often arise from the simultaneous targeting of different nodes within these pathways by the flavonoid and the partner compound.

Modulation of PI3K/Akt and MAPK Pathways

The PI3K/Akt and MAPK signaling cascades are central to cell growth and survival. Many flavonoids have been shown to influence these pathways, which can potentiate the effects of drugs that also target these or downstream effectors.[8][9][10]

PI3K_MAPK_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt/PKB PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK GeneExpression Gene Expression ERK->GeneExpression GeneExpression->CellSurvival Flavonoids Flavonoids Flavonoids->PI3K Flavonoids->MEK ChemoDrug Chemotherapeutic Drug ChemoDrug->ERK

Caption: Flavonoid modulation of the PI3K/Akt and MAPK signaling pathways.

Experimental Workflow for Synergy Analysis

The following diagram illustrates a typical workflow for evaluating the synergistic effects of a flavonoid with another compound in an in vitro cancer model.

Synergy_Workflow start Select Cell Line and Compounds (Flavonoid + Drug) dose_response Determine IC50 for Individual Compounds start->dose_response combination Treat Cells with Compound Combinations (Fixed Ratios) dose_response->combination viability Assess Cell Viability (e.g., MTT, NRU assay) combination->viability analysis Calculate Combination Index (CI) using Chou-Talalay Method viability->analysis result Determine Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) analysis->result mechanism Investigate Mechanism (e.g., Western Blot for Signaling Pathways) result->mechanism

Caption: Workflow for in vitro synergistic effect analysis.

Conclusion

While direct evidence for the synergistic effects of this compound is lacking, the broader family of flavonoids, including prenylated flavonoids, demonstrates significant potential for use in combination therapies. The data from structurally similar compounds suggest that synergistic interactions are plausible and could enhance therapeutic outcomes in cancer, inflammatory diseases, and conditions associated with oxidative stress. The provided experimental frameworks can guide future research to specifically evaluate the synergistic potential of this compound and elucidate its mechanisms of action in combination with other therapeutic agents. Further in vivo studies and clinical trials will be necessary to translate these preclinical findings into effective therapeutic strategies.

References

Unveiling Molecular Targets: A Comparative Guide to Validating Flavonoid Action Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

A definitive confirmation of the molecular target for the flavonoid (2S)-7,4'-dihydroxy-3'-prenylflavan using knockout models has yet to be documented in publicly available scientific literature. While its anti-inflammatory properties are noted, the precise protein it interacts with to exert these effects remains unverified through this gold-standard validation technique.

This guide addresses this knowledge gap by providing a comprehensive framework for researchers. It outlines a proposed strategy for confirming the molecular target of this compound, using a computationally predicted target as a case study. Furthermore, it presents a detailed comparison with an alternative flavonoid, Dihydromyricetin (DMY), for which the molecular target has been successfully validated using knockout models. This comparative approach offers a practical roadmap for drug development professionals and scientists seeking to rigorously validate the mechanisms of action for novel compounds.

Hypothetical Target Validation: this compound and the CISD3 Pathway

Recent computational studies have identified a potential molecular target for a structurally similar compound, (-)-(2S)-7,4'-dihydroxyflavanone, suggesting it may activate the CDGSH Iron Sulfur Domain 3 (CISD3) protein.[1] CISD3 is a mitochondrial protein crucial for regulating the mitochondrial redox state, maintaining intracellular calcium homeostasis, and safeguarding the endoplasmic reticulum and mitochondria.[1] It plays a significant role in mitigating the effects of accelerated aging and is implicated in age-related metabolic diseases.[1]

A proposed signaling pathway involving CISD3 suggests its role in maintaining mitochondrial integrity and function, which is essential for cellular health.

CISD3_Pathway cluster_compound Flavanone Activation cluster_mitochondria Mitochondrial Regulation cluster_cellular_response Cellular Outcomes Flavanone This compound (Hypothetical Activator) CISD3 CISD3 Activation Flavanone->CISD3 Activates Mito_Integrity Mitochondrial Integrity and Function CISD3->Mito_Integrity Redox Redox Homeostasis CISD3->Redox Calcium Calcium Homeostasis CISD3->Calcium Metabolism Improved Metabolic Pathways Mito_Integrity->Metabolism Redox->Metabolism Calcium->Metabolism Aging Mitigation of Age-Related Dysfunction Metabolism->Aging

Caption: Hypothetical activation of the CISD3 pathway by this compound.

To experimentally validate CISD3 as the molecular target, a workflow employing a CISD3 knockout (KO) mouse model would be essential. This would involve comparing the compound's effect in wild-type (WT) mice versus CISD3 KO mice under disease-relevant conditions.

Knockout_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis cluster_outcome Expected Outcome for Target Confirmation WT_mice Wild-Type (WT) Mice WT_control WT + Vehicle WT_mice->WT_control WT_treated WT + Flavanone WT_mice->WT_treated KO_mice CISD3 KO Mice KO_control KO + Vehicle KO_mice->KO_control KO_treated KO + Flavanone KO_mice->KO_treated Phenotype Phenotypic Analysis (e.g., Metabolic parameters) WT_treated->Phenotype Biochemical Biochemical Assays (e.g., Mitochondrial function) WT_treated->Biochemical Molecular Molecular Analysis (e.g., Gene/protein expression) WT_treated->Molecular KO_treated->Phenotype KO_treated->Biochemical KO_treated->Molecular Outcome Protective effect observed in WT-treated group but abolished or significantly reduced in KO-treated group. Phenotype->Outcome Biochemical->Outcome Molecular->Outcome

Caption: Proposed workflow for CISD3 target validation using a knockout model.

Comparative Case Study: Dihydromyricetin and the NLRP3 Inflammasome

In contrast to the hypothetical nature of this compound's target, the molecular target of the flavonoid Dihydromyricetin (DMY) has been successfully identified and confirmed as the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome using knockout mice.[2][3] DMY is a natural compound known for its anti-inflammatory properties, and its interaction with NLRP3 is critical for its therapeutic effects in models of colitis.[2][3]

The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, triggers the maturation and release of pro-inflammatory cytokines like IL-1β.[4][5][6][7]

NLRP3_Pathway cluster_stimuli Inflammatory Stimuli cluster_inflammasome NLRP3 Inflammasome Complex cluster_compound Compound Intervention cluster_activation Activation & Cytokine Release PAMPs PAMPs / DAMPs (e.g., LPS, ATP) NLRP3 NLRP3 PAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage DMY Dihydromyricetin (DMY) DMY->NLRP3 Inhibits ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: Inhibition of the NLRP3 inflammasome pathway by Dihydromyricetin (DMY).
Quantitative Data from Knockout Model Experiments

The confirmation of NLRP3 as the molecular target for DMY was demonstrated in a dextran sulfate sodium (DSS)-induced colitis mouse model. The therapeutic effects of DMY observed in wild-type mice were absent in NLRP3 knockout (NLRP3-/-) mice, providing strong evidence for target engagement.[2][3]

ParameterGroupWild-Type (WT)NLRP3-/-
Body Weight Change (%) DSS↓↓↓↓
DSS + DMY↓↓ (No improvement)
Disease Activity Index (DAI) DSS↑↑↑↑
DSS + DMY↑↑ (No improvement)
Colon Length (cm) DSS↓↓↓↓
DSS + DMY↓↓ (No improvement)
Spleen Index DSS↑↑↑↑
DSS + DMY↑↑ (No improvement)
mRNA Expression (Colon)
Nlrp3DSS + DMYNot Applicable
Il-1βDSS + DMYNo significant change
Protein Expression (Colon)
NLRP3DSS + DMYNot Applicable
ASCDSS + DMYNo significant change
Cleaved Caspase-1DSS + DMYNo significant change

Table showing the comparative effects of Dihydromyricetin (DMY) in a DSS-induced colitis model in Wild-Type versus NLRP3-/- mice. Arrows indicate the direction of change (↑ increase, ↓ decrease) relative to the DSS-only group. The lack of improvement in the NLRP3-/- + DSS + DMY group confirms NLRP3 as the molecular target. Data is a summary of findings reported in relevant studies.[3]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of DMY's molecular target. These protocols can be adapted for the investigation of this compound.

DSS-Induced Colitis Mouse Model
  • Objective: To induce an inflammatory bowel disease-like condition in mice to test the efficacy of the compound.

  • Procedure:

    • Animal Housing: C57BL/6 mice (both wild-type and knockout strains) are housed under standard conditions (25°C, 12-hour light/dark cycle) with free access to food and water.[4]

    • Induction: Acute colitis is induced by administering 3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 consecutive days.[3][4] Control groups receive regular drinking water.

    • Treatment: The treatment group receives the compound (e.g., DMY) via oral gavage daily. The vehicle control group receives the vehicle solution (e.g., 2% cyclodextrin).

    • Monitoring: Mice are monitored daily for body weight, stool consistency, and presence of blood in the stool. These parameters are used to calculate the Disease Activity Index (DAI).[3][6]

    • Termination: At the end of the experimental period (e.g., day 8 or 10), mice are euthanized, and colon tissues and spleens are collected for analysis.[1][3]

Quantitative Real-Time PCR (qRT-PCR)
  • Objective: To quantify the mRNA expression levels of target genes (e.g., Nlrp3, Il-1β, Tnf-α) in colon tissue.

  • Procedure:

    • RNA Extraction: Total RNA is isolated from frozen colon tissue samples using TRIzol reagent according to the manufacturer's protocol.[3]

    • cDNA Synthesis: 500 ng of total RNA is reverse-transcribed into cDNA using a first-strand cDNA synthesis kit.[3]

    • qPCR Reaction: The qPCR is performed using a SYBR Green-based qPCR master mix on a real-time PCR system. A typical thermal cycling profile is: 95°C for 10 minutes, followed by 40 cycles of 95°C for 10-15 seconds and 60°C for 30-60 seconds.[3][8]

    • Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with GAPDH serving as the internal reference gene for normalization.[3][9]

Western Blot Analysis
  • Objective: To detect and quantify the protein levels of inflammasome components (e.g., NLRP3, ASC, Caspase-1) in colon tissue.

  • Procedure:

    • Protein Extraction: Total protein is extracted from colon tissues using RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

    • SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an 8-12% gel.[10]

    • Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-NLRP3, anti-Caspase-1) overnight at 4°C.

    • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11]

    • Analysis: Band intensities are quantified using image analysis software (e.g., ImageJ), with β-actin or GAPDH used as a loading control.

Histological Analysis
  • Objective: To assess the extent of tissue damage, inflammation, and immune cell infiltration in the colon.

  • Procedure:

    • Tissue Fixation and Processing: Distal colon segments are fixed in 4% paraformaldehyde, dehydrated through a graded ethanol series, and embedded in paraffin.[12][13]

    • Sectioning and Staining: 5 µm-thick sections are cut and stained with Hematoxylin and Eosin (H&E).[13][14]

    • Microscopic Evaluation: Stained sections are examined under a light microscope to evaluate histological changes, such as loss of crypt architecture, epithelial damage, and inflammatory cell infiltration.[12][14]

    • Scoring: A histological score is assigned based on the severity of these changes to quantitatively compare the different experimental groups.[14]

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Objective: To measure the concentration of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in serum or tissue homogenates.

  • Procedure:

    • Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest and incubated overnight at 4°C.[15][16]

    • Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.[17]

    • Sample and Standard Incubation: Standards of known cytokine concentrations and the experimental samples (serum or tissue supernatant) are added to the wells and incubated for 2-3 hours at room temperature.[15][18]

    • Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added to the wells and incubated.[15]

    • Enzyme Conjugate and Substrate: Streptavidin-HRP conjugate is added, followed by a TMB substrate solution to develop a colorimetric signal.[15][18]

    • Measurement and Analysis: The reaction is stopped with a stop solution, and the absorbance is read at 450 nm using a microplate reader. The cytokine concentration in the samples is determined by interpolating from the standard curve.[17][18]

References

Safety Operating Guide

Navigating the Safe Disposal of (2S)-7,4'-dihydroxy-3'-prenylflavan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles for Disposal

The fundamental principle for the disposal of (2S)-7,4'-dihydroxy-3'-prenylflavan is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the sanitary sewer.[1] Improper disposal can lead to the contamination of water sources and harm aquatic ecosystems.[1][2] The recommended method for the ultimate disposal of phenolic compounds is incineration at a licensed chemical disposal facility.[1][3]

Spill Management

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination. For small liquid spills (50 ml or less), absorb the material using non-reactive absorbents like vermiculite, sand, or diatomaceous earth.[1][4] The absorbent material should then be collected and placed in a sealed, properly labeled container for hazardous waste disposal.[1][4] For solid spills, the material should be carefully collected to avoid dust generation and placed in a sealed container for disposal.[2] When cleaning up spills, it is essential to wear appropriate personal protective equipment (PPE), including gloves.[4]

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as paper towels, gloves, and other disposable labware, should be considered contaminated. These items must be collected in a suitable, leak-tight container, which is then placed in a designated hazardous waste stream, often a yellow bag for incineration.[3] It is crucial to not mix this waste with other waste streams like regular trash or biological waste.[5][6]

Summary of Disposal Procedures

Waste Type Disposal Method Key Considerations
Pure Compound (Solid or Solution) Collect as chemical hazardous waste.[5]Must be placed in a clearly labeled, sealed container.[4] Incineration at a licensed facility is the preferred final disposal method.[1]
Small Spills (<50 mL) Absorb with inert material (e.g., vermiculite, sand).[1][4]Place absorbent material in a sealed container for hazardous waste disposal.[4]
Contaminated Labware (e.g., gloves, paper towels) Place in a designated, leak-tight container for hazardous waste.[3]Segregate from other waste streams. Often disposed of via incineration.[3][6]
Rinsate from Cleaning Glassware Collect as hazardous waste.[1][7]Do not dispose of down the drain.[1]

Experimental Protocol for Waste Neutralization (General Guidance)

While direct chemical neutralization of this compound is not a standard recommended procedure without a specific protocol, a general procedure for neutralizing acidic or basic waste streams containing phenolic compounds can be adapted. Note: This should only be performed by trained personnel in a fume hood with appropriate PPE.

  • Dilution: If the waste is in a concentrated solution, dilute it to less than 10% with cold water in a large, appropriate container. For acidic solutions, slowly add the acid to the water.

  • Neutralization: While stirring, slowly add a neutralizing agent. For acidic waste, use a base like sodium hydroxide. For basic waste, use an acid like sulfuric acid.

  • Monitoring: Monitor the pH of the solution continuously. The target pH should be between 6.0 and 8.0.

  • Cooling: The neutralization reaction can generate heat. Allow the solution to cool to room temperature.

  • Disposal: Once neutralized, the solution must still be collected as hazardous chemical waste.

Disposal Workflow

G cluster_waste_generation Waste Generation cluster_containment Containment cluster_disposal_pathway Disposal Pathway cluster_prohibited Prohibited Actions A Pure this compound (Solid or Solution) D Seal in a Labeled, Leak-Proof Hazardous Waste Container A->D B Contaminated Materials (Gloves, Paper Towels, etc.) B->D C Spill Residue (Absorbent Material) C->D E Store in Designated Hazardous Waste Accumulation Area D->E F Arrange for Pickup by Certified Hazardous Waste Disposal Service E->F G Incineration at a Licensed Facility F->G H Do NOT Dispose Down the Drain I Do NOT Mix with General Waste

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling (2S)-7,4'-dihydroxy-3'-prenylflavan

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (2S)-7,4'-dihydroxy-3'-prenylflavan

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for powdered research chemicals.[1][2][3]

Protection Type Recommended PPE Specifications and Rationale
Eye and Face Protection Safety Goggles and/or Face ShieldSafety goggles that meet ANSI Z87.1 standards are required to protect against dust particles.[4] A face shield should be worn over safety goggles when there is a significant risk of splashing.[3][4]
Hand Protection Chemical-resistant GlovesDisposable nitrile gloves are the minimum requirement for incidental contact.[3] For prolonged handling or when working with solutions, butyl rubber or neoprene gloves are recommended. Always inspect gloves before use and wash hands thoroughly after removal.[2][4]
Body Protection Laboratory CoatA full-length laboratory coat should be worn to protect skin and clothing from contamination.[1][5]
Respiratory Protection NIOSH-approved RespiratorWhen handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter is recommended to prevent inhalation of dust.[6]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following protocol outlines the key steps for safe handling in a laboratory setting.

Preparation and Pre-Handling
  • Review Safety Information: Before beginning any work, review this guide and any available safety information for similar compounds.

  • Designated Work Area: All handling of powdered this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[7]

  • Assemble Materials: Ensure all necessary equipment, including spatulas, weighing paper, and solvent-dispensing tools, are clean and readily accessible within the designated area.

  • Emergency Equipment Check: Confirm that an eyewash station and safety shower are unobstructed and operational.[1][7]

Weighing and Aliquoting
  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing the Compound: Carefully weigh the desired amount of the powdered compound on weighing paper or in a suitable container within the chemical fume hood to contain any airborne particles.

  • Avoid Dust Generation: Handle the powder gently to minimize the creation of dust.

Dissolution and Use in Experiments
  • Solvent Addition: If preparing a solution, add the solvent to the weighed compound slowly to avoid splashing.

  • Container Sealing: Securely cap or seal the container immediately after adding the solvent.

  • Labeling: Clearly label all containers with the chemical name, concentration, date, and your initials.[1]

Post-Handling and Housekeeping
  • Decontamination: Clean all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated chemical waste container.[4]

  • Hand Washing: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[2]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Hazardous Waste: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and disposable PPE, should be considered hazardous waste.

  • Separate Waste Streams: Do not mix this waste with other non-hazardous laboratory trash.

Containerization and Labeling
  • Waste Containers: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container material should be compatible with the chemical and any solvents used.

  • Labeling Requirements: The label must include:

    • The words "HAZARDOUS WASTE"

    • The chemical name: "this compound Waste"

    • The associated hazards (e.g., "Irritant")

    • The date of waste accumulation

Storage and Disposal
  • Temporary Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety office or a licensed chemical waste disposal contractor. Do not pour chemical waste down the sink.[2]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points in the safe handling workflow for this compound.

start Start: Prepare for Handling review_sds Review Safety Protocols start->review_sds don_ppe Don Appropriate PPE review_sds->don_ppe prepare_workspace Prepare Workspace in Fume Hood don_ppe->prepare_workspace weigh_compound Weigh Compound prepare_workspace->weigh_compound prepare_solution Prepare Solution (if applicable) weigh_compound->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate Decontaminate Workspace and Equipment conduct_experiment->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End of Procedure wash_hands->end

Caption: Workflow for the safe handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.